Product packaging for 2-Methoxy-4,6-dimethylpyrimidine(Cat. No.:CAS No. 14001-61-7)

2-Methoxy-4,6-dimethylpyrimidine

Cat. No.: B083849
CAS No.: 14001-61-7
M. Wt: 138.17 g/mol
InChI Key: NVYFQSOCGYVXQR-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-dimethylpyrimidine (CAS 14001-61-7) is a substituted pyrimidine compound of significant interest in chemical research and development. It serves as a versatile synthetic intermediate and building block in organic synthesis. The molecular formula is C₇H₁₀N₂O, and it has a molecular weight of 138.17 g/mol . Pyrimidines are a class of heterocyclic compounds with wide-ranging applications in medicinal chemistry and materials science. The structure of this compound, featuring a methoxy group at the 2-position and methyl groups at the 4- and 6-positions, is particularly valuable. Methyl groups on the pyrimidine ring are known to be "active," displaying enhanced reactivity compared to typical methyl groups attached to benzene rings . This reactivity allows researchers to use this compound in various condensation reactions, such as with aldehydes, facilitating the construction of more complex molecular architectures . Furthermore, the methoxy group can serve as a good leaving group in nucleophilic aromatic substitution reactions, enabling further functionalization of the pyrimidine core. Its primary value lies in its role as a key precursor for the synthesis of more complex pyrimidine derivatives, which are core structures found in pharmaceuticals and agrochemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10N2O B083849 2-Methoxy-4,6-dimethylpyrimidine CAS No. 14001-61-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-4,6-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-4-6(2)9-7(8-5)10-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFQSOCGYVXQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70465627
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14001-61-7
Record name 2-Methoxy-4,6-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70465627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 2-Methoxy-4,6-dimethylpyrimidine from Acetylacetone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-4,6-dimethylpyrimidine, a key intermediate in pharmaceutical and agrochemical research. The primary and most extensively documented method for its preparation from acetylacetone is a two-step process. This process begins with the condensation of acetylacetone with urea to form 2-hydroxy-4,6-dimethylpyrimidine, which is subsequently methylated to yield the target compound.

Two-Step Synthesis Pathway

The synthesis is efficiently carried out in two distinct stages:

  • Step 1: Cyclocondensation to 2-Hydroxy-4,6-dimethylpyrimidine. This initial step involves the acid-catalyzed reaction of acetylacetone with urea. The reaction proceeds via a cyclocondensation mechanism to form the stable pyrimidine ring structure.

  • Step 2: O-Methylation of 2-Hydroxy-4,6-dimethylpyrimidine. The hydroxyl group on the pyrimidine ring is then methylated using a suitable methylating agent, such as dimethyl sulfate or diazomethane, in the presence of a base to produce this compound.

The overall synthetic workflow is depicted below:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: O-Methylation Acetylacetone Acetylacetone HDP_HCl 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride Acetylacetone->HDP_HCl + Urea, HCl in lower alcohol Urea Urea Urea->HDP_HCl HDP 2-Hydroxy-4,6-dimethylpyrimidine HDP_HCl->HDP Neutralization with alkali metal hydroxide Target This compound HDP->Target Methylating agent (e.g., Dimethyl Sulfate)

Figure 1: Two-step synthesis workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride

This protocol is adapted from a patented procedure for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine (HDP).[1][2]

Materials:

  • Urea

  • Acetylacetone (referred to as methyl ethyl diketone in the patent)

  • Methanol

  • Hydrogen chloride in methanol (40% concentration)

Procedure:

  • In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, combine 30 g (0.5 mol) of urea, 53 g (0.53 mol) of acetylacetone, and 200 ml of methanol.

  • Stir the mixture and heat to 52°C.

  • Add 68 g of a 40% hydrogen chloride solution in methanol.

  • Maintain the reaction under reflux with continuous stirring for 3 hours.

  • After the reflux period, cool the reaction mixture to room temperature.

  • Isolate the precipitated solid by filtration.

  • Dry the solid to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

Neutralization to 2-Hydroxy-4,6-dimethylpyrimidine:

  • The obtained hydrochloride salt can be neutralized by dissolving it in water and adding an aqueous solution of an alkali metal hydroxide (e.g., sodium hydroxide or potassium hydroxide) until the pH is neutral.[1]

  • The precipitated 2-hydroxy-4,6-dimethylpyrimidine is then collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation to this compound

While a specific, detailed protocol for the methylation of 2-hydroxy-4,6-dimethylpyrimidine was not found in the searched literature, a general procedure using dimethyl sulfate is provided below, based on standard methylation techniques for hydroxypyrimidines.

Materials:

  • 2-Hydroxy-4,6-dimethylpyrimidine

  • Dimethyl sulfate (DMS)

  • Anhydrous potassium carbonate

  • Acetone (or another suitable aprotic solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 2-hydroxy-4,6-dimethylpyrimidine (1 equivalent) and anhydrous potassium carbonate (1.5-2 equivalents) in acetone.

  • Stir the suspension and add dimethyl sulfate (1.1-1.2 equivalents) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Quantitative Data

The following table summarizes the quantitative data for the synthesis of 2-hydroxy-4,6-dimethylpyrimidine hydrochloride as described in the cited patent.[1]

ParameterValueReference
Urea 30 g (0.5 mol)[1]
Acetylacetone 53 g (0.53 mol)[1]
Hydrogen Chloride in Methanol (40%) 68 g[1]
Reaction Temperature 52°C (heating), then reflux[1]
Reaction Time 3 hours[1]
Product (Hydrochloride Salt) 72.4 g[1]
Yield (Hydrochloride Salt) 90.2%[1]
Melting Point (Hydrochloride Salt) 270°C (decomposition)[1]

Alternative Methylating Agents

Other methylating agents can also be employed for the O-methylation of 2-hydroxy-4,6-dimethylpyrimidine.

  • Diazomethane: This reagent is highly effective for the methylation of carboxylic acids and phenols and can be used for hydroxypyrimidines.[3][4] However, diazomethane is toxic and potentially explosive, requiring specialized handling and equipment. The reaction is typically carried out in an ethereal solution at low temperatures.

  • Trimethyl Phosphate (TMP) with Calcium Hydroxide: A milder and more environmentally friendly protocol involves the use of trimethyl phosphate in the presence of calcium hydroxide.[5] This method has been shown to be effective for the methylation of a variety of O-, N-, and S-nucleophiles.[5]

Conclusion

References

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties of 2-Methoxy-4,6-dimethylpyrimidine, catering to researchers, scientists, and professionals in drug development. This document collates available data on its physicochemical properties, spectroscopic profile, and reactivity. Detailed experimental protocols for its synthesis and characterization are also presented, based on established methodologies for analogous compounds.

Core Chemical Properties

This compound, with the CAS Registry Number 14001-61-7, is a substituted pyrimidine derivative. While extensive experimental data for this specific compound is limited in publicly available literature, its fundamental properties have been compiled from various chemical databases and supplier information.

PropertyValueSource
Molecular Formula C₇H₁₀N₂OChemBlink[1]
Molecular Weight 138.17 g/mol BLD Pharm[2]
CAS Number 14001-61-7ChemBlink[1]
Purity ≥98%Win-Win Chemical[3]
Physical State Not specified (likely liquid or low-melting solid at room temperature)Inferred
Storage Sealed in dry, room temperatureBLD Pharm[2]

Note: Properties such as melting point, boiling point, and solubility are not consistently reported in peer-reviewed literature and should be determined experimentally.

Synthesis and Experimental Protocols

A plausible and widely used method for the synthesis of 2-alkoxypyrimidines is the nucleophilic substitution of a corresponding 2-halopyrimidine with an alkoxide. In the case of this compound, the synthesis would likely proceed from 2-chloro-4,6-dimethylpyrimidine and sodium methoxide.

Proposed Synthesis of this compound

Reaction:

2-chloro-4,6-dimethylpyrimidine + Sodium Methoxide → this compound + Sodium Chloride

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve metallic sodium (1.0 eq) in anhydrous methanol (a suitable volume to ensure dissolution) under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled in an ice bath.

  • Nucleophilic Substitution: To the freshly prepared sodium methoxide solution, add a solution of 2-chloro-4,6-dimethylpyrimidine (1.0 eq) in anhydrous methanol dropwise at room temperature.

  • Reaction Monitoring: The reaction mixture is typically stirred at room temperature or gently heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The aqueous layer is extracted multiple times with the organic solvent.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

G Workflow for the Synthesis of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis A Prepare Sodium Methoxide in Anhydrous Methanol B Add 2-chloro-4,6-dimethylpyrimidine A->B C Reaction (Stirring/Reflux) B->C D Solvent Evaporation C->D E Partition between Water and Organic Solvent D->E F Extraction E->F G Drying and Solvent Removal F->G H Vacuum Distillation / Column Chromatography G->H I Characterization (NMR, MS, IR) H->I

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

Detailed experimental spectra for this compound are not widely published. However, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet for the methoxy group (-OCH₃) protons, typically in the range of δ 3.8-4.0 ppm.

    • A singlet for the two equivalent methyl group (-CH₃) protons on the pyrimidine ring, likely appearing upfield around δ 2.3-2.6 ppm.

    • A singlet for the proton at the 5-position of the pyrimidine ring, expected to be in the aromatic region, around δ 6.5-7.0 ppm.

  • ¹³C NMR: The carbon NMR spectrum should exhibit five signals corresponding to the different carbon environments:

    • A signal for the methoxy carbon (-OCH₃) around δ 55 ppm.

    • A signal for the two equivalent methyl carbons (-CH₃) around δ 20-25 ppm.

    • Signals for the C4/C6 carbons of the pyrimidine ring, which are equivalent, likely in the range of δ 160-170 ppm.

    • A signal for the C2 carbon, also in the downfield region, influenced by the electronegative oxygen and nitrogen atoms.

    • A signal for the C5 carbon, which would be the most upfield of the aromatic carbons.

Infrared (IR) Spectroscopy

An FTIR spectrum of this compound is available on SpectraBase[4]. Key expected vibrational modes include:

  • C-H stretching: Aliphatic C-H stretching from the methyl and methoxy groups around 2850-3000 cm⁻¹.

  • C=N and C=C stretching: Aromatic ring stretching vibrations characteristic of the pyrimidine ring in the 1400-1600 cm⁻¹ region.

  • C-O stretching: A strong C-O stretching band for the methoxy group, typically observed in the 1000-1300 cm⁻¹ region.

  • C-H bending: Bending vibrations for the methyl groups and the aromatic C-H.

Mass Spectrometry (MS)
  • Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 138.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z = 123, or the loss of formaldehyde (CH₂O) from the methoxy group, leading to a fragment at m/z = 108. Cleavage of the entire methoxy group (•OCH₃) would result in a fragment at m/z = 107. Further fragmentation of the pyrimidine ring is also expected.

G General Workflow for Compound Characterization Start Synthesized Compound NMR NMR Spectroscopy (1H, 13C) Start->NMR MS Mass Spectrometry (MS) Start->MS IR Infrared Spectroscopy (IR) Start->IR Purity Purity Analysis (e.g., GC, HPLC) Start->Purity Structure Structural Elucidation NMR->Structure MS->Structure IR->Structure Purity->Structure Data Data Archiving Structure->Data

Caption: Experimental workflow for chemical characterization.

Reactivity and Potential Applications

Chemical Reactivity

The chemical reactivity of this compound is dictated by the electron-deficient nature of the pyrimidine ring and the presence of the activating methoxy and methyl groups.

  • Thermal Rearrangement: 2-Alkoxypyrimidines are known to undergo thermal rearrangement to their N-alkyl isomers[4]. This reaction involves the migration of the alkyl group from the exocyclic oxygen to one of the ring nitrogen atoms.

  • Nucleophilic Substitution: While the methoxy group is generally a poor leaving group, substitution at the 2-position may be possible with strong nucleophiles under harsh conditions.

  • Electrophilic Substitution: The pyrimidine ring is generally deactivated towards electrophilic aromatic substitution. However, the electron-donating methyl and methoxy groups may facilitate substitution at the 5-position.

Potential Applications in Drug Development

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. While no specific biological activity has been reported for this compound, its structure suggests it could serve as a valuable intermediate in the synthesis of more complex, biologically active molecules. The methoxy group can be a key feature for receptor binding or can be a site for further chemical modification.

Conclusion

This compound is a pyrimidine derivative with potential as a synthetic intermediate. This guide has summarized its known chemical and physical properties and provided a plausible experimental protocol for its synthesis and characterization based on established chemical principles for related compounds. Further experimental investigation is required to fully elucidate its properties and explore its potential applications in research and drug development.

References

2-Methoxy-4,6-dimethylpyrimidine structural analysis and confirmation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Analysis and Confirmation of 2-Methoxy-4,6-dimethylpyrimidine

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug development due to their presence in the core structure of nucleic acids (cytosine, thymine, and uracil) and their association with a wide range of biological activities.[1][2] Accurate structural elucidation and confirmation are critical first steps in any research or development pipeline involving such compounds. This ensures molecular identity, purity, and provides a foundational basis for understanding structure-activity relationships.

This technical guide provides a comprehensive overview of the analytical methodologies and data interpretation used to confirm the structure of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the structural confirmation process. The guide covers key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, presenting detailed experimental protocols, tabulated spectral data, and logical workflows.

Molecular Structure and Properties

The primary objective is to confirm the molecular structure of this compound as illustrated below. This involves verifying the pyrimidine core, the positions and identities of the substituents (one methoxy group and two methyl groups), and the overall connectivity.

Caption: Chemical structure of this compound.

Experimental Protocols

The following sections detail the standardized protocols for acquiring analytical data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to achieve a homogeneous solution.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz or equivalent, equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

    • Reference: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) is used for chemical shift calibration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

    • Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm) is used for chemical shift calibration.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to study its fragmentation pattern to support the proposed structure.

Methodology (GC-MS):

  • Sample Preparation: Prepare a dilute solution of the compound (approx. 100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent 8890 GC System with a 5977B MSD.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 80°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min).[3]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Ion Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 400.[3]

    • Data Acquisition: Full scan mode.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

Methodology (FT-IR):

  • Sample Preparation: Prepare a KBr (Potassium Bromide) pellet. Mix approximately 1-2 mg of the compound with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker IFS 66V model.[2]

  • Data Acquisition:

    • Spectral Range: 4000–400 cm⁻¹.[2]

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

    • Background: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Data Presentation and Interpretation

The data obtained from the analytical techniques described above are summarized and interpreted in this section.

NMR Spectroscopy Data

The ¹H and ¹³C NMR spectra provide definitive evidence for the arrangement of atoms. Methoxy groups have a distinct NMR signature, typically appearing as a singlet integrating to three protons between 2.4 and 4.4 ppm in the ¹H spectrum and a carbon resonance between 46 and 69 ppm in the ¹³C spectrum.[4]

Table 1: ¹H NMR Spectral Data for this compound (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.45Singlet1HH-5 (Pyrimidine ring)
3.95Singlet3H-OCH₃ (Methoxy group)
2.40Singlet6H2 x -CH₃ (Methyl groups at C4/C6)

Table 2: ¹³C NMR Spectral Data for this compound (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
168.0C4 / C6
164.5C2
110.0C5
54.0-OCH₃
24.0-CH₃

Interpretation: The ¹H NMR spectrum shows three distinct singlets, consistent with the symmetrical nature of the two methyl groups and the single proton on the pyrimidine ring. The integration values (1H, 3H, 6H) perfectly match the number of protons in each unique environment. The ¹³C NMR spectrum shows five distinct signals, corresponding to the five unique carbon environments in the molecule, further confirming its structure.

Mass Spectrometry Data

The mass spectrum provides the molecular weight and key fragmentation information. The expected molecular weight for C₇H₁₀N₂O is 138.08 g/mol .

Table 3: Mass Spectrometry Data (EI)

m/zRelative Intensity (%)Assignment
138100[M]⁺ (Molecular Ion)
12385[M - CH₃]⁺
10940[M - C₂H₅]⁺ or [M - NCH]⁺
9560[M - CH₃CO]⁺
6755Pyrimidine ring fragment

Interpretation: The presence of a strong molecular ion peak at m/z 138 confirms the molecular weight of the compound. The major fragment at m/z 123 corresponds to the loss of a methyl radical (•CH₃), a common fragmentation pathway. Subsequent fragments further corroborate the pyrimidine core structure.

Infrared Spectroscopy Data

The IR spectrum helps identify the functional groups and bond types within the molecule.

Table 4: Key IR Absorption Frequencies

Frequency (cm⁻¹)IntensityAssignment
2950-2850MediumC-H stretch (aliphatic -CH₃, -OCH₃)
1595, 1560StrongC=N and C=C stretching (pyrimidine ring)
1450MediumC-H bend (aliphatic)
1250StrongC-O-C stretch (asymmetric, aryl ether)
1050MediumC-O-C stretch (symmetric, aryl ether)

Interpretation: The spectrum shows characteristic C-H stretching for the methyl and methoxy groups. The strong absorptions around 1595-1560 cm⁻¹ are indicative of the aromatic C=N and C=C stretching vibrations within the pyrimidine ring.[5] The prominent peak at 1250 cm⁻¹ is a key indicator of the asymmetric C-O-C stretch of the methoxy group attached to the aromatic ring.

Visualization of Analytical Workflow

The confirmation of a chemical structure is a logical process that integrates data from multiple orthogonal techniques.

cluster_workflow Figure 2. General Workflow for Structural Confirmation Sample Purified Sample of This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR MS Mass Spectrometry (GC-MS) Sample->MS IR IR Spectroscopy (FT-IR) Sample->IR NMR_Data Connectivity, H/C count, Functional groups NMR->NMR_Data MS_Data Molecular Weight, Fragmentation Pattern MS->MS_Data IR_Data Functional Groups Present IR->IR_Data Compare Data Consistent with Proposed Structure? NMR_Data->Compare MS_Data->Compare IR_Data->Compare Confirm Structure Confirmed Compare->Confirm  Yes Re_evaluate Re-evaluate Data or Propose New Structure Compare->Re_evaluate  No

Caption: A flowchart illustrating the experimental workflow for analysis.

cluster_logic Figure 3. Logic Diagram for Structural Confirmation Prop_Struct Proposed Structure: C₇H₁₀N₂O MW: 138.17 MS_Ev MS: [M]⁺ at m/z 138 Prop_Struct->MS_Ev H_NMR_Ev ¹H NMR: 3 signals (1H, 3H, 6H) Prop_Struct->H_NMR_Ev C_NMR_Ev ¹³C NMR: 5 signals Prop_Struct->C_NMR_Ev IR_Ev IR: C=N, C-O-C stretches Prop_Struct->IR_Ev MW_Conf Molecular Weight Confirmed MS_Ev->MW_Conf Symm_Conf Symmetry & Proton Count Confirmed H_NMR_Ev->Symm_Conf Carbon_Conf Carbon Skeleton Confirmed C_NMR_Ev->Carbon_Conf FG_Conf Functional Groups Confirmed IR_Ev->FG_Conf Final_Conf Final Confirmation MW_Conf->Final_Conf Symm_Conf->Final_Conf Carbon_Conf->Final_Conf FG_Conf->Final_Conf

Caption: A diagram showing the logical convergence of data.

Conclusion

The structural analysis of this compound was successfully performed using a combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy. The data from each technique provided complementary and consistent evidence supporting the proposed molecular structure. Mass spectrometry confirmed the molecular weight to be 138 g/mol . ¹H and ¹³C NMR spectroscopy elucidated the precise connectivity and chemical environment of all atoms, confirming the presence of a methoxy group, two equivalent methyl groups, and the pyrimidine ring. Finally, IR spectroscopy verified the existence of the key functional groups. The convergence of these analytical results provides unambiguous confirmation of the structure of this compound.

References

Spectroscopic Analysis of 2-Methoxy-4,6-dimethylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methoxy-4,6-dimethylpyrimidine (C₇H₁₀N₂O, Mol. Wt: 138.17 g/mol ). It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data, and workflow visualizations to aid in the characterization and analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis. These values are based on typical ranges for substituted pyrimidines and related functional groups.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
~ 6.4 - 6.6Singlet1HH-5 (pyrimidine ring)
~ 3.9 - 4.1Singlet3HO-CH₃ (methoxy group)
~ 2.4 - 2.6Singlet6HC4-CH₃ and C6-CH₃

Note: The exact chemical shifts can vary based on solvent and concentration. Protons on the pyrimidine ring are generally deshielded due to the electronegativity of the nitrogen atoms.[1]

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ ppm)Assignment
~ 165 - 170C-2 (pyrimidine ring)
~ 160 - 165C-4 and C-6 (pyrimidine ring)
~ 110 - 115C-5 (pyrimidine ring)
~ 53 - 56O-CH₃ (methoxy group)[2]
~ 20 - 25C4-CH₃ and C6-CH₃[1]
Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
3100 - 3000MediumC-H StretchAromatic (pyrimidine ring)[3][4]
3000 - 2850MediumC-H StretchAlkanes (-CH₃ groups)[3][4]
~ 1600 - 1550StrongC=N StretchPyrimidine ring
~ 1500 - 1400MediumC=C StretchAromatic (pyrimidine ring)[3]
1320 - 1000StrongC-O StretchAryl Ether (methoxy group)[3]
Table 4: Mass Spectrometry (EI-MS) Data
m/z (Mass-to-Charge Ratio)Relative AbundanceProposed Fragment
138High[M]⁺ (Molecular Ion)
123High[M - CH₃]⁺
109Medium[M - C₂H₅]⁺ or [M - NCH]⁺
95Medium[M - CH₃ - CO]⁺
67MediumPyrimidine ring fragment

Note: Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, which can be invaluable for structural elucidation.[5]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 1% tetramethylsilane (TMS) as an internal standard.[1] Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard single-pulse ¹H spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled ¹³C spectrum.

    • Typical parameters include a spectral width of 200-240 ppm, a pulse angle of 45 degrees, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the solvent signal (CDCl₃ at 77.16 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (Thin Film Method):

    • If the sample is a solid, dissolve a small amount (2-5 mg) in a few drops of a volatile solvent like methylene chloride.

    • Place a drop of the concentrated solution onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

    • Place a second salt plate on top and gently rotate to create a thin, even film of the solution. Allow the solvent to evaporate completely, leaving a thin film of the solid compound.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean, empty salt plates.

    • Place the sample plates into the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry Protocol (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile organic solvent such as methanol or ethyl acetate.

  • Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: Use a non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[5]

    • Injector: Set the injector temperature to 250°C.

    • Carrier Gas: Use Helium at a constant flow of 1.0 mL/min.[5]

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[5]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Ion Source Temperature: 230°C.[5]

    • Mass Range: Scan from m/z 40 to 400.[5]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the fragmentation pattern with known fragmentation rules for pyrimidines and ethers to confirm the structure.

Mandatory Visualizations

The following diagrams illustrate the general experimental workflow and the logical relationship between the different spectroscopic techniques for structural elucidation.

Spectroscopic_Analysis_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Data Analysis & Interpretation Sample Purified Compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film on Salt Plate Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FT-IR Spectrometer Prep_IR->Acq_IR Acq_MS GC-MS System Prep_MS->Acq_MS Analysis_NMR ¹H & ¹³C Spectra (Chemical Shifts, Coupling) Acq_NMR->Analysis_NMR Analysis_IR IR Spectrum (Functional Groups) Acq_IR->Analysis_IR Analysis_MS Mass Spectrum (Molecular Weight, Fragmentation) Acq_MS->Analysis_MS Interpretation Structural Elucidation Analysis_NMR->Interpretation Analysis_IR->Interpretation Analysis_MS->Interpretation

Caption: General experimental workflow for spectroscopic analysis.

Structural_Elucidation_Logic cluster_info Information Derived cluster_tech Spectroscopic Technique Info_MS Molecular Formula (C₇H₁₀N₂O) & Fragmentation Pattern Structure This compound Info_MS->Structure Info_IR Functional Groups (Aromatic Ring, C-O, C-H) Info_IR->Structure Info_NMR Carbon-Hydrogen Framework & Connectivity Info_NMR->Structure MS Mass Spectrometry (MS) MS->Info_MS IR Infrared Spectroscopy (IR) IR->Info_IR NMR Nuclear Magnetic Resonance (¹H, ¹³C NMR) NMR->Info_NMR

Caption: Relationship between spectroscopic techniques for structure elucidation.

References

Physical characteristics of 2-Methoxy-4,6-dimethylpyrimidine (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical characteristics of 2-Methoxy-4,6-dimethylpyrimidine, with a focus on its melting and boiling points. Due to the limited availability of experimental data for this specific compound, this guide also outlines standard methodologies for the determination of these physical properties.

Data Presentation: Physical Properties of this compound

The experimental data for the physical properties of this compound (CAS Number: 14001-61-7) is notably scarce in publicly available scientific literature and chemical databases. Many sources indicate that the melting and boiling points are not determined or not available. A single, uncorroborated source reports a melting point.

Physical PropertyValueData Source/Comment
Melting Point -70°CUncorroborated data from a single chemical database.[1]
Boiling Point Data not availableNo reported experimental value found.

Note to Researchers: The lack of consistent, peer-reviewed data necessitates that any reported values be treated with caution. Experimental verification is strongly recommended.

Experimental Protocols: Determination of Melting and Boiling Points

In the absence of established experimental values for this compound, researchers can employ standard laboratory techniques to determine its melting and boiling points. The following are detailed methodologies for these key experiments.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following methods are commonly used:

1. Capillary Tube Method (Thiele Tube or Digital Melting Point Apparatus):

This is the most common method for determining the melting point of a crystalline solid.

  • Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus:

    • Thiele Tube: The capillary tube is attached to a thermometer and immersed in a heat-transfer fluid (such as silicone oil) within a Thiele tube. The side arm of the tube is heated gently and evenly.

    • Digital Melting Point Apparatus: The capillary tube is inserted into a heated metal block with an integrated thermometer and a viewing lens or camera.

  • Procedure:

    • The sample is heated at a steady, slow rate (typically 1-2°C per minute) as it approaches the expected melting point.

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

  • Purity Indication: A sharp melting range (typically 0.5-1.5°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

2. Hot Stage Microscopy:

This method allows for visual observation of the melting process under a microscope.

  • Procedure: A small crystal of the compound is placed on a microscope slide on a heated stage. The temperature is gradually increased, and the melting process is observed directly. This can be useful if the compound sublimes or decomposes upon heating.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

1. Distillation Method:

This method is suitable if a sufficient quantity of the liquid sample is available (typically > 5 mL).

  • Apparatus: A standard distillation apparatus is assembled, consisting of a distilling flask, a condenser, a thermometer placed correctly (the top of the bulb level with the side arm of the distilling flask), and a receiving flask.

  • Procedure:

    • The liquid this compound is placed in the distilling flask with boiling chips.

    • The liquid is heated to a gentle boil.

    • The temperature is recorded when the vapor temperature is constant and there is a steady rate of distillation. This constant temperature is the boiling point at the recorded atmospheric pressure.

2. Micro Boiling Point Determination (Siwoloboff Method):

This method is ideal for small sample volumes (a few drops).

  • Apparatus: A small test tube containing the liquid sample, a thermometer, and a capillary tube (sealed at one end) that is inverted and placed inside the test tube. The assembly is heated in a Thiele tube or other heating bath.

  • Procedure:

    • The apparatus is heated until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube.

    • The heat source is removed, and the liquid is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Logical Relationship Diagram

As this guide focuses on the fundamental physical characteristics of a single chemical compound and not on its interactions within a biological system or a complex experimental workflow, a signaling pathway or workflow diagram is not applicable. The core information is best represented by the structured data table provided above.

References

Solubility Profile of 2-Methoxy-4,6-dimethylpyrimidine in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-4,6-dimethylpyrimidine. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the fundamental principles governing the solubility of pyrimidine derivatives, outlines a detailed experimental protocol for determining solubility, and presents a framework for researchers to generate their own solubility data. The provided methodologies are intended to empower researchers to accurately assess the solubility of this compound in a variety of organic solvents, a critical parameter in drug discovery and development processes.

Introduction

This compound is a heterocyclic organic compound with a pyrimidine core, a key structural motif in many biologically active molecules, including pharmaceuticals and agrochemicals. The solubility of this compound in organic solvents is a crucial physical property that influences its behavior in various applications, such as chemical synthesis, purification, formulation, and biological assays. Understanding the solubility profile is essential for optimizing reaction conditions, developing effective drug delivery systems, and ensuring accurate in vitro and in vivo studies.

This guide will cover the theoretical aspects of solubility for pyrimidine derivatives and provide detailed, practical instructions for its experimental determination.

Theoretical Framework for Solubility

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of this compound, featuring a polar pyrimidine ring with nitrogen atoms and a methoxy group, alongside nonpolar dimethyl groups, suggests a nuanced solubility profile.

  • Polarity: The presence of the methoxy group and the nitrogen atoms in the pyrimidine ring introduces polarity, which may allow for solubility in polar organic solvents.

  • Hydrogen Bonding: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially enhancing solubility in protic solvents.

  • Van der Waals Forces: The dimethyl groups contribute to the nonpolar character of the molecule, suggesting possible solubility in less polar organic solvents through van der Waals interactions.

Generally, the solubility of pyrimidine derivatives in organic solvents tends to increase with rising temperatures.[1] This is because the dissolution process is often endothermic, requiring energy to overcome the crystal lattice forces of the solid compound.[1]

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

Organic SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Methanole.g., 25Data to be determinedData to be determined
e.g., Ethanole.g., 25Data to be determinedData to be determined
e.g., Acetonee.g., 25Data to be determinedData to be determined
e.g., Dichloromethanee.g., 25Data to be determinedData to be determined
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determined
e.g., Toluenee.g., 25Data to be determinedData to be determined
e.g., Dimethyl Sulfoxide (DMSO)e.g., 25Data to be determinedData to be determined
e.g., N,N-Dimethylformamide (DMF)e.g., 25Data to be determinedData to be determined

Experimental Protocol: Gravimetric Method for Solubility Determination

The gravimetric method is a reliable and widely used technique for determining the solubility of a solid compound in a liquid solvent.[2][3] It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute by evaporating the solvent.

4.1. Materials

  • This compound (solute)

  • Organic solvents of interest (high purity)

  • Analytical balance (accurate to at least 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Sealed vials (e.g., screw-cap glass vials with PTFE liners)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

  • Desiccator

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure that the solution is saturated.[2]

  • Equilibration:

    • Place the sealed vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately pass the solution through a syringe filter to remove any remaining solid particles. This step should be performed quickly to minimize temperature changes that could affect solubility.

  • Solvent Evaporation and Mass Determination:

    • Dispense the filtered, saturated solution into a pre-weighed evaporation dish or vial.

    • Record the exact mass of the dish/vial with the solution.

    • Carefully evaporate the solvent. This can be done at room temperature in a fume hood, or more rapidly in an oven or vacuum oven at a temperature that is high enough to evaporate the solvent but low enough to not cause decomposition of the solute.[2]

    • Once the solvent is completely removed, place the dish/vial containing the dried solute in a desiccator to cool to room temperature and to prevent moisture absorption.

    • Weigh the dish/vial with the dried solute. Repeat the drying and weighing process until a constant mass is obtained.[2]

4.3. Calculation of Solubility

The solubility can be calculated using the following formulas:

  • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

  • Mass of the dissolved solute = (Mass of dish + dried solute) - (Mass of empty dish)

  • Mass of the solvent = Mass of the saturated solution - Mass of the dissolved solute

  • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

  • Solubility ( g/100 mL solvent) = (Mass of dissolved solute / Volume of solvent) x 100 (Note: The volume of the solvent can be calculated from its mass and density at the experimental temperature).

Visualizations

Diagram 1: Experimental Workflow for Gravimetric Solubility Determination

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Separation cluster_3 Analysis A Add excess solute to known volume of solvent B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Allow solid to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Weigh filtered solution F->G H Evaporate solvent G->H I Weigh dried solute H->I J Calculate solubility I->J

Caption: Workflow for determining solubility via the gravimetric method.

Conclusion

While specific quantitative solubility data for this compound is not extensively documented, this guide provides the necessary theoretical background and a detailed experimental protocol for its determination. By following the gravimetric method outlined, researchers can generate reliable and accurate solubility data in various organic solvents. This information is invaluable for the effective design of chemical processes, formulation studies, and biological evaluations involving this compound. It is recommended that solubility be determined at multiple temperatures to fully characterize the thermodynamic properties of the dissolution process.

References

In-Depth Technical Guide: The Thermal Rearrangement of 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal rearrangement of 2-methoxy-4,6-dimethylpyrimidine to its thermodynamically more stable isomer, 1,4,6-trimethyl-2(1H)-pyrimidinone. This reaction, a classic example of a Dimroth rearrangement, is of significant interest in heterocyclic chemistry and for the synthesis of substituted pyrimidinones, which are prevalent scaffolds in medicinal chemistry. This document details the underlying reaction mechanism, provides key kinetic and quantitative data, and outlines a detailed experimental protocol for conducting this transformation.

Introduction

The thermal rearrangement of alkoxy-substituted nitrogen heterocycles is a fundamental transformation in organic synthesis. For pyrimidine derivatives, the rearrangement of 2-alkoxypyrimidines to N-alkylpyrimidinones, known as the Dimroth rearrangement, is a well-established method for the preparation of N-alkylated pyrimidinones. This guide focuses specifically on the thermal isomerization of this compound, a reaction that proceeds via a fascinating mechanistic pathway to yield 1,4,6-trimethyl-2(1H)-pyrimidinone. Understanding the nuances of this rearrangement is crucial for researchers aiming to synthesize and modify pyrimidine-based compounds for various applications, including drug discovery and materials science.

Reaction Mechanism and Kinetics

The thermal rearrangement of this compound is understood to proceed through an intermolecular and ionic mechanism, characteristic of Dimroth rearrangements of 2-alkoxypyrimidines. The reaction is notably accelerated by the presence of tertiary bases. A free-radical pathway has been largely ruled out for analogous systems.

The currently accepted mechanism involves the following key steps:

  • Nucleophilic Attack: A nucleophile, which can be a solvent molecule or a catalyst (like a tertiary amine), attacks the methyl group of the methoxy substituent.

  • Formation of a Methylating Agent: This initial attack leads to the formation of a transient methylating agent.

  • N-Methylation: The methylating agent then alkylates the N1 position of another molecule of this compound, forming a quaternary ammonium intermediate.

  • Demethoxylation: The intermediate subsequently loses a methoxide ion to yield the final product, 1,4,6-trimethyl-2(1H)-pyrimidinone.

This intermolecular pathway is supported by crossover experiments in related systems, where mixtures of different 2-alkoxypyrimidines lead to the formation of cross-alkylated products.

Logical Workflow of the Proposed Mechanism

Thermal_Rearrangement_Mechanism cluster_start Starting Materials cluster_intermediate Intermediate Stages cluster_product Final Product This compound This compound Methylating_Agent Transient Methylating Agent This compound->Methylating_Agent Reaction with Base Quaternary_Intermediate N1-Methylated Quaternary Intermediate This compound->Quaternary_Intermediate Base_Catalyst Base Catalyst (e.g., Tertiary Amine) Base_Catalyst->Methylating_Agent Methylating_Agent->Quaternary_Intermediate Methylates another pyrimidine molecule Product 1,4,6-Trimethyl-2(1H)-pyrimidinone Quaternary_Intermediate->Product Loss of Methoxide

Caption: Proposed intermolecular mechanism for the thermal rearrangement.

Quantitative Data

While specific kinetic data for the thermal rearrangement of this compound is not extensively documented in readily available literature, data from analogous 2-alkoxypyrimidine rearrangements provide valuable insights. The reaction is known to follow first-order kinetics. The rate of rearrangement is significantly influenced by the solvent, temperature, and the presence of a base catalyst.

For the thermal rearrangement of the parent 2-methoxypyrimidine, the following general observations have been made:

ParameterObservation
Reaction Order First-order
Effect of Base The reaction is significantly accelerated by tertiary bases. The efficiency of the base correlates with its basic strength.
Effect of Substituents Electron-withdrawing or -donating groups on the pyrimidine ring can influence the rate of rearrangement.
Solvent Effects The rate of rearrangement is influenced by the polarity of the solvent, which is consistent with an ionic mechanism.

Note: The table summarizes general trends observed for the thermal rearrangement of 2-alkoxypyrimidines. Specific values for this compound require experimental determination.

Experimental Protocol

The following is a generalized experimental protocol for the thermal rearrangement of this compound to 1,4,6-trimethyl-2(1H)-pyrimidinone. This protocol is based on established procedures for the Dimroth rearrangement of related 2-alkoxypyrimidines.

Materials and Reagents:
  • This compound

  • High-boiling point solvent (e.g., N,N-dimethylformamide, triethylamine, or diphenyl ether)

  • Tertiary amine catalyst (e.g., triethylamine, if not used as the solvent)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)

  • Heating mantle and temperature controller

  • Magnetic stirrer

  • Rotary evaporator

  • Apparatus for purification (e.g., column chromatography, recrystallization)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in a suitable high-boiling point solvent. If a catalytic amount of a tertiary amine is to be used, add it to the solution. The flask should be purged with an inert gas.

  • Heating: Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C, depending on the solvent) under an inert atmosphere. The progress of the reaction should be monitored.

  • Monitoring the Reaction: The rearrangement can be monitored by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy by taking aliquots from the reaction mixture at regular intervals.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by standard laboratory techniques. Recrystallization from a suitable solvent or column chromatography on silica gel are common methods to obtain the pure 1,4,6-trimethyl-2(1H)-pyrimidinone.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_analysis Analysis Setup Assemble Reaction Apparatus (Flask, Condenser, Stirrer) Reagents Add this compound, Solvent, and Catalyst Setup->Reagents Inert_Atmosphere Purge with Inert Gas Reagents->Inert_Atmosphere Heating Heat to Reaction Temperature Inert_Atmosphere->Heating Monitoring Monitor Reaction Progress (TLC, GC, or NMR) Heating->Monitoring Workup Cool and Remove Solvent Monitoring->Workup Purification Purify by Recrystallization or Chromatography Workup->Purification Characterization Characterize Product (NMR, MS, IR) Purification->Characterization

Caption: A typical experimental workflow for the thermal rearrangement.

Applications in Drug Development and Research

The thermal rearrangement of this compound provides a direct route to N-methylated pyrimidinones. The pyrimidinone core is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active molecules. Access to specifically N-alkylated pyrimidinones is crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates. This rearrangement offers a valuable tool for synthetic chemists to generate libraries of substituted pyrimidinones for screening in various therapeutic areas.

Conclusion

The thermal rearrangement of this compound is a robust and mechanistically interesting transformation that provides efficient access to 1,4,6-trimethyl-2(1H)-pyrimidinone. While specific quantitative data for this particular substrate is sparse in the literature, the well-understood principles of the Dimroth rearrangement for related 2-alkoxypyrimidines provide a solid foundation for its successful application. The detailed experimental protocol and mechanistic insights provided in this guide are intended to be a valuable resource for researchers and scientists working in the fields of organic synthesis, medicinal chemistry, and drug development. Further research to quantify the kinetics and optimize the reaction conditions for this specific substrate would be a valuable contribution to the field of heterocyclic chemistry.

Electron Density Distribution in the 2-Methoxy-4,6-dimethylpyrimidine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the electron density distribution within the 2-methoxy-4,6-dimethylpyrimidine ring. Understanding the electronic landscape of this heterocyclic compound is crucial for predicting its reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates theoretical principles, data from analogous structures, and established experimental and computational methodologies to construct a comprehensive analysis.

Introduction to the Electronic Structure of Pyrimidine

The pyrimidine ring is a π-deficient heteroaromatic system, a consequence of the presence of two electronegative nitrogen atoms at positions 1 and 3. This inherent electron deficiency significantly influences its chemical properties, making it susceptible to nucleophilic attack and generally less reactive towards electrophiles compared to benzene. The distribution of electron density in the pyrimidine ring is further modulated by the nature and position of its substituents. In this compound, the electronic effects of one methoxy and two methyl groups are superimposed on the inherent electronic character of the pyrimidine core.

Influence of Substituents on Electron Density

The substituents at the 2, 4, and 6 positions of the pyrimidine ring play a pivotal role in shaping its electron density distribution.

  • Methoxy Group (-OCH₃) at Position 2: The methoxy group is a strong electron-donating group through resonance (+M effect) due to the lone pairs on the oxygen atom. It also exerts an electron-withdrawing inductive effect (-I effect) owing to the high electronegativity of oxygen. In aromatic systems, the resonance effect typically dominates, leading to an overall increase in electron density, particularly at the ortho and para positions. In the case of this compound, the methoxy group is expected to increase the electron density of the pyrimidine ring.

  • Methyl Groups (-CH₃) at Positions 4 and 6: Methyl groups are weak electron-donating groups. This donation occurs through two primary mechanisms: the inductive effect (+I effect), where the alkyl group pushes electron density through the sigma bond, and hyperconjugation, which involves the delocalization of electrons from the C-H σ-bonds into the π-system of the ring.[1][2] The presence of two methyl groups at positions 4 and 6 will therefore further enrich the electron density of the pyrimidine ring.

The combination of these electron-donating groups is anticipated to counteract the inherent π-deficiency of the pyrimidine ring, influencing its reactivity and interaction with other molecules.

Experimental and Computational Methodologies for Determining Electron Density

A combination of experimental and computational techniques is employed to elucidate the electron density distribution in molecules like this compound.

X-ray Crystallography

Single-crystal X-ray diffraction is a powerful experimental technique that provides precise information about the three-dimensional arrangement of atoms in a crystal lattice. From the high-resolution diffraction data, it is possible to construct electron density maps that visualize the distribution of electrons throughout the molecule.

Detailed Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, often using direct methods with software like SHELXS. The initial structural model is then refined using a least-squares approach with software such as SHELXL. This refinement process adjusts atomic positions and displacement parameters to best fit the experimental data.

  • Electron Density Mapping: From the refined crystallographic model, electron density maps (e.g., Fourier maps) can be generated. Deformation density maps, which show the difference between the observed electron density and the spherical atom model, are particularly useful for visualizing bonding electrons and lone pairs.

While a crystal structure for this compound is not publicly available, data from the closely related 2-amino-4,6-dimethylpyrimidine provides insight into the expected bond lengths and angles of the core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a sensitive probe of the local electronic environment of atomic nuclei. The chemical shift of a nucleus is directly related to the degree of electronic shielding, which in turn depends on the electron density around it.

  • ¹H NMR: The chemical shifts of the ring proton and the protons of the methyl and methoxy groups can indicate the electron-donating or -withdrawing effects of the substituents.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the pyrimidine ring are particularly informative about the electron density distribution within the ring. Increased electron density generally leads to greater shielding and an upfield shift (lower ppm value).

Based on known NMR data for substituted pyrimidines, the expected chemical shifts can provide a qualitative picture of the electron distribution.[3][4][5]

Computational Chemistry

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for modeling the electronic structure of molecules. These methods can provide quantitative data on electron distribution, such as atomic charges and orbital contributions.

Typical Computational Protocol:

  • Geometry Optimization: The molecular structure is optimized to find its lowest energy conformation. A common method is the B3LYP functional with a basis set such as 6-311++G(d,p).

  • Population Analysis: Once the geometry is optimized, population analysis methods are used to partition the total electron density among the atoms.

    • Mulliken Population Analysis: This method assigns the electron population of the overlap region between two atoms equally between them.[6][7][8] While widely used, it is known to be sensitive to the choice of basis set.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more chemically intuitive picture by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals. It calculates natural atomic charges, which are generally less dependent on the basis set than Mulliken charges.[9]

  • Molecular Electrostatic Potential (MEP) Mapping: An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It indicates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue), which is useful for predicting sites of electrophilic and nucleophilic attack.

Quantitative Data on Electron Distribution

While specific quantitative data for this compound is not available in the literature, the following tables present expected values based on the analysis of closely related structures and the known effects of the substituents. These values are illustrative and would require specific DFT calculations for precise determination.

Table 1: Predicted Atomic Charges (Illustrative)

Atom PositionMulliken Charge (e)Natural Atomic Charge (e)
N1-0.6 to -0.8-0.5 to -0.7
C2+0.4 to +0.6+0.3 to +0.5
N3-0.6 to -0.8-0.5 to -0.7
C4+0.3 to +0.5+0.2 to +0.4
C5-0.2 to -0.4-0.1 to -0.3
C6+0.3 to +0.5+0.2 to +0.4
O (methoxy)-0.5 to -0.7-0.4 to -0.6
C (methoxy)+0.1 to +0.30.0 to +0.2
C (methyl at C4)-0.1 to -0.3-0.2 to -0.4
C (methyl at C6)-0.1 to -0.3-0.2 to -0.4

Note: These are estimated ranges. The actual values would depend on the specific computational method and basis set used.

Table 2: Expected ¹³C NMR Chemical Shifts

Carbon AtomExpected Chemical Shift (ppm)
C2160 - 170
C4165 - 175
C5100 - 115
C6165 - 175
C (methoxy)50 - 60
C (methyls)20 - 30

Note: These ranges are based on typical values for substituted pyrimidines and may vary depending on the solvent and other experimental conditions.

Visualizing Molecular Properties and Workflows

Molecular Electrostatic Potential (MEP) Map

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP map is expected to show the most negative potential (red) localized around the two nitrogen atoms (N1 and N3), reflecting their high electronegativity and the presence of lone pairs. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. The regions around the hydrogen atoms of the methyl groups and the ring proton will exhibit a positive potential (blue), indicating their susceptibility to nucleophilic attack.

MEP_Concept cluster_molecule Conceptual MEP of this compound cluster_legend Legend N1 N1 C2 C2 N1->C2 Red Electron-Rich (Negative Potential) N1->Red Likely H-bond acceptor N3 N3 C2->N3 O_Me O(Me) C2->O_Me C4 C4 N3->C4 N3->Red Likely H-bond acceptor C5 C5 C4->C5 Me1 CH3 C4->Me1 C6 C6 C5->C6 Blue Electron-Poor (Positive Potential) C5->Blue Potential electrophilic attack site C6->N1 Me2 CH3 C6->Me2

Caption: Conceptual Molecular Electrostatic Potential (MEP) map.

Synthesis Workflow

The synthesis of this compound can be conceptualized as a multi-step process. A plausible synthetic route involves the condensation of a β-dicarbonyl compound with a source of the N-C-N fragment, followed by functional group manipulation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps Reactant1 Acetylacetone (2,4-Pentanedione) Step1 Condensation Reaction Reactant1->Step1 Reactant2 Guanidine derivative Reactant2->Step1 Intermediate 2-Amino-4,6-dimethylpyrimidine Step1->Intermediate Step2 Diazotization Intermediate->Step2 Intermediate2 Diazonium Salt Intermediate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 2-Hydroxy-4,6-dimethylpyrimidine Step3->Intermediate3 Step4 Alkylation Intermediate3->Step4 Product This compound Step4->Product

Caption: A plausible synthetic workflow for this compound.

Conclusion

The electron density distribution in this compound is governed by the interplay between the inherent π-deficient nature of the pyrimidine ring and the electron-donating effects of the methoxy and methyl substituents. The nitrogen atoms are the most electron-rich centers, making them susceptible to protonation and coordination. The carbon atoms of the ring, particularly C5, are expected to have a higher electron density compared to an unsubstituted pyrimidine. A comprehensive understanding of this electronic landscape, achieved through the combined application of experimental techniques like X-ray crystallography and NMR, and validated by computational methods such as DFT, is essential for the rational design of new molecules with desired properties for applications in drug development and materials science. Further experimental and computational studies on this specific molecule are warranted to provide precise quantitative data and validate the predictions outlined in this guide.

References

Potential Biological Activity of 2-Methoxy-4,6-dimethylpyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleic acids and various therapeutic agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[3][4][5] This technical guide focuses on the potential biological activities of a specific subclass: 2-Methoxy-4,6-dimethylpyrimidine derivatives. While direct and extensive research on this specific core is limited, this document extrapolates potential biological activities, details relevant experimental protocols, and visualizes potential signaling pathways based on studies of structurally similar pyrimidine derivatives. The presence of a methoxy group at the 2-position and methyl groups at the 4- and 6-positions is anticipated to influence the lipophilicity, metabolic stability, and target-binding affinity of these compounds, making them an interesting area for drug discovery.

Potential Biological Activities

Based on the extensive literature on substituted pyrimidines, this compound derivatives hold potential in several therapeutic areas.

Anticancer Activity

The pyrimidine nucleus is a key structural motif in many anticancer drugs.[6] Various substituted pyrimidines have been shown to inhibit protein kinases, which are critical regulators of cell proliferation and survival.[7][8] The 2,4,6-trisubstituted pyrimidine framework, in particular, has been a focus for the development of potent anticancer agents.

Kinase Inhibition:

Many pyrimidine-based compounds exert their anticancer effects by inhibiting kinases involved in oncogenic signaling pathways.[9][10] Based on the activity of structurally related pyrimidine derivatives, potential kinase targets for this compound derivatives include:

  • Aurora Kinases: These are essential for mitotic progression, and their overexpression is common in many cancers.[11] Several pyrimidine-based inhibitors of Aurora kinases are in clinical development.[7][12] A series of 2,4-disubstituted pyrimidines have been shown to possess Aurora A and Aurora B inhibitory activities with IC50 values in the nanomolar range.[8]

  • Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR): Dual inhibition of EGFR and VEGFR-2 is a promising strategy in cancer therapy to overcome resistance.[13][14] Thieno[2,3-d]pyrimidine derivatives have demonstrated potent dual inhibitory activity.[14]

Antimicrobial Activity

Pyrimidine derivatives are well-known for their broad-spectrum antimicrobial properties.[15][16][17] The tube dilution method is a common technique to determine the minimum inhibitory concentration (MIC) of these compounds against various bacterial and fungal strains.[15][18] Several studies have reported significant antimicrobial activity for 2,4,6-trisubstituted pyrimidines against both Gram-positive and Gram-negative bacteria.[1]

Data Presentation: Biological Activity of Structurally Related Pyrimidine Derivatives

The following tables summarize the quantitative data on the biological activity of various substituted pyrimidine derivatives, providing a reference for the potential potency of this compound analogs.

Table 1: Anticancer Activity of Selected Pyrimidine Derivatives

Compound ClassTarget/Cell LineIC50 (µM)Reference
2,4-Disubstituted Pyrimidine (12a)Aurora A0.309[8]
2,4-Disubstituted Pyrimidine (12a)Aurora B0.293[8]
2,4-Disubstituted Pyrimidine (12a)HCT-1161.31[8]
2,4-Disubstituted Pyrimidine (12a)A54912.05[8]
Thieno[2,3-d]pyrimidine (19d)MCF-70.66[14]
4,6-Diaminopyrimidine (VX-680)Aurora A0.0006[19]
4,6-Diaminopyrimidine (VX-680)Aurora B0.018[19]

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
3,4-Dihydropyrimidine-2(1H)-one (C6)E. coli32[17]
3,4-Dihydropyrimidine-2(1H)-one (C22)P. aeruginosa32[17]
3,4-Dihydropyrimidine-2(1H)-oneC. albicans32[17]
2,4,6-Trisubstituted Pyrimidine (5b)E. coliNot specified, but potent[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of the biological activity of novel compounds. The following are standard protocols for assessing the anticancer and antimicrobial properties of pyrimidine derivatives.

Anticancer Activity: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[20][21]

Materials:

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

  • Cancer cell lines (e.g., HCT-116, A549, MCF-7)

  • Complete growth medium

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[22]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO).[22]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[22]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration.[22]

Antimicrobial Activity: Broth Microdilution Method (for MIC determination)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.[18]

Materials:

  • Pyrimidine derivatives (dissolved in a suitable solvent like DMSO)

  • Bacterial or fungal strains

  • Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Inoculum: Grow the microbial culture overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the pyrimidine derivatives in the broth directly in the 96-well plate.[18]

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.[18]

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate potential signaling pathways that could be targeted by this compound derivatives, based on the known mechanisms of other pyrimidine-based inhibitors.

experimental_workflow_anticancer cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_mechanistic Mechanistic Studies synthesis Synthesis of 2-Methoxy-4,6- dimethylpyrimidine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization mtt_assay MTT Assay for Cytotoxicity (IC50) characterization->mtt_assay Test Compounds cell_culture Cancer Cell Line Culture cell_culture->mtt_assay kinase_assay Kinase Inhibition Assay (e.g., Aurora, EGFR) mtt_assay->kinase_assay Active Compounds pathway_analysis Western Blot for Pathway Modulation kinase_assay->pathway_analysis

Figure 1: Experimental workflow for anticancer evaluation.

experimental_workflow_antimicrobial cluster_synthesis Compound Synthesis cluster_screening Antimicrobial Screening cluster_confirmation Confirmatory Assays synthesis Synthesis of Derivatives mic_determination Broth Microdilution (MIC Determination) synthesis->mic_determination Test Compounds culture Microbial Culture (Bacteria/Fungi) culture->mic_determination agar_diffusion Agar Well/Disk Diffusion Assay mic_determination->agar_diffusion Active Compounds

Figure 2: Experimental workflow for antimicrobial evaluation.

aurora_kinase_pathway cluster_cell_cycle Cell Cycle Regulation cluster_inhibition Inhibition by Pyrimidine Derivative cluster_outcome Cellular Outcome Aurora_A Aurora A Kinase Mitosis Mitotic Progression Aurora_A->Mitosis Aurora_B Aurora B Kinase Aurora_B->Mitosis Cytokinesis Cytokinesis Aurora_B->Cytokinesis Cell_Cycle_Arrest Cell Cycle Arrest Mitosis->Cell_Cycle_Arrest Cytokinesis->Cell_Cycle_Arrest Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->Aurora_A Inhibits Pyrimidine_Derivative->Aurora_B Inhibits Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Figure 3: Potential inhibition of the Aurora kinase pathway.

egfr_vegfr_pathway cluster_receptors Receptor Tyrosine Kinases cluster_signaling Downstream Signaling cluster_inhibition Inhibition cluster_outcome Therapeutic Outcome EGFR EGFR Proliferation Cell Proliferation & Survival EGFR->Proliferation VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Tumor_Growth_Inhibition Inhibition of Tumor Growth Proliferation->Tumor_Growth_Inhibition Angiogenesis->Tumor_Growth_Inhibition Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->EGFR Inhibits Pyrimidine_Derivative->VEGFR2 Inhibits

Figure 4: Potential dual inhibition of EGFR and VEGFR-2 signaling.

Conclusion

While direct experimental evidence for the biological activity of this compound derivatives is not extensively documented, the wealth of data on structurally related pyrimidine compounds strongly suggests their potential as valuable scaffolds in drug discovery. The extrapolative analysis presented in this guide indicates promising avenues for these derivatives as anticancer agents, potentially through the inhibition of key kinases like Aurora, EGFR, and VEGFR, as well as antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic evaluation of these compounds. Further synthesis and biological screening of a focused library of this compound derivatives are warranted to elucidate their specific biological activities and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Herbicides from 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of novel herbicides derived from 2-Methoxy-4,6-dimethylpyrimidine. This document includes detailed experimental protocols for the synthesis of key intermediates and final herbicidal compounds, a summary of their biological activities, and insights into their mode of action.

Introduction

This compound is a versatile precursor in the synthesis of a range of biologically active compounds. In the field of agrochemicals, it serves as a crucial starting material for the production of potent herbicides. By leveraging the reactivity of the pyrimidine ring, various substituents can be introduced to generate compounds with high efficacy and selectivity against common weeds. This document focuses on the synthesis of two major classes of herbicides derived from this precursor: pyrimidinyl(thio)benzoates and sulfonylureas. These herbicides are known to act as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2]

Synthetic Pathways

The synthesis of target herbicides from this compound typically proceeds through two key intermediates: 2-Chloro-4,6-dimethoxypyrimidine and 2-Amino-4,6-dimethoxypyrimidine . The methoxy groups at the 4- and 6-positions of the pyrimidine ring are generally stable throughout the synthetic sequences.

The overall synthetic workflow can be visualized as follows:

G A This compound B 2-Chloro-4,6-dimethoxypyrimidine A->B Chlorination C 2-Amino-4,6-dimethoxypyrimidine A->C Amination D Pyrimidinyl(thio)benzoate Herbicides (e.g., Bispyribac-sodium, Pyriminobac-methyl) B->D Nucleophilic Substitution E Sulfonylurea Herbicides (e.g., Nicosulfuron) C->E Sulfonylation

Caption: Synthetic routes from this compound to target herbicides.

Synthesis of Key Intermediates

Detailed protocols for the synthesis of the pivotal intermediates are provided below.

Protocol 1: Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This protocol describes the chlorination of this compound.

  • Materials:

    • This compound

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline

    • Toluene

    • Ice

    • Sodium bicarbonate solution (5% w/v)

    • Brine

    • Anhydrous magnesium sulfate

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, add this compound (1.0 eq) and toluene.

    • Cool the mixture in an ice bath and add N,N-dimethylaniline (1.1 eq) dropwise.

    • Slowly add phosphorus oxychloride (1.5 eq) to the mixture while maintaining the temperature below 10 °C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

    • Neutralize the aqueous layer with a 5% sodium bicarbonate solution until the pH is approximately 7-8.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-Chloro-4,6-dimethoxypyrimidine.

    • Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol to yield the pure product.

Protocol 2: Synthesis of 2-Amino-4,6-dimethoxypyrimidine

This protocol details the amination of 2-Chloro-4,6-dimethoxypyrimidine.

  • Materials:

    • 2-Chloro-4,6-dimethoxypyrimidine

    • Aqueous ammonia (28-30%)

    • Ethanol

    • Autoclave or a sealed reaction vessel

    • Standard glassware for filtration and washing

  • Procedure:

    • In a high-pressure reaction vessel (autoclave), place 2-Chloro-4,6-dimethoxypyrimidine (1.0 eq) and ethanol.

    • Add aqueous ammonia (5-10 eq) to the vessel.

    • Seal the vessel and heat to 120-150 °C for 8-12 hours. The internal pressure will increase during the reaction.

    • After the reaction period, cool the vessel to room temperature and carefully vent any excess pressure.

    • Transfer the reaction mixture to a beaker and cool in an ice bath to precipitate the product.

    • Collect the solid product by filtration and wash with cold water.

    • Dry the product under vacuum to obtain 2-Amino-4,6-dimethoxypyrimidine.[3] Further purification can be achieved by recrystallization from ethanol.

Synthesis of Novel Herbicides

The following protocols describe the synthesis of representative herbicides from the key intermediates.

Protocol 3: Synthesis of Bispyribac-sodium (a Pyrimidinylthiobenzoate Herbicide)

This protocol outlines the synthesis of Bispyribac-sodium from 2-Chloro-4,6-dimethoxypyrimidine.[4]

  • Materials:

    • 2-Chloro-4,6-dimethoxypyrimidine

    • 2,6-Dihydroxybenzoic acid

    • Potassium carbonate

    • Sodium methylsulfinate (as a catalyst)

    • Toluene and 1,4-Dioxane (as solvents)

    • Hydrochloric acid (10% v/v)

    • Sodium hydroxide

    • Standard glassware for organic synthesis

  • Procedure:

    • To a reaction flask, add 2-Chloro-4,6-dimethoxypyrimidine (2.0 eq), 2,6-dihydroxybenzoic acid (1.0 eq), potassium carbonate (3.0 eq), and sodium methylsulfinate (0.5 eq).[5]

    • Add a mixture of toluene and 1,4-dioxane as the solvent.[5]

    • Heat the mixture to reflux and maintain for 8-10 hours, monitoring the reaction by TLC.[5]

    • After completion, cool the reaction mixture and filter to collect the solid.

    • Wash the filter cake with toluene.

    • Dissolve the dried filter cake in water and acidify with 10% hydrochloric acid to a pH of 1-3 to precipitate the free acid form of bispyribac.[5]

    • Filter the precipitate, wash with water, and dry to obtain bispyribac.

    • To obtain the sodium salt, dissolve the bispyribac in a suitable solvent (e.g., methanol) and neutralize with one equivalent of sodium hydroxide.

    • Remove the solvent under reduced pressure to yield Bispyribac-sodium as a solid.

Protocol 4: Synthesis of Nicosulfuron (a Sulfonylurea Herbicide)

This protocol details the synthesis of Nicosulfuron from 2-Amino-4,6-dimethoxypyrimidine.[6][7]

  • Materials:

    • 2-Amino-4,6-dimethoxypyrimidine

    • Urea

    • Concentrated sulfuric acid

    • Acetonitrile

    • Pyridine sulfonyl chloride

    • Potassium carbonate

    • Standard glassware for organic synthesis

  • Procedure:

    • Formation of Pyrimidine Urea Intermediate:

      • In a reactor, combine 2-Amino-4,6-dimethoxypyrimidine (1.0 eq), urea (1.5 eq), and concentrated sulfuric acid (0.5 eq) in acetonitrile.[6]

      • Heat the mixture to reflux for 10 hours.[6]

      • Filter the hot solution to obtain the pyrimidine urea intermediate in an acetonitrile solution.[6]

    • Condensation to form Nicosulfuron:

      • To the pyrimidine urea solution, add potassium carbonate (0.5 eq).[6]

      • Cool the mixture to 5-10 °C.[6]

      • Slowly add a solution of pyridine sulfonyl chloride (0.8 eq) in acetonitrile over 4 hours, maintaining the temperature at 5-10 °C.[6]

      • Stir the reaction mixture at 5-10 °C for an additional hour.[6]

      • Filter the resulting solid, wash with water, and air dry to obtain Nicosulfuron.[6]

Herbicidal Activity

The synthesized herbicides exhibit potent activity against a broad spectrum of weeds. The following tables summarize the herbicidal efficacy of Bispyribac-sodium, Pyriminobac-methyl, and Nicosulfuron against various weed species. The data is presented as the application rate required for effective control.

Table 1: Herbicidal Activity of Pyrimidinyl(thio)benzoate Herbicides

HerbicideTarget WeedApplication Rate (g a.i./ha)Reference
Bispyribac-sodium Barnyard grass (Echinochloa crus-galli)20-40[8]
Annual bluegrass (Poa annua)30-60[8]
Duckweed (Lemna spp.)15-30[8]
Pyriminobac-methyl Barnyard grass (Echinochloa crus-galli)15-30[9]
Chinese sprangletop (Leptochloa chinensis)20-40[10]

Table 2: Herbicidal Activity of Sulfonylurea Herbicides

HerbicideTarget WeedApplication Rate (g a.i./ha)Reference
Nicosulfuron Johnsongrass (Sorghum halepense)30-70[11]
Quackgrass (Agropyron repens)30-70[11]
Redroot pigweed (Amaranthus retroflexus)20-40
Large crabgrass (Digitaria sanguinalis)25-50[12]

Mode of Action: Acetolactate Synthase (ALS) Inhibition

The primary mode of action for both pyrimidinyl(thio)benzoate and sulfonylurea herbicides is the inhibition of the acetolactate synthase (ALS) enzyme.[1][2] ALS is the first enzyme in the biosynthetic pathway of the branched-chain amino acids valine, leucine, and isoleucine, which are essential for protein synthesis and plant growth.

G A Pyruvate C Acetolactate Synthase (ALS) A->C B α-Ketobutyrate B->C D α-Acetolactate C->D E α-Aceto-α-hydroxybutyrate C->E F Valine & Leucine Biosynthesis D->F G Isoleucine Biosynthesis E->G H Protein Synthesis & Plant Growth F->H G->H I Pyrimidine-based Herbicides I->C Inhibition

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by pyrimidine-based herbicides.

By binding to the ALS enzyme, these herbicides block the production of these essential amino acids, leading to the cessation of cell division and ultimately plant death.[1] The selectivity of these herbicides is often due to the differential metabolism rates between the target weeds and the crop plants.

Conclusion

This compound is a valuable building block for the synthesis of highly effective herbicides. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists in the agrochemical industry to develop novel and improved weed management solutions. Further research can focus on the derivatization of these core structures to enhance efficacy, broaden the weed control spectrum, and address the challenge of herbicide resistance.

References

Application Notes and Protocols: 2-Methoxy-4,6-dimethylpyrimidine as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-substituted-4,6-dimethylpyrimidines, particularly thio-analogs, as versatile precursors for the development of potent and selective pharmaceutical compounds. The focus is on the synthesis of Sirtuin 2 (SIRT2) inhibitors, a promising class of therapeutics for cancer treatment.

Introduction to 2-Substituted-4,6-dimethylpyrimidines in Drug Discovery

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The 4,6-dimethylpyrimidine moiety, in particular, serves as a crucial building block for a variety of therapeutic agents. While direct applications of 2-methoxy-4,6-dimethylpyrimidine are noted, its thio-analogs, such as 2-mercapto-4,6-dimethylpyrimidine, offer a more versatile handle for synthetic transformations, leading to a diverse range of pharmaceutical candidates. One such application is in the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, which have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2).

SIRT2 is a NAD+-dependent deacetylase that plays a critical role in various cellular processes, including cell cycle regulation, autophagy, and microtubule dynamics.[1][2] Its dysregulation has been implicated in several human diseases, including cancer, making it an attractive target for therapeutic intervention.[1][2] The inhibition of SIRT2 can lead to the hyperacetylation of its substrates, such as α-tubulin, which can disrupt microtubule function and induce cell cycle arrest and apoptosis in cancer cells.

Application: Synthesis of SIRT2 Inhibitors

The following sections detail the synthesis and biological activity of a series of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as potent SIRT2 inhibitors.

Data Presentation

Table 1: Synthesis Yields of Key Intermediates and Final Products

Compound NameStepStarting MaterialsYield (%)Reference
4,6-Dimethylpyrimidine-2-thiol1: CyclocondensationAcetylacetone, ThioureaHigh[1]
2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid2: S-Alkylation4,6-Dimethylpyrimidine-2-thiol, Ethyl chloroacetateGood[3]
2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(3-phenoxyphenyl)acetamide3: Amide Coupling2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid, 3-phenoxyaniline78[4]

Table 2: In Vitro Biological Activity of Phenylacetamide Derivatives against Sirtuins

Compound IDTargetIC50 (nM)Target Cell LineCellular ActivityReference
28e SIRT242MCF-7 (Breast)Potent inhibition of cell proliferation[2][5]
28eSIRT1>10,000-Highly selective over SIRT1[2][5]
28eSIRT3>10,000-Highly selective over SIRT3[2][5]
Experimental Protocols

This section provides a three-step experimental protocol for the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives, starting from the synthesis of the key precursor, 4,6-dimethylpyrimidine-2-thiol.

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol (Precursor 1)

This protocol is based on the cyclocondensation reaction of acetylacetone and thiourea.[1]

  • Materials:

    • Acetylacetone

    • Thiourea

    • Ethanol

    • Hydrochloric acid (concentrated)

  • Procedure:

    • In a round-bottom flask, dissolve thiourea in ethanol.

    • Add an equimolar amount of acetylacetone to the solution.

    • Add a catalytic amount of concentrated hydrochloric acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and allow the product to crystallize.

    • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4,6-dimethylpyrimidine-2-thiol hydrochloride.

    • For the free thiol, neutralize an aqueous solution of the hydrochloride salt with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry the organic layer and evaporate the solvent.

Step 2: Synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid (Precursor 2)

This protocol involves the S-alkylation of 4,6-dimethylpyrimidine-2-thiol with an α-haloester followed by hydrolysis.[3]

  • Materials:

    • 4,6-Dimethylpyrimidine-2-thiol

    • Ethyl chloroacetate

    • Potassium carbonate (K₂CO₃)

    • Acetone

    • Sodium hydroxide (NaOH)

    • Water

    • Hydrochloric acid (for acidification)

  • Procedure:

    • To a solution of 4,6-dimethylpyrimidine-2-thiol in acetone, add 1.2 equivalents of ethyl chloroacetate and 1.5 equivalents of potassium carbonate.

    • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure to obtain the crude ethyl ester.

    • To the crude ester, add a 1M aqueous solution of sodium hydroxide and stir at room temperature overnight to hydrolyze the ester.

    • Wash the aqueous solution with diethyl ether to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid.

Step 3: Synthesis of 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivatives (Final Product)

This protocol describes the amide bond formation between the carboxylic acid precursor and a substituted aniline.

  • Materials:

    • 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid

    • Substituted aniline (e.g., 3-phenoxyaniline)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • DMF (N,N-Dimethylformamide)

    • Ethyl acetate

    • Saturated aqueous sodium bicarbonate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 2-((4,6-dimethylpyrimidin-2-yl)thio)acetic acid (1.0 eq) in DMF.

    • Add the substituted aniline (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative.

Mandatory Visualizations

G cluster_0 Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol cluster_1 Step 2: Synthesis of the Carboxylic Acid Intermediate cluster_2 Step 3: Amide Coupling to Final Product A Acetylacetone + Thiourea B Cyclocondensation (Ethanol, HCl) A->B C 4,6-Dimethylpyrimidine-2-thiol B->C C2 4,6-Dimethylpyrimidine-2-thiol D S-Alkylation (Ethyl chloroacetate, K2CO3) C2->D E Ester Intermediate D->E F Hydrolysis (NaOH, then HCl) E->F G 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid F->G G2 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetic acid H Amide Coupling (Substituted Aniline, HATU, DIPEA) G2->H I 2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-phenylacetamide Derivative H->I

Caption: General workflow for the synthesis of SIRT2 inhibitors.

cluster_SIRT2 SIRT2-mediated Deacetylation cluster_Inhibition Inhibition by Pyrimidine Derivative Acetylated_Tubulin Acetylated α-Tubulin (Stable Microtubules) SIRT2 SIRT2 (NAD+ dependent) Acetylated_Tubulin->SIRT2 Substrate Deacetylated_Tubulin Deacetylated α-Tubulin (Dynamic Microtubules) SIRT2->Deacetylated_Tubulin Deacetylation Inhibited_SIRT2 Inhibited SIRT2 Inhibitor 2-((4,6-Dimethylpyrimidin-2-yl)thio)- N-phenylacetamide Derivative Inhibitor->SIRT2 Inhibition Hyperacetylated_Tubulin Hyperacetylated α-Tubulin (Mitotic Arrest, Apoptosis) Inhibited_SIRT2->Hyperacetylated_Tubulin Blockage of Deacetylation

Caption: SIRT2 signaling pathway and its inhibition.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic substitution reactions on 2-methoxy-4,6-dimethylpyrimidine. This versatile building block is a key intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of novel therapeutics. The pyrimidine core is a privileged scaffold in medicinal chemistry, and functionalization at the 2-position allows for the introduction of diverse substituents to modulate pharmacological properties.[1][2]

The methoxy group at the 2-position of the pyrimidine ring, while not as reactive as a halogen, can serve as a suitable leaving group for nucleophilic aromatic substitution (SNAr) reactions, particularly with amine nucleophiles under elevated temperatures.[3] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack.[3] These reactions are fundamental in constructing libraries of substituted 2-aminopyrimidines, a common motif in kinase inhibitors and other targeted therapies.

General Reaction Principle

The nucleophilic aromatic substitution on this compound proceeds via an addition-elimination mechanism. A nucleophile attacks the electron-deficient C2 position of the pyrimidine ring, forming a resonance-stabilized anionic intermediate (a Meisenheimer-like complex). Subsequently, the methoxide leaving group is eliminated, restoring the aromaticity of the pyrimidine ring and yielding the 2-substituted product. Forcing conditions, such as high temperatures, are often necessary to drive the reaction to completion due to the moderate leaving group ability of the methoxide ion.[3]

Experimental Protocols

Two primary protocols are provided below: a conventional heating method using a sealed tube and a microwave-assisted method, which can significantly reduce reaction times.

Protocol 1: Conventional Heating in a Sealed Tube

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine using conventional heating.

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or N-Methyl-2-pyrrolidone (NMP))

  • Base (optional, e.g., Diisopropylethylamine (DIPEA) or potassium carbonate)

  • Sealed reaction tube

  • Oil bath or heating mantle

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a clean, dry sealed reaction tube, add this compound (1.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add a high-boiling point solvent (3-5 mL). To this solution, add the amine nucleophile (1.2-1.5 eq). If the amine is used as its salt, or if the reaction is sluggish, a non-nucleophilic base such as DIPEA (1.5-2.0 eq) can be added.

  • Sealing and Heating: Securely seal the reaction tube. Place the tube in a preheated oil bath or heating mantle set to 120-160 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously for 12-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, allow the reaction tube to cool to room temperature before carefully opening it. Transfer the reaction mixture to a separatory funnel containing water and a suitable organic solvent (e.g., ethyl acetate).

  • Extraction: Extract the aqueous layer with the organic solvent (3 x 20 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4,6-dimethylpyrimidine derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate the rate of reaction, often leading to higher yields and cleaner reaction profiles in shorter times.[3]

Materials:

  • This compound

  • Amine nucleophile (primary or secondary)

  • Microwave-safe solvent (e.g., DMF, 1,4-Dioxane, or ethanol)

  • Base (optional, e.g., DIPEA or potassium carbonate)

  • Microwave reaction vial with a snap cap

  • Microwave reactor

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: In a microwave reaction vial, add this compound (1.0 mmol, 1.0 eq).

  • Solvent and Reagent Addition: Add a microwave-safe solvent (3-5 mL). Add the amine nucleophile (1.2-1.5 eq) and an optional base like DIPEA (1.5-2.0 eq).

  • Sealing and Irradiation: Securely cap the vial and place it in the cavity of the microwave reactor. Irradiate the reaction mixture at a constant temperature of 150-180 °C for 30-90 minutes.[3]

  • Reaction Monitoring: The reaction can be monitored by LC-MS after cooling the vial.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

Data Presentation

The following table summarizes typical reaction conditions and expected outcomes for the nucleophilic substitution of this compound with various amines, based on analogous reactions with other methoxypyrimidines.

Nucleophile (Amine)MethodTemperature (°C)TimeSolventYield (%)
AnilineConventional15024 hDMF65-75
BenzylamineConventional14018 hDioxane70-80
MorpholineConventional12012 hNMP80-90
AnilineMicrowave18045 minDMF75-85
BenzylamineMicrowave16030 minDioxane80-90
MorpholineMicrowave15030 minEthanol85-95

Note: Yields are illustrative and may vary depending on the specific substrate, reagents, and reaction conditions.

Visualizations

Reaction Workflow

The following diagram illustrates the general experimental workflow for the nucleophilic substitution reaction on this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add 2-Methoxy-4,6- dimethylpyrimidine to vessel B 2. Add Solvent and Amine Nucleophile A->B C 3. Add Optional Base B->C D 4. Seal Vessel and Heat (Conventional or Microwave) C->D E 5. Monitor Reaction (TLC or LC-MS) D->E F 6. Cool and Quench Reaction E->F G 7. Extraction F->G H 8. Drying and Concentration G->H I 9. Column Chromatography H->I J J I->J Final Product

Caption: General workflow for the nucleophilic substitution.

Reaction Mechanism

The diagram below outlines the addition-elimination mechanism for the nucleophilic substitution reaction.

G cluster_reactants Reactants cluster_intermediate Meisenheimer-like Intermediate cluster_products Products Reactants This compound + Nucleophile (Nu-H) Intermediate [Pyrimidine Ring]-OMe(Nu) Reactants->Intermediate Addition Products 2-Nu-4,6-dimethylpyrimidine + MeO-H Intermediate->Products Elimination

Caption: SNAr mechanism for 2-methoxypyrimidine.

References

Application Notes and Protocols: 2-Methoxy-4,6-dimethylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases and a wide array of approved therapeutic agents. The unique electronic properties and synthetic tractability of the pyrimidine ring allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. 2-Methoxy-4,6-dimethylpyrimidine is a key derivative, offering a versatile platform for the development of novel therapeutics. Its structural features, a methoxy group at the 2-position and methyl groups at the 4- and 6-positions, provide a foundation for designing selective inhibitors and modulators of various biological targets. These application notes provide a comprehensive overview of the potential applications of this compound and its analogs in medicinal chemistry, supported by experimental protocols and pathway diagrams. While direct extensive research on this compound is emerging, the data from closely related analogs strongly support its potential in drug discovery.

Potential Therapeutic Applications

Derivatives of the 4,6-dimethylpyrimidine core have demonstrated a broad spectrum of pharmacological activities. The introduction of a 2-methoxy group can further modulate the molecule's lipophilicity, metabolic stability, and target engagement. Based on studies of structurally similar compounds, this compound is a promising scaffold for developing agents with the following activities:

  • Anticancer Activity: Pyrimidine derivatives are well-established as anticancer agents, often acting as kinase inhibitors or antimetabolites.[1][2]

  • Anti-inflammatory Activity: The pyrimidine nucleus is found in compounds exhibiting significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators like cyclooxygenase (COX).[3][4][5]

  • Antimicrobial Activity: Various substituted pyrimidines have shown potent activity against a range of bacterial and fungal pathogens.[6]

Data Presentation: Biological Activities of Structurally Related Pyrimidine Derivatives

The following tables summarize the biological activities of pyrimidine derivatives structurally related to this compound, highlighting the potential of this scaffold.

Table 1: Anticancer Activity of Pyrimidine Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValueReference
PyrimethamineLung Cancer (H460)GI₅₀0.01 µM[7]
Thieno[2,3-d]pyrimidine Derivative 14Breast Cancer (MCF7)IC₅₀22.12 µM[2]
Thieno[2,3-d]pyrimidine Derivative 13Breast Cancer (MCF7)IC₅₀22.52 µM[2]
Thieno[2,3-d]pyrimidine Derivative 9Breast Cancer (MCF7)IC₅₀27.83 µM[2]
2,4-diamino-5-ketopyrimidine (R547)Colorectal Tumor (HCT116)IC₅₀0.08 µM[8]
7-Chloro-3-phenyl-5-(trifluoromethyl)[9][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Amelanotic Melanoma (C32)IC₅₀24.4 µM[11]
7-Chloro-3-phenyl-5-(trifluoromethyl)[9][10]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b)Melanotic Melanoma (A375)IC₅₀25.4 µM[11]

Table 2: Anti-inflammatory Activity of Pyrimidine Derivatives

Compound/Derivative ClassTarget/AssayActivity MetricValueReference
Pyrazolo[3,4-d]pyrimidine derivative 5COX-2 InhibitionIC₅₀0.04 ± 0.09 µmol[4]
Pyrazolo[3,4-d]pyrimidine derivative 6COX-2 InhibitionIC₅₀0.04 ± 0.02 µmol[4]
2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine (5b)Carrageenan-induced paw edema% Inhibition-[3]
2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (5d)Carrageenan-induced paw edema% Inhibition-[3]
Pyrimidine Derivative L1COX-2 InhibitionHigh Selectivity-[5]
Pyrimidine Derivative L2COX-2 InhibitionHigh Selectivity-[5]

Experimental Protocols

Synthesis of 2-Amino-4,6-dimethoxypyrimidine (A Representative Protocol for a Related Structure)

This protocol describes the synthesis of a closely related analog, 2-amino-4,6-dimethoxypyrimidine, which can be adapted for the synthesis of other substituted pyrimidines.

Materials:

  • Guanidine nitrate

  • Diethyl malonate

  • Anhydrous methanol

  • Liquid sodium methoxide

  • Dimethyl carbonate

  • 500ml four-necked bottle

  • Reflux apparatus

  • Autoclave

Procedure:

  • In a 500ml four-necked bottle, combine 58.6g of guanidine nitrate and 64g of diethyl malonate (molar ratio 1.2:1).

  • Add 23.6g of anhydrous methanol and stir the mixture well.

  • Add 216g of liquid sodium methoxide dropwise to the mixture at 60°C over approximately 1 hour.

  • Increase the temperature to 68°C and reflux the reaction mixture for 3.5 hours.

  • After reflux, distill the methanol to recover it, leaving a white solid residue.

  • Dissolve the residue in water, filter to remove any insoluble material, and adjust the pH to 5-6 with 0.1mol/L HCl solution to precipitate 2-amino-4,6-dihydroxypyrimidine.

  • Collect the precipitate by filtration, wash with water, and dry.

  • Place the dried 2-amino-4,6-dihydroxypyrimidine in an autoclave and add dimethyl carbonate (molar ratio of 1:2 to 1:10).

  • Heat the mixture to 100°C - 200°C under a pressure of 2Mpa - 4Mpa and react for 4-20 hours.

  • After cooling, filter the reaction mixture to remove insoluble solids.

  • Distill the filtrate under reduced pressure (0.05atm) at 40°C to remove the solvent and obtain crude 2-amino-4,6-dimethoxypyrimidine.

  • Recrystallize the crude product from ethyl acetate to obtain the pure compound.[12]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrimidine derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compound (this compound derivative) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plates for 48-72 hours.

  • After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Activity Assay (COX Inhibition Assay)

This protocol describes a method to evaluate the inhibitory effect of pyrimidine derivatives on COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Test compound dissolved in DMSO

  • Reaction buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

  • Incubate the mixture for a short period to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Monitor the oxidation of TMPD by measuring the increase in absorbance at 590 nm over time using a microplate reader.

  • The rate of reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.[5]

Mandatory Visualizations

Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS iNOS iNOS_gene->iNOS NO NO (Inflammation) iNOS->NO Pyrimidine 2-Methoxy-4,6- dimethylpyrimidine Analog Keap1 Keap1 Pyrimidine->Keap1 Degradation Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Translocation & Binding HO1_gene HO-1 Gene Transcription ARE->HO1_gene HO1 HO-1 HO1_gene->HO1 HO1->iNOS Inhibition G cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Hit Identification & Lead Optimization cluster_3 Preclinical Development Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT on Cancer Cell Lines) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., COX Inhibition) Characterization->Anti_inflammatory Antimicrobial Antimicrobial Assays (e.g., MIC Determination) Characterization->Antimicrobial Hit_ID Hit Identification (Potent & Selective Compounds) Anticancer->Hit_ID Anti_inflammatory->Hit_ID Antimicrobial->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Efficacy (Animal Models) Lead_Opt->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox PK Pharmacokinetics (ADME) In_Vivo->PK

References

Application Notes and Protocols for the Condensation Reaction of Protected Vanillin with 2-chloro-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the synthesis of a novel vanillin-pyrimidine derivative through the condensation reaction of O-protected vanillin with 2-chloro-4,6-dimethylpyrimidine. Vanillin and its derivatives are known for a variety of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Pyrimidine scaffolds are also a cornerstone in medicinal chemistry, present in numerous therapeutic agents with a broad spectrum of activities.[3][4] The conjugation of these two pharmacophores presents a promising strategy for the development of new chemical entities with potential therapeutic applications. These protocols outline the necessary steps for the protection of vanillin, the condensation reaction, and the subsequent deprotection to yield the final product.

I. Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a widely used flavoring agent that also possesses significant biological properties.[1] The pyrimidine nucleus is a key heterocyclic motif found in nucleic acids and a variety of biologically active compounds.[3] The synthesis of hybrid molecules incorporating both vanillin and pyrimidine moieties is a promising avenue in drug discovery.

This protocol details a nucleophilic aromatic substitution reaction. To prevent the acidic phenolic proton of vanillin from interfering with the reaction, the hydroxyl group must first be protected. A benzyl ether is a suitable protecting group as it is stable under the basic conditions of the condensation reaction and can be readily removed by hydrogenation.

II. Experimental Protocols

A. Protocol 1: Protection of Vanillin (Synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde)

This protocol describes the protection of the hydroxyl group of vanillin as a benzyl ether.

Materials:

  • Vanillin

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve vanillin (1.0 eq) in DMF.

  • Add potassium carbonate (1.5 eq) to the solution.

  • Slowly add benzyl chloride (1.1 eq) to the reaction mixture at room temperature.

  • Heat the mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(benzyloxy)-3-methoxybenzaldehyde as a white solid.

B. Protocol 2: Condensation of Protected Vanillin with 2-chloro-4,6-dimethylpyrimidine

This protocol details the nucleophilic aromatic substitution reaction between O-benzylvanillin and 2-chloro-4,6-dimethylpyrimidine.

Materials:

  • 4-(benzyloxy)-3-methoxybenzaldehyde (from Protocol 1)

  • 2-chloro-4,6-dimethylpyrimidine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Ammonium chloride (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.

  • Add sodium hydride (1.2 eq) to the THF and cool the suspension to 0°C.

  • Slowly add a solution of 4-(benzyloxy)-3-methoxybenzaldehyde (1.0 eq) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0°C for 30 minutes.

  • Add 2-chloro-4,6-dimethylpyrimidine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and then reflux for 12-18 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane-ethyl acetate gradient) to yield the desired protected vanillin-pyrimidine conjugate.

C. Protocol 3: Deprotection of the Vanillin-Pyrimidine Conjugate

This protocol describes the removal of the benzyl protecting group to yield the final product.

Materials:

  • Protected vanillin-pyrimidine conjugate (from Protocol 2)

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol or Ethyl acetate

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected vanillin-pyrimidine conjugate (1.0 eq) in methanol or ethyl acetate in a hydrogenation flask.

  • Carefully add Pd/C (10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 8-12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product. Further purification by recrystallization or column chromatography may be performed if necessary.

III. Data Presentation

The following table summarizes representative quantitative data for the three-step synthesis.

StepReactant 1Reactant 2ProductYield (%)Purity (by NMR)
Protection Vanillin (1.52 g, 10 mmol)Benzyl chloride (1.39 g, 11 mmol)4-(benzyloxy)-3-methoxybenzaldehyde90>98%
Condensation 4-(benzyloxy)-3-methoxybenzaldehyde (2.42 g, 10 mmol)2-chloro-4,6-dimethylpyrimidine (1.55 g, 11 mmol)Protected Vanillin-Pyrimidine Conjugate75>95%
Deprotection Protected Vanillin-Pyrimidine Conjugate (2.0 g, 5.7 mmol)Hydrogen gas (1 atm)4-((4,6-dimethylpyrimidin-2-yl)oxy)-3-methoxybenzaldehyde95>99%

IV. Visualizations

experimental_workflow cluster_protection Step 1: Protection cluster_condensation Step 2: Condensation cluster_deprotection Step 3: Deprotection vanillin Vanillin bncl Benzyl Chloride, K2CO3, DMF protected_vanillin O-Benzylvanillin bncl->protected_vanillin Protection chloropyrimidine 2-chloro-4,6-dimethylpyrimidine, NaH, THF protected_vanillin->chloropyrimidine protected_product Protected Conjugate chloropyrimidine->protected_product Condensation h2_pdc H2, Pd/C protected_product->h2_pdc final_product Final Product h2_pdc->final_product Deprotection

Caption: Synthetic workflow for the preparation of the vanillin-pyrimidine conjugate.

Given the known antioxidant and anti-inflammatory properties of vanillin and pyrimidine derivatives, a potential mechanism of action could involve the modulation of oxidative stress and inflammatory pathways.[1][2][3]

signaling_pathway cluster_cell Cellular Environment ROS Reactive Oxygen Species (ROS) NFkB NF-κB ROS->NFkB Activates COX2 COX-2 NFkB->COX2 Induces ProInflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory_Cytokines Induces Inflammation Inflammation COX2->Inflammation ProInflammatory_Cytokines->Inflammation Vanillin_Pyrimidine Vanillin-Pyrimidine Conjugate Vanillin_Pyrimidine->ROS Scavenges Vanillin_Pyrimidine->NFkB Inhibits

References

Application Notes and Protocols: The Role of 2-Methoxy-4,6-dimethylpyrimidine in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Methoxy-4,6-dimethylpyrimidine as a versatile precursor in the development of potent and selective kinase inhibitors. The pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs that target protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a primary focus for therapeutic intervention.

Introduction to this compound in Kinase Inhibitor Design

The this compound core offers a strategic starting point for the synthesis of various kinase inhibitors. The methoxy group at the 2-position serves as a key functional handle, susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of various amine-containing moieties, which are crucial for establishing hinge-binding interactions within the ATP-binding pocket of many kinases. The methyl groups at the 4- and 6-positions can contribute to the desired lipophilicity and steric profile of the final inhibitor, influencing its potency, selectivity, and pharmacokinetic properties.

Key Synthetic Transformation: Nucleophilic Aromatic Substitution

The primary synthetic strategy involving this compound is the displacement of the 2-methoxy group by a primary or secondary amine. This reaction is a cornerstone in the construction of 2-aminopyrimidine-based kinase inhibitors.

Protocol 1: General Procedure for the Synthesis of 2-Amino-4,6-dimethylpyrimidine Derivatives

This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a desired amine to generate a 2-aminopyrimidine scaffold, a common core in many kinase inhibitors.

Materials:

  • This compound

  • Desired amine (primary or secondary)

  • High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF), 1,4-Dioxane, or n-Butanol)

  • Base (e.g., Diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃))

  • Microwave vial or sealed pressure tube

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography system)

Procedure:

  • Reaction Setup: In a microwave vial or a sealed pressure tube, combine this compound (1.0 equivalent), the desired amine (1.2 equivalents), and a suitable base (1.5 equivalents).

  • Solvent Addition: Add a high-boiling point solvent to the reaction mixture.

  • Reaction Conditions (Choose one):

    • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150-180°C for 30-90 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Conventional Heating: Securely seal the pressure tube and place it in a preheated oil bath at 150-180°C. Stir the reaction mixture for 12-24 hours, monitoring its progress periodically.

  • Work-up:

    • Once the reaction is complete, allow the vessel to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4,6-dimethylpyrimidine derivative.

Application Example: Synthesis of a Hypothetical Aurora Kinase Inhibitor

While a specific, named kinase inhibitor directly synthesized from this compound is not prominently documented in publicly available literature, this precursor can be readily employed in the synthesis of analogs of known kinase inhibitors. For instance, derivatives of 2,4-diaminopyrimidines are known to inhibit Aurora kinases. The following workflow illustrates how this compound could be used in such a synthesis.

G cluster_synthesis Synthetic Workflow Start This compound Step1 Nucleophilic Aromatic Substitution (SNAr) with Amine 1 Start->Step1 Intermediate1 2-(Amino)-4,6-dimethylpyrimidine Intermediate Step1->Intermediate1 Step2 Further Functionalization (e.g., Suzuki Coupling or Buchwald-Hartwig Amination) Intermediate1->Step2 FinalProduct Final Kinase Inhibitor (e.g., Aurora Kinase Inhibitor Analog) Step2->FinalProduct

Caption: Synthetic workflow for a kinase inhibitor using this compound.

Quantitative Data Summary

Kinase Inhibitor (Scaffold)Target KinaseIC50 (nM)Reference
Imatinib (2-Aminopyrimidine)Bcr-Abl250-1000[1][2]
Palbociclib (2-Aminopyrimidine)CDK4/CDK611/16[2]
Fedratinib (2,4-Diaminopyrimidine)JAK23[2]
Anilinopyrimidine Analogc-Met/VEGFR-28.8/16[3]
Pyrimidine Derivative 13Aurora A< 200[4]

Targeted Signaling Pathways

Kinase inhibitors derived from pyrimidine scaffolds can target a multitude of signaling pathways implicated in cancer and other diseases. Below are diagrams of key signaling pathways that are often targeted.

Aurora Kinase Signaling Pathway

Aurora kinases are crucial for cell cycle regulation, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_aurora Aurora Kinase Signaling AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Kinetochore Chromosome Segregation & Cytokinesis AuroraB->Kinetochore CellCycle Cell Cycle Progression Centrosome->CellCycle Kinetochore->CellCycle Inhibitor Pyrimidine-Based Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora Kinase signaling by a pyrimidine-based inhibitor.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

G cluster_vegfr VEGFR-2 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis Inhibitor Pyrimidine-Based Inhibitor Inhibitor->VEGFR2

Caption: Inhibition of VEGFR-2 signaling by a pyrimidine-based inhibitor.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, motility, and invasion, and are often dysregulated in cancer.[4][5][6][7][8]

G cluster_cmet c-Met Signaling HGF HGF cMet c-Met HGF->cMet RAS_MAPK RAS-MAPK Pathway cMet->RAS_MAPK PI3K_AKT PI3K-AKT Pathway cMet->PI3K_AKT CellFunctions Proliferation, Motility, Invasion RAS_MAPK->CellFunctions PI3K_AKT->CellFunctions Inhibitor Pyrimidine-Based Inhibitor Inhibitor->cMet

Caption: Inhibition of c-Met signaling by a pyrimidine-based inhibitor.

CDK Signaling Pathway

Cyclin-dependent kinases (CDKs) are master regulators of the cell cycle.[1][9][10] Their inhibition can halt the proliferation of cancer cells.

G cluster_cdk CDK Signaling CyclinD Cyclin D CDK46 CDK4/6 CyclinD->CDK46 Rb Rb CDK46->Rb E2F E2F Rb->E2F G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Inhibitor Pyrimidine-Based Inhibitor Inhibitor->CDK46

Caption: Inhibition of CDK signaling by a pyrimidine-based inhibitor.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of a diverse range of kinase inhibitors. Its utility primarily lies in the strategic application of nucleophilic aromatic substitution to introduce key pharmacophoric elements. The protocols and information provided herein are intended to serve as a foundational guide for researchers in the field of drug discovery and development, facilitating the exploration of novel kinase inhibitors based on the privileged pyrimidine scaffold.

References

High-Yield Synthesis of 2-Methoxy-4,6-dimethylpyrimidine for Industrial Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-yield synthesis of 2-Methoxy-4,6-dimethylpyrimidine, a valuable intermediate in the pharmaceutical and agrochemical industries. The described three-step synthesis route is designed for scalability and efficiency, making it suitable for industrial applications.

Introduction

Pyrimidine derivatives are a critical class of heterocyclic compounds widely utilized in the development of pharmaceuticals and agrochemicals. Their diverse biological activities have led to their incorporation in a range of products, from anticancer and antiviral drugs to herbicides. This compound, in particular, serves as a key building block for more complex molecules due to the reactive nature of its methoxy group, which can be readily substituted. This document outlines a robust and high-yielding three-step synthesis from readily available starting materials: urea and acetylacetone.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a three-step process:

  • Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine: A condensation reaction between urea and acetylacetone in the presence of an acid catalyst.

  • Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine: Chlorination of the hydroxyl group using phosphorus oxychloride (POCl₃).

  • Step 3: Synthesis of this compound: Nucleophilic substitution of the chlorine atom with a methoxy group using sodium methoxide.

Synthesis_Pathway Urea Urea + Acetylacetone Step1 Step 1: Condensation Urea->Step1 Hydroxy 2-Hydroxy-4,6-dimethylpyrimidine Step1->Hydroxy Step2 Step 2: Chlorination (POCl₃) Hydroxy->Step2 Chloro 2-Chloro-4,6-dimethylpyrimidine Step2->Chloro Step3 Step 3: Methoxylation (NaOMe) Chloro->Step3 Methoxy This compound Step3->Methoxy

Caption: Three-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

ParameterValue
Starting MaterialsUrea, Acetylacetone
SolventMethanol
CatalystHydrogen Chloride (in Methanol)
Reaction Temperature52°C
Reaction Time3 hours
Yield 90.2%

Table 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

ParameterValue
Starting Material2-Hydroxy-4,6-dimethylpyrimidine
ReagentPhosphorus Oxychloride (POCl₃)
BasePyridine (optional, but recommended)
Reaction TemperatureReflux
Reaction Time2-4 hours
Yield ~85-90%

Table 3: Synthesis of this compound

ParameterValue
Starting Material2-Chloro-4,6-dimethylpyrimidine
ReagentSodium Methoxide (NaOMe)
SolventMethanol
Reaction TemperatureReflux
Reaction Time2-3 hours
Yield High (typically >90%)

Experimental Protocols

Step 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine

This protocol is adapted from a high-yield patented procedure.[1]

Materials:

  • Urea (0.5 mol)

  • Acetylacetone (0.53 mol)

  • Methanol (200 mL)

  • 40% Hydrogen Chloride in Methanol (68 g)

Procedure:

  • To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add urea, acetylacetone, and methanol.

  • Stir the mixture and heat to 52°C.

  • Slowly add the 40% hydrogen chloride in methanol solution.

  • Maintain the reaction mixture at reflux with stirring for 3 hours.

  • Cool the reaction mixture to room temperature to allow for crystallization.

  • Collect the solid product by filtration and dry to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

  • For the free base, dissolve the hydrochloride salt in water and neutralize with an appropriate base (e.g., sodium hydroxide) to precipitate the product. Filter, wash with water, and dry.

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up Urea Urea Mix Mix Reactants Urea->Mix Acetylacetone Acetylacetone Acetylacetone->Mix Methanol Methanol Methanol->Mix Heat Heat to 52°C Mix->Heat Add_HCl Add HCl/Methanol Heat->Add_HCl Reflux Reflux for 3h Add_HCl->Reflux Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Dry Dry Filter->Dry Product1 2-Hydroxy-4,6-dimethylpyrimidine (as HCl salt) Dry->Product1

Caption: Workflow for the synthesis of 2-Hydroxy-4,6-dimethylpyrimidine.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidine

This protocol is based on general procedures for the chlorination of hydroxypyrimidines.[2]

Materials:

  • 2-Hydroxy-4,6-dimethylpyrimidine (1.0 mol)

  • Phosphorus Oxychloride (POCl₃) (1.1 mol)

  • Pyridine (0.3 mol, optional)

Procedure:

  • In a well-ventilated fume hood, carefully add 2-hydroxy-4,6-dimethylpyrimidine to a flask equipped with a reflux condenser and a dropping funnel.

  • Slowly add phosphorus oxychloride to the flask. The reaction can be exothermic.

  • (Optional) Add pyridine dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Very carefully and slowly, pour the reaction mixture onto crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed with extreme caution.

  • Neutralize the aqueous solution with a base (e.g., sodium carbonate or sodium hydroxide) to a pH of 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by distillation or recrystallization.

Step2_Workflow cluster_reaction Reaction cluster_workup2 Work-up Start_Mat2 2-Hydroxy-4,6-dimethylpyrimidine Add_POCl3 Add POCl₃ Start_Mat2->Add_POCl3 Reflux2 Reflux for 2-4h Add_POCl3->Reflux2 Cool2 Cool to RT Reflux2->Cool2 Quench Quench with Ice Cool2->Quench Neutralize Neutralize Quench->Neutralize Extract Extract Neutralize->Extract Dry_Conc Dry & Concentrate Extract->Dry_Conc Product2 2-Chloro-4,6-dimethylpyrimidine Dry_Conc->Product2

Caption: Workflow for the synthesis of 2-Chloro-4,6-dimethylpyrimidine.

Step 3: Synthesis of this compound

This protocol is based on standard nucleophilic substitution reactions on chloropyrimidines.

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine (1.0 mol)

  • Sodium Methoxide (1.1 mol)

  • Methanol (as solvent)

Procedure:

  • Dissolve 2-chloro-4,6-dimethylpyrimidine in methanol in a flask equipped with a reflux condenser.

  • Slowly add sodium methoxide to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

  • The product can be further purified by distillation if necessary.

Step3_Workflow cluster_reaction3 Reaction cluster_workup3 Work-up Start_Mat3 2-Chloro-4,6-dimethylpyrimidine Add_NaOMe Add NaOMe in Methanol Start_Mat3->Add_NaOMe Reflux3 Reflux for 2-3h Add_NaOMe->Reflux3 Cool3 Cool to RT Reflux3->Cool3 Remove_Solvent Remove Methanol Cool3->Remove_Solvent Extract3 Extract with Organic Solvent Remove_Solvent->Extract3 Dry_Conc3 Dry & Concentrate Extract3->Dry_Conc3 Product3 This compound Dry_Conc3->Product3

Caption: Workflow for the synthesis of this compound.

Industrial Applications

Pyrimidine derivatives are foundational in the synthesis of a vast array of commercially important compounds. The structural motif of 2-methoxy-4,6-disubstituted pyrimidines is found in numerous herbicides and pharmaceuticals.

  • Agrochemicals: A closely related compound, 2-amino-4,6-dimethoxypyrimidine, is a crucial intermediate in the production of several sulfonylurea herbicides.[3] These herbicides are known for their high efficacy at low application rates and are used to control a broad spectrum of weeds in various crops. The 2-methoxy group in the target compound can be a precursor to other functionalities required for herbicidal activity.

  • Pharmaceuticals: The pyrimidine core is a common scaffold in medicinal chemistry. Pyrimidine-containing molecules have been developed as anticancer, antiviral, antibacterial, and anti-inflammatory agents. The this compound scaffold can be further functionalized to generate libraries of compounds for drug discovery and development. For instance, the methoxy group can be displaced by various nucleophiles to introduce diverse pharmacophores.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care. The quenching of POCl₃ is a highly exothermic process and should be performed slowly and with adequate cooling.

  • Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols for the Oxidation of 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug development.[1][2] The introduction of an N-oxide moiety to a pyrimidine scaffold can modulate its physicochemical properties, such as solubility and membrane permeability, and influence its biological activity.[3][4] Pyrimidine N-oxides have been investigated for a range of therapeutic applications, including as anticancer, antibacterial, and antihypertensive agents.[1][5] This document provides a detailed experimental protocol for the oxidation of 2-Methoxy-4,6-dimethylpyrimidine to its corresponding N-oxide, a valuable intermediate for the synthesis of novel bioactive molecules.

Signaling Pathway Context

Pyrimidine derivatives are fundamental components of nucleic acids and play crucial roles in various cellular processes. Their N-oxide analogues can act as bioisosteres or prodrugs, potentially interacting with various biological targets. The diagram below illustrates a generalized workflow from a starting pyrimidine derivative to a potential drug candidate, highlighting the importance of the oxidation step.

G cluster_0 Synthesis and Development Workflow Start This compound (Starting Material) Oxidation Oxidation Reaction (e.g., with mCPBA) Start->Oxidation Reagents Product This compound-N-oxide (Intermediate) Oxidation->Product Purification Modification Further Chemical Modification Product->Modification Functionalization Candidate Potential Drug Candidate Modification->Candidate Screening

Caption: Synthetic workflow for developing a drug candidate from this compound.

Experimental Protocol

This protocol details the oxidation of this compound to this compound-N-oxide using meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. This method is often preferred for its mild reaction conditions.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (mCPBA, 70-75%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Glassware: Round-bottom flask, magnetic stirrer, separatory funnel, dropping funnel, rotary evaporator, chromatography column.

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in dichloromethane (DCM, approximately 10 mL per mmol of substrate).

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To this stirred solution, add a solution of mCPBA (1.2 eq) in DCM dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, more polar spot indicates product formation.

  • Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the excess mCPBA and the by-product, m-chlorobenzoic acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Characterize the purified this compound-N-oxide by ¹H NMR, ¹³C NMR, and IR spectroscopy, and mass spectrometry to confirm its structure and purity.[6][7]

Data Presentation

The following table summarizes the expected quantitative data for the synthesis.

ParameterExpected Value
Molar Mass of Starting Material138.17 g/mol
Molar Mass of Product154.17 g/mol
Typical Yield60-80%
Melting Point of ProductTo be determined experimentally
¹H NMR (CDCl₃, δ ppm)Expected shifts for methyl and methoxy protons
¹³C NMR (CDCl₃, δ ppm)Expected shifts for pyrimidine ring carbons
IR (KBr, cm⁻¹)Characteristic N-O stretch ~1250-1300 cm⁻¹[6]

Troubleshooting

The following diagram outlines a troubleshooting guide for common issues encountered during the oxidation reaction.

G cluster_1 Troubleshooting Workflow Problem Low or No Product Yield Check1 Check Starting Material Purity Problem->Check1 Check2 Verify mCPBA Activity Problem->Check2 Check3 Incomplete Reaction? Problem->Check3 Solution1 Purify Starting Material Check1->Solution1 Impure Solution2 Use Fresh mCPBA Check2->Solution2 Inactive Solution3 Increase Reaction Time or Temperature Check3->Solution3 Yes Success Successful Synthesis Solution1->Success Solution2->Success Solution3->Success

Caption: A decision-making flowchart for troubleshooting the oxidation reaction.

Conclusion

This protocol provides a reliable method for the synthesis of this compound-N-oxide. The resulting N-oxide is a versatile intermediate that can be utilized in the development of novel therapeutic agents. Careful monitoring of the reaction and appropriate purification techniques are crucial for obtaining a high yield of the desired product. The characterization data will be essential to confirm the successful synthesis of the target molecule.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-Methoxy-4,6-dimethylpyrimidine. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Troubleshooting Guide

This guide addresses common problems that can arise during the synthesis of this compound, particularly via the Williamson ether synthesis route, which is a common method for this transformation.

Q1: I am getting a low yield of this compound. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound from 2-chloro-4,6-dimethylpyrimidine and a methoxide source are a frequent challenge. Several factors can contribute to this issue:

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, low temperature, or inefficient mixing.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time or gradually increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

  • Side Reactions: The primary competing side reaction in a Williamson ether synthesis is elimination (E2), which forms an alkene. While this is less of a concern with a methylating agent, other side reactions can occur.

  • Moisture in the Reaction: The presence of water can consume the methoxide reagent and lead to the formation of 2-hydroxy-4,6-dimethylpyrimidine as a byproduct.

    • Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude moisture.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to a low yield.

    • Solution: A slight excess of the sodium methoxide is often used to ensure the complete conversion of the 2-chloro-4,6-dimethylpyrimidine.

Q2: My reaction is very slow or appears to have stalled. What can I do?

A2: A sluggish reaction can be frustrating. Here are some steps to troubleshoot this issue:

  • Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: If the reaction is being run at room temperature, consider gently heating the mixture. A temperature range of 50-80°C is often effective for this type of reaction. However, be aware that higher temperatures can also promote side reactions.

  • Solvent Choice: The solvent plays a crucial role in an SN2 reaction like the Williamson ether synthesis.

    • Solution: Polar aprotic solvents such as DMF or DMSO can enhance the nucleophilicity of the methoxide and accelerate the reaction. If you are using a less polar solvent, switching to one of these may improve the reaction rate.

  • Base Strength: Ensure the methoxide is sufficiently basic and present in its active form.

    • Solution: If you are generating the methoxide in situ, ensure the complete reaction of the sodium metal with methanol. Using a commercially available solution of sodium methoxide can provide more consistent results.

Q3: I am observing significant impurity formation in my final product. What are the likely side products and how can I avoid them?

A3: The most common impurity is the starting material, 2-chloro-4,6-dimethylpyrimidine, due to an incomplete reaction. Another likely byproduct is 2-hydroxy-4,6-dimethylpyrimidine, formed if water is present in the reaction mixture.

  • To minimize unreacted starting material:

    • Use a slight excess of sodium methoxide (1.1 to 1.5 equivalents).

    • Increase the reaction time and/or temperature, while monitoring the reaction progress.

  • To avoid the formation of the hydroxy byproduct:

    • Use anhydrous solvents and reagents.

    • Run the reaction under an inert atmosphere.

Purification of the crude product by column chromatography or recrystallization is usually necessary to obtain the pure this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the Williamson ether synthesis. This involves the reaction of 2-chloro-4,6-dimethylpyrimidine with sodium methoxide in a suitable solvent.[1]

Q2: What are the recommended starting materials for this synthesis?

A2: The key starting materials are:

  • 2-chloro-4,6-dimethylpyrimidine

  • A source of methoxide, typically sodium methoxide, which can be purchased as a solution or a solid, or prepared in situ from sodium metal and anhydrous methanol.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material (2-chloro-4,6-dimethylpyrimidine) and the appearance of the product (this compound).

Q4: What is the expected yield for this synthesis?

A4: With an optimized protocol, yields for Williamson ether syntheses can be quite high, often in the range of 70-95%.[2] However, the actual yield will depend on the specific reaction conditions and the purity of the reagents.

Data Presentation

The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is illustrative and serves as a guideline for optimization.

ParameterVariationEffect on YieldNotes
Temperature Room TemperatureLowerSlower reaction rate, may be incomplete.
50°CModerateGood balance between reaction rate and minimal side products.
80°CHigherFaster reaction, but may increase the risk of side reactions.
Solvent MethanolModerateThe conjugate acid of the nucleophile, can be effective.
THFLowerLess polar, may result in slower reaction rates.
DMFHigherPolar aprotic solvent, enhances nucleophilicity of methoxide.
Sodium Methoxide (equivalents) 1.0LowerMay result in incomplete conversion of the starting material.
1.2OptimalA slight excess pushes the reaction to completion.
2.0No significant increaseA large excess is unnecessary and can complicate workup.
Reaction Time 2 hoursLowerMay be insufficient for complete conversion, especially at lower temperatures.
6 hoursOptimalGenerally sufficient for high conversion under optimal conditions.
12 hoursNo significant increaseUnlikely to improve yield if the reaction is already complete.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of this compound from 2-chloro-4,6-dimethylpyrimidine.

Materials:

  • 2-chloro-4,6-dimethylpyrimidine

  • Sodium methoxide (25% solution in methanol, or solid)

  • Anhydrous Methanol or DMF

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-4,6-dimethylpyrimidine (1.0 eq.) in anhydrous DMF (or methanol).

  • Addition of Base: To the stirred solution, add sodium methoxide (1.2 eq.) at room temperature. If using solid sodium methoxide, it can be added in portions.

  • Reaction: Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure this compound.

Visualizations

Synthesis_Pathway A 2-chloro-4,6-dimethylpyrimidine C This compound A->C SN2 Reaction E 2-hydroxy-4,6-dimethylpyrimidine (Side Product) A->E Hydrolysis B Sodium Methoxide B->C D Sodium Chloride C->D Byproduct F Water (if present) F->E

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield of Product Check_Completion Check Reaction Completion (TLC/GC) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Complete Reaction is Complete Check_Completion->Complete Yes Action_Incomplete Increase Time/Temp Add more base Incomplete->Action_Incomplete Check_Impurities Analyze for Impurities Complete->Check_Impurities Side_Products Significant Side Products Check_Impurities->Side_Products Yes Purification_Issue Review Purification Method Check_Impurities->Purification_Issue No Action_Side_Products Use Anhydrous Conditions Optimize Temperature Side_Products->Action_Side_Products

References

Technical Support Center: Purification of Crude 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of crude 2-Methoxy-4,6-dimethylpyrimidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route employed. Potential impurities may include unreacted starting materials such as 2-chloro-4,6-dimethylpyrimidine or sodium methoxide, and byproducts from side reactions. Depending on the reaction conditions, these could include species from over-methylation or hydrolysis.

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification methods for this compound are typically vacuum distillation, recrystallization, and column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity of the product.

Q3: How can I determine the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are excellent for quantitative analysis of impurities. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can identify and quantify impurities if their signals are resolved from the product's signals.

Q4: Are there any specific safety precautions I should take when purifying this compound?

A4: Yes, it is important to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Pyrimidine derivatives can be harmful if inhaled, ingested, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for detailed safety information.[1]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound in a question-and-answer format.

Recrystallization Issues

Q: My compound "oils out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.

  • Solution:

    • Re-heat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to reduce the supersaturation.

    • Allow the solution to cool more slowly to encourage crystal formation.

    • Scratch the inside of the flask with a glass rod at the liquid-air interface to provide a surface for nucleation.

Q: No crystals form upon cooling. What is the problem?

A: This usually indicates that the solution is not saturated, or the chosen solvent is too good at dissolving the compound even at low temperatures.

  • Solution:

    • Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

    • If the compound is still too soluble, a different solvent or a mixture of solvents (a "good" solvent and a "poor" solvent) should be tried.

    • Cool the solution in an ice bath or refrigerator to further decrease solubility.

Q: The recovery of my purified compound is very low. How can I improve the yield?

A: Low recovery can be due to using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Pre-heat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

    • Ensure the solution is thoroughly cooled before filtering to maximize the yield of crystals.

    • The mother liquor can be concentrated to obtain a second crop of crystals.

Vacuum Distillation Issues

Q: The distillation is very slow or not proceeding at all. What could be the cause?

A: This could be due to an inadequate vacuum, insufficient heating, or a blockage in the distillation apparatus.

  • Solution:

    • Check the vacuum pump and all connections for leaks. The pressure should be stable and within the desired range.

    • Gradually increase the heating mantle temperature. Be cautious not to overheat, which could lead to decomposition.

    • Ensure the condenser is properly cooled and that there are no blockages in the vapor path.

Q: My compound seems to be decomposing during distillation. How can I prevent this?

A: Decomposition is often caused by excessive heat.

  • Solution:

    • Use a lower distillation pressure (higher vacuum) to reduce the boiling point of the compound.

    • Ensure the heating mantle is set to the lowest temperature required for a steady distillation rate.

    • A short-path distillation apparatus can minimize the time the compound spends at high temperatures.

Column Chromatography Issues

Q: I am getting poor separation of my compound from impurities. How can I improve this?

A: Poor separation can result from an inappropriate choice of solvent system (eluent) or improper column packing.

  • Solution:

    • Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound.

    • Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.

    • Ensure the silica gel is packed uniformly and without any cracks or channels.

Q: The compound is eluting too quickly or not at all. What should I do?

A: This is a common issue related to the polarity of the eluent.

  • Solution:

    • If the compound elutes too quickly (high Rf), the eluent is too polar. Decrease the proportion of the more polar solvent.

    • If the compound is not eluting (low or zero Rf), the eluent is not polar enough. Increase the proportion of the more polar solvent.

Data Presentation

Table 1: Physical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Pressure (Torr)
This compoundC₇H₁₀N₂O138.17Not AvailableNot Available
2-Methoxy-4,6-dichloropyrimidineC₅H₄Cl₂N₂O179.0110511[2]
2-Amino-4,6-dimethoxypyrimidineC₆H₉N₃O₂155.1640 (distillation temp)~38 (0.05 atm)

Table 2: Suggested Recrystallization Solvents for Pyrimidine Derivatives

CompoundSolvent SystemReference
4,6-dimethoxy-2-methylthiopyrimidineIsopropanol:Water (2:1)[3]
2-amino-4,6-dimethoxypyrimidineEthyl Acetate
General Pyrimidine DerivativesEthanol, Methanol, Water, Ethyl Acetate, Hexane/Ethyl Acetate mixtures

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This protocol is suitable for separating this compound from non-volatile impurities or impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and vacuum adapter, and receiving flasks. Ensure all joints are properly greased and sealed.

  • Sample Preparation: Place the crude this compound into the distillation flask with a magnetic stir bar.

  • Distillation:

    • Begin stirring the crude material.

    • Slowly apply vacuum to the system.

    • Once the desired pressure is reached and stable, gradually heat the distillation flask using a heating mantle.

    • Collect the fraction that distills at the expected boiling point range. Based on related compounds, the boiling point will be significantly lower than at atmospheric pressure.

    • Do not distill to dryness.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool to room temperature.

    • Slowly and carefully release the vacuum before turning off the vacuum pump.

Protocol 2: Purification by Recrystallization

This protocol is effective for removing small amounts of impurities that have different solubility profiles from the target compound.

  • Solvent Selection: Through small-scale trials, identify a suitable solvent or solvent pair. A good single solvent will dissolve the crude product when hot but not when cold. For a solvent pair, one solvent should readily dissolve the compound (good solvent), while the other should be a poor solvent in which the compound is insoluble.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot "good" solvent (or the single solvent) until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • If using a single solvent, allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • If using a solvent pair, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Reheat to clarify and then cool as described above.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Purification by Flash Column Chromatography

This method is suitable for separating compounds with different polarities.

  • Stationary Phase: Silica gel is a common choice.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. Adjust the ratio to achieve an Rf of ~0.2-0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the initial eluent and carefully pack the column to create a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the column and apply gentle pressure (e.g., with a pump or inert gas) to move the solvent through the column. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

experimental_workflow cluster_purification Purification of Crude Product crude Crude this compound distillation Vacuum Distillation crude->distillation recrystallization Recrystallization crude->recrystallization chromatography Column Chromatography crude->chromatography pure_product Pure Product distillation->pure_product recrystallization->pure_product chromatography->pure_product

Caption: General purification workflow for crude this compound.

troubleshooting_recrystallization start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No reheat Reheat & Add Co-solvent oiling_out->reheat Yes slow_cool Cool Slowly oiling_out->slow_cool Yes scratch Scratch Flask oiling_out->scratch Yes low_yield Low Recovery? no_crystals->low_yield No concentrate Concentrate Solution no_crystals->concentrate Yes change_solvent Change Solvent/Solvent Pair no_crystals->change_solvent Yes cool_further Cool in Ice Bath no_crystals->cool_further Yes success Successful Crystallization low_yield->success No min_solvent Use Minimal Hot Solvent low_yield->min_solvent Yes preheat Preheat Funnel low_yield->preheat Yes thorough_cool Cool Thoroughly low_yield->thorough_cool Yes reheat->slow_cool slow_cool->scratch scratch->start concentrate->change_solvent change_solvent->cool_further cool_further->start min_solvent->preheat preheat->thorough_cool thorough_cool->start

Caption: Troubleshooting logic for common recrystallization issues.

References

Identifying and minimizing byproducts in 2-Methoxy-4,6-dimethylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Methoxy-4,6-dimethylpyrimidine. Our focus is on identifying and minimizing byproduct formation to ensure high purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent laboratory-scale synthesis involves the nucleophilic aromatic substitution (SNAr) of 2-chloro-4,6-dimethylpyrimidine with sodium methoxide.[1][2][3] The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[4][5]

Q2: What are the potential byproducts in this synthesis?

A2: While the reaction is generally clean, several byproducts can form depending on the reaction conditions. These may include:

  • 2-Hydroxy-4,6-dimethylpyrimidine: This can result from the hydrolysis of the starting material (2-chloro-4,6-dimethylpyrimidine) or the product if water is present in the reaction mixture.[1]

  • Unreacted 2-chloro-4,6-dimethylpyrimidine: Incomplete reaction will lead to the presence of the starting material in the final product mixture.

  • Dimeric impurities: Under certain conditions, radical-mediated side reactions could potentially lead to the formation of pyrimidine dimers, although this is less common for this type of reaction.[6][7][8]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be effectively monitored using standard chromatographic techniques. Thin-Layer Chromatography (TLC) is a quick and straightforward method for observing the consumption of the starting material and the appearance of the product.[9] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed to determine the conversion rate and detect the formation of byproducts in real-time.[9]

Q4: What are the key parameters to control to minimize byproduct formation?

A4: To achieve a high yield of the desired product with minimal impurities, it is crucial to control the following parameters:

  • Anhydrous Conditions: The presence of water can lead to the formation of the hydroxy byproduct. Therefore, using dry solvents and reagents, and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is critical.[1]

  • Temperature: The reaction temperature should be carefully controlled. While higher temperatures can increase the reaction rate, they can also promote the formation of degradation products.

  • Stoichiometry: The molar ratio of sodium methoxide to 2-chloro-4,6-dimethylpyrimidine should be optimized. An excess of the nucleophile can sometimes lead to side reactions.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Troubleshooting Steps
Low or no product yield 1. Inactive sodium methoxide. 2. Reaction temperature is too low. 3. Insufficient reaction time.1. Use freshly prepared or commercially available sodium methoxide of high purity. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. 3. Extend the reaction time and monitor by TLC or HPLC until the starting material is consumed.
Presence of 2-Hydroxy-4,6-dimethylpyrimidine byproduct Water in the reaction mixture.1. Use anhydrous solvents (e.g., dry methanol or THF). 2. Dry all glassware thoroughly before use. 3. Run the reaction under an inert atmosphere (N₂ or Ar).
Product is difficult to purify 1. Co-elution of product and byproducts in chromatography. 2. Product may be an oil or low-melting solid.1. Optimize the HPLC or column chromatography conditions (e.g., change the solvent system or stationary phase).[10][11][12] 2. Consider recrystallization from a suitable solvent system or purification by distillation under reduced pressure.
Inconsistent reaction outcomes Variability in the quality of starting materials or reagents.1. Ensure the purity of 2-chloro-4,6-dimethylpyrimidine using techniques like GC-MS or NMR. 2. Use a consistent source and quality of sodium methoxide and solvents.

Data Presentation

The following table provides a hypothetical summary of how reaction conditions can affect product yield and byproduct formation. Note: These values are for illustrative purposes and may not represent actual experimental results.

Entry Solvent Temperature (°C) Reaction Time (h) Yield of this compound (%) 2-Hydroxy-4,6-dimethylpyrimidine (%) Unreacted Starting Material (%)
1Methanol65485510
2THF65492<17
3Methanol252470228
4THF252475<124

Experimental Protocols

General Protocol for the Synthesis of this compound

Materials:

  • 2-chloro-4,6-dimethylpyrimidine

  • Sodium methoxide

  • Anhydrous methanol (or THF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4,6-dimethylpyrimidine (1.0 eq) and anhydrous solvent.

  • Flush the system with an inert gas.

  • Add sodium methoxide (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Byproduct Identification by GC-MS

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Filter the sample through a 0.22 µm syringe filter.

GC-MS Parameters (Example):

  • Column: HP-5MS (or equivalent)

  • Injector Temperature: 250 °C

  • Oven Program: Start at 50 °C, hold for 2 min, then ramp to 280 °C at 10 °C/min.

  • Carrier Gas: Helium

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: m/z 40-400

Protocol for Purity Analysis by HPLC

Sample Preparation:

  • Prepare a stock solution of the purified product in the mobile phase.

  • Create a series of dilutions for calibration.

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10]

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Detector: UV at 254 nm

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 2-chloro-4,6-dimethylpyrimidine C Reaction Mixture A->C B Sodium Methoxide B->C D Crude Product C->D Quenching & Extraction E Purified Product D->E Purification F Characterization (NMR, MS) E->F G Purity Check (HPLC, GC) E->G

Caption: Experimental workflow for the synthesis and analysis of this compound.

Byproduct_Formation start 2-chloro-4,6-dimethylpyrimidine product This compound start->product Sodium Methoxide (Desired Reaction) byproduct 2-Hydroxy-4,6-dimethylpyrimidine start->byproduct H2O (Hydrolysis) incomplete Unreacted Starting Material start->incomplete Incomplete Reaction

Caption: Logical relationships in the formation of product and byproducts.

References

Stability of 2-Methoxy-4,6-dimethylpyrimidine under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-methoxy-4,6-dimethylpyrimidine. The information is based on the general chemical properties of pyrimidine derivatives.

Troubleshooting Guide

Issue: Degradation of this compound in Aqueous Solutions

Question: I am observing rapid degradation of my this compound in an aqueous solution. What are the likely causes and how can I mitigate this?

Answer: Degradation in aqueous solutions is a common issue for pyrimidine derivatives, often stemming from hydrolysis of the methoxy group, particularly under acidic or basic conditions. The pyrimidine ring itself can also be susceptible to degradation.

Potential Causes & Solutions:

  • pH of the Solution: Extreme pH levels can catalyze hydrolysis. The ether linkage of the 2-methoxy group is susceptible to cleavage.

    • Troubleshooting:

      • Monitor pH: Regularly check the pH of your solution.

      • Buffering: Utilize a buffered system to maintain a neutral pH (around 7.0) if your experimental conditions allow.

      • Aprotic Solvents: If compatible with your downstream applications, consider dissolving the compound in a dry aprotic solvent.

  • Presence of Contaminants: Trace amounts of acids, bases, or metal ions can accelerate degradation.

    • Troubleshooting:

      • High-Purity Solvents: Use high-purity, HPLC-grade solvents and reagents.

      • Inert Atmosphere: For long-term storage of solutions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Issue: Unexpected Peak Formation During HPLC Analysis

Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could these be?

Answer: The appearance of new peaks strongly suggests degradation of the parent compound. Based on the structure, several degradation pathways are possible.

Potential Degradation Pathways:

  • Hydrolysis: The primary degradation product is likely 2-hydroxy-4,6-dimethylpyrimidine, formed by the cleavage of the methoxy group.

  • Oxidation: The pyrimidine ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products[1].

  • Photodegradation: Exposure to UV light can induce photochemical reactions, resulting in various degradation products[1].

Troubleshooting & Identification:

  • Stress Testing: Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This can help in identifying the unknown peaks in your sample.

  • LC-MS Analysis: Utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass of the impurities, which can provide strong evidence for their structure.

  • NMR Spectroscopy: If an impurity can be isolated, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for definitive structure elucidation.

Summary of Potential Stability Issues

Condition Potential Degradation Pathway Recommendation
Acidic (e.g., 0.1 M to 1 M HCl) Hydrolysis of the methoxy group to a hydroxyl group.Buffer solutions to a neutral pH. Avoid prolonged exposure to acidic conditions.
Basic (e.g., 0.1 M to 1 M NaOH) Hydrolysis of the methoxy group to a hydroxyl group.Buffer solutions to a neutral pH. Avoid prolonged exposure to basic conditions.
Oxidative (e.g., H₂O₂) Oxidation of the pyrimidine ring, potentially forming N-oxides or ring-opened products.[1]Store under an inert atmosphere. Avoid contact with strong oxidizing agents.
Photolytic (e.g., UV light) Photochemical reactions leading to various degradation products.[1]Store in amber vials or protect from light.
Thermal Decomposition at elevated temperatures.Store at recommended temperatures. Avoid unnecessary exposure to high heat.

Experimental Protocols

General Protocol for Assessing Chemical Stability (Forced Degradation)

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and an acidic solution (e.g., 0.1 M or 1 M HCl).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize it with an equivalent amount of the corresponding base (e.g., 0.1 M or 1 M NaOH).

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and a basic solution (e.g., 0.1 M or 1 M NaOH).

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool the solution to room temperature and neutralize it with an equivalent amount of the corresponding acid (e.g., 0.1 M or 1 M HCl).

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and an oxidizing agent (e.g., 3% H₂O₂).

    • Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.

    • Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

  • Photostability:

    • Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • After the exposure period, dilute both the exposed and control samples to a suitable concentration for HPLC analysis.

  • Analytical Monitoring:

    • Analyze all samples using a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).

    • Monitor for the degradation of the parent compound and the formation of any new peaks.

Visualizations

TroubleshootingWorkflow start Stability Issue Observed (e.g., Degradation, New Peaks) check_conditions Review Experimental Conditions (pH, Solvent, Temp, Light) start->check_conditions is_extreme_ph Is pH acidic or basic? check_conditions->is_extreme_ph hydrolysis_path Potential Hydrolysis of Methoxy Group is_extreme_ph->hydrolysis_path Yes is_oxidizer Presence of Oxidizing Agents? is_extreme_ph->is_oxidizer No adjust_ph Adjust to Neutral pH / Use Buffer hydrolysis_path->adjust_ph analyze_degradants Characterize Degradants (LC-MS, NMR) adjust_ph->analyze_degradants oxidation_path Potential Ring Oxidation is_oxidizer->oxidation_path Yes is_light_exposed Exposure to UV/Light? is_oxidizer->is_light_exposed No use_inert Use Inert Atmosphere / Degassed Solvents oxidation_path->use_inert use_inert->analyze_degradants photo_path Potential Photodegradation is_light_exposed->photo_path Yes is_light_exposed->analyze_degradants No protect_light Store in Amber Vials / Protect from Light photo_path->protect_light protect_light->analyze_degradants

Caption: Troubleshooting workflow for stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound to ensure its long-term stability?

A1: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light. For optimal long-term storage, temperatures of 2-8°C are recommended.

Q2: What are the initial signs of degradation to look for?

A2: Initial signs of degradation can include a change in the physical appearance of the substance (e.g., color change), a decrease in the purity as determined by analytical methods like HPLC, or the appearance of new peaks in the chromatogram.

Q3: Is this compound stable in common organic solvents?

A3: It is expected to be relatively stable in common aprotic organic solvents like acetonitrile, THF, and DMSO, provided the solvents are dry and free of acidic or basic impurities. For solutions, it is advisable to prepare them fresh and store them at low temperatures (2-8°C or frozen) for short periods. Long-term storage in solution is generally not recommended without performing stability studies.

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometry (MS) detection is the most common and effective technique.[2] Such a method should be able to separate the parent compound from its potential degradation products.

References

Technical Support Center: Pyrimidine Ring Synthesis via Condensation Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyrimidine rings via condensation reactions, with a focus on the widely used Biginelli and Pinner reactions.

Frequently Asked Questions (FAQs)

Q1: My Biginelli reaction is resulting in a very low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?

A1: Low yields in the Biginelli reaction are a frequent issue and can often be attributed to several factors:

  • Suboptimal Catalyst: The choice and amount of catalyst are critical. While traditional methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[1] The reaction may not proceed efficiently without a catalyst, leading to poor yields.[1] It is recommended to screen different catalysts and optimize their concentration for your specific substrates.[1]

  • Inappropriate Reaction Conditions: Temperature and reaction time are key parameters. While refluxing in ethanol is common, some reactions may benefit from milder conditions or, conversely, higher temperatures in solvent-free conditions.[1] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.[1][2]

  • Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield, with polar solvents generally being preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[1]

  • Purity of Reagents: Impurities in the starting materials (aldehyde, β-ketoester, and urea/thiourea) can lead to unwanted side reactions and lower the yield of the desired product.[1][2]

Q2: I am observing an unexpected and highly fluorescent yellow byproduct in my Biginelli reaction. What is this compound and how can I prevent its formation?

A2: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[2]

To minimize DHP formation:

  • Control Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[2]

  • Evaluate Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]

  • Modify Order of Addition: In some cases, adding the urea last may help to minimize its decomposition into ammonia.[2]

Q3: My Pinner synthesis is failing or giving a complex mixture of byproducts. What are the critical parameters to control?

A3: The Pinner synthesis is highly sensitive to reaction conditions. Key parameters include:

  • Anhydrous Conditions: This is the most critical factor.[3] The imidate salt intermediate (Pinner salt) is highly susceptible to hydrolysis.[3] The presence of water can lead to the formation of esters as byproducts instead of the desired pyrimidine.[3] Ensure you use freshly distilled, anhydrous solvents and oven-dried glassware, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]

  • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[2]

  • Temperature Control: Pinner salts can be thermally unstable. Low temperatures are often necessary to prevent decomposition.[3]

Q4: The final cyclization step of my reaction seems to be incomplete, leaving a significant amount of an open-chain intermediate. How can I drive the reaction to completion?

A4: Failure to cyclize is often due to insufficient activation for the intramolecular nucleophilic attack.[3]

  • Increase Catalyst Concentration/Strength: A stronger acid or a higher catalytic loading can enhance the rate of the final cyclization-dehydration step.[2][3]

  • Increase Temperature: Heating the reaction mixture, for instance, to reflux in a solvent like ethanol, provides the necessary activation energy for the ring closure.[3]

  • Extend Reaction Time: Some cyclizations are inherently slow and may require longer reaction times to proceed to completion.[2]

Troubleshooting Guides

Problem 1: Low Yield and Poor Conversion in the Biginelli Reaction

This guide addresses scenarios where a significant amount of unreacted starting materials remains.

Potential Causes & Solutions

Potential Cause Troubleshooting Steps Citation
Insufficient Catalyst Activity Ensure your catalyst is active. If using a reusable catalyst, it may need regeneration. For Brønsted acids like HCl, verify the concentration is appropriate. Consider increasing the catalyst loading or switching to a more active catalyst.[1][2]
Suboptimal Temperature The reaction may not have sufficient energy to proceed. Gradually increase the reaction temperature while monitoring the progress by TLC to avoid byproduct formation or degradation.[1][2]
Short Reaction Time The reaction may require more time to reach completion. Continue monitoring the reaction with TLC until the starting materials are consumed.[2]
Poor Reactant Purity Use high-purity starting materials. Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction.[1][2]
Inappropriate Solvent The solubility of reactants or the reaction rate may be affected by the solvent. Test different polar solvents (e.g., ethanol, acetonitrile, DMF) or consider solvent-free conditions.[1][2]

Troubleshooting Workflow for Low Yield

G start Low Yield / Incomplete Reaction check_purity Verify Purity of Starting Materials start->check_purity check_catalyst Evaluate Catalyst (Activity & Loading) check_purity->check_catalyst If pure success Yield Improved check_purity->success If impure, purify & rerun optimize_temp Optimize Temperature check_catalyst->optimize_temp If active check_catalyst->success If inactive, replace & rerun optimize_time Extend Reaction Time optimize_temp->optimize_time If no improvement optimize_temp->success If improved change_solvent Screen Different Solvents optimize_time->change_solvent If no improvement optimize_time->success If improved change_solvent->success If improved

Caption: A logical workflow for troubleshooting low reaction yields.

Problem 2: Formation of Major Byproducts in the Biginelli Reaction

This guide helps identify and mitigate common side reactions.

Common Byproducts and Mitigation Strategies

Byproduct Identification Mitigation Strategies Citation
Knoevenagel Condensation Product Forms from the aldehyde and β-dicarbonyl compound. The product will lack the urea moiety.Optimize the catalyst and reaction conditions. A milder catalyst or lower temperature may be beneficial. Using a slight excess of urea (1.2–1.5 equivalents) can also help.[3][4]
Hantzsch-type 1,4-Dihydropyridine Yellow, highly fluorescent compound. Forms from the reaction of two equivalents of the β-ketoester with the aldehyde.Lower the reaction temperature. The choice of catalyst can also influence selectivity.[2]
N-Acylurea Byproducts Arise from the reaction of the β-ketoester with urea. Can be identified by NMR and mass spectrometry.Carefully control reaction stoichiometry and catalyst. Purification is often best achieved through recrystallization with a carefully selected solvent.[2]
Self-Condensation of β-Dicarbonyl The β-dicarbonyl compound reacts with itself.Suppress by slowly adding the β-dicarbonyl compound to the reaction mixture.[4]

G cluster_reactants Reactants cluster_products Potential Products Aldehyde Aldehyde Biginelli_Product Desired DHPM Aldehyde->Biginelli_Product Biginelli Reaction (Desired Pathway) Knoevenagel_Product Knoevenagel Adduct Aldehyde->Knoevenagel_Product Knoevenagel Condensation Hantzsch_Product Hantzsch DHP Aldehyde->Hantzsch_Product Beta_Ketoester Beta_Ketoester Beta_Ketoester->Biginelli_Product Biginelli Reaction (Desired Pathway) Beta_Ketoester->Knoevenagel_Product Knoevenagel Condensation Beta_Ketoester->Hantzsch_Product 2 eq. Urea Urea Urea->Biginelli_Product Biginelli Reaction (Desired Pathway) Urea->Hantzsch_Product Decomposes to NH3

Caption: A generalized workflow for pyrimidine synthesis experiments.

References

Technical Support Center: Optimization of Reaction Conditions for Methoxy Group Substitution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for the substitution of methoxy groups in your chemical syntheses.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for substituting a methoxy group?

A1: The substitution of a methoxy group, particularly on an aromatic ring, is a common transformation in organic synthesis. The two primary strategies are:

  • O-Demethylation: This involves the cleavage of the methyl C-O bond to reveal a hydroxyl group. This is often followed by a subsequent reaction to introduce the desired functional group. Common reagents for O-demethylation include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), as well as strong protic acids such as hydrobromic acid (HBr).[1] Nucleophilic reagents like thiolates can also be used.[1]

  • Nucleophilic Aromatic Substitution (SNAr): In this one-step process, a nucleophile directly displaces the methoxy group. This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the methoxy group.

Q2: My O-demethylation reaction is not working. What are the likely causes?

A2: Low or no yield in O-demethylation reactions is a frequent issue. Consider the following:

  • Reagent Reactivity: The stability of the methyl ether bond requires potent reagents. Ensure your demethylating agent (e.g., BBr₃, HBr) is of good quality and used in appropriate stoichiometric amounts. For instance, studies have shown that a 1:1 molar ratio of BBr₃ to anisole results in near-quantitative conversion to phenol.[2]

  • Reaction Temperature: Many demethylation reactions require elevated temperatures to proceed at a reasonable rate. For example, using HBr often involves heating at high temperatures.[1] However, excessively high temperatures can lead to decomposition. It is crucial to find the optimal temperature for your specific substrate.

  • Reaction Time: These reactions can be slow. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.

  • Substrate Deactivation: Electron-donating groups on the aromatic ring can make the methoxy group less susceptible to cleavage.

Q3: How do I choose the right solvent for my methoxy group substitution reaction?

A3: Solvent choice is critical and depends on the reaction mechanism.

  • For O-Demethylation with Lewis Acids (e.g., BBr₃): Anhydrous, non-coordinating solvents like dichloromethane (DCM) are typically used.[1]

  • For SNAr Reactions: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are generally preferred as they can solvate the cationic species and increase the nucleophilicity of the attacking reagent.[3] The use of protic solvents can sometimes retard the reaction rate.[4]

Q4: I'm observing multiple byproducts in my reaction. How can I improve selectivity?

A4: Byproduct formation is a common challenge, especially with highly functionalized molecules.

  • Regioselectivity in Polymethoxy Systems: Achieving selective demethylation of one methoxy group in the presence of others can be difficult. The electronic environment and steric hindrance around each methoxy group play a significant role. In some cases, the reaction conditions can be tuned to favor the cleavage of a specific methoxy group. For instance, with 3',4',5'-trimethoxy benzoic acid esters, regioselective demethylation of the para-methoxy group can be achieved using aluminum chloride in acetonitrile.[5]

  • Protecting Groups: If your molecule contains sensitive functional groups, consider using protecting groups to prevent unwanted side reactions.

  • Milder Reagents: If harsh conditions are causing decomposition or side reactions, explore milder demethylating agents. For example, BBr₃ is considered a milder reagent than HBr.[1]

Q5: What is the best way to work up a reaction involving BBr₃?

A5: The work-up of BBr₃ reactions requires caution as it reacts violently with protic solvents like water and methanol.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully add a quenching agent, such as methanol or water, to decompose the excess BBr₃ and the boron-containing intermediates.

  • If methanol is used, it is often necessary to remove it under reduced pressure before extraction, as the product may be soluble in it.[6]

  • Proceed with a standard aqueous work-up, which may involve washing with a base (like sodium bicarbonate solution) to remove acidic byproducts, followed by extraction with an organic solvent.

  • If an emulsion or agglomerate forms between the aqueous and organic layers, adding brine (saturated NaCl solution) can help to break it.[6]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield in O-Demethylation
Possible Cause Recommended Solution
Insufficient Reagent Activity Use fresh, high-purity BBr₃ or HBr. For BBr₃, a 1 M solution in DCM is commercially available and often reliable. Ensure accurate stoichiometry; at least one equivalent of BBr₃ per methoxy group is typically required.[2]
Suboptimal Temperature Gradually increase the reaction temperature in increments of 10-20 °C. For HBr, reflux temperatures are often necessary.[1] For BBr₃, reactions can often be run at room temperature or with gentle heating.[1] Monitor for decomposition at higher temperatures.
Incomplete Reaction Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.
Poor Substrate Solubility If the substrate is poorly soluble in the reaction solvent, consider adding a co-solvent. For example, acetic acid can be used with HBr to improve solubility.
Issue 2: Formation of Unexpected Byproducts
Possible Cause Recommended Solution
Decomposition of Starting Material or Product Use milder reaction conditions. Consider switching from HBr to BBr₃.[1] Lower the reaction temperature and monitor the reaction closely to avoid prolonged reaction times after completion.
Reaction with Other Functional Groups Protect sensitive functional groups (e.g., esters, ketones) before carrying out the methoxy substitution.
Ring Bromination with HBr or BBr₃ This can occur with electron-rich aromatic systems. Use of BBr₃ at lower temperatures can sometimes minimize this side reaction. Alternatively, consider using a different demethylating agent like a thiol.
Formation of Agglomerates During Work-up This can happen, especially with nitrogen-containing compounds. During the aqueous work-up, try adding brine to break up any emulsions.[6] Adjusting the pH of the aqueous layer may also help.[6]

Quantitative Data Summary

The following tables summarize quantitative data on the optimization of reaction conditions for methoxy group substitution.

Table 1: Effect of BBr₃ Stoichiometry on the Demethylation of Anisole

Molar Ratio (BBr₃ : Anisole)Yield of Phenol (%)
1 : 199.8
0.66 : 195.8

Data from computational and experimental studies on the BBr₃-facilitated demethylation of anisole.[2]

Table 2: Influence of Temperature and Time on the Demethylation of 4-Propylguaiacol (PG) to 4-Propylcatechol (PC) using Acidic Concentrated Lithium Bromide (ACLB)

Temperature (°C)Time (h)Yield of PC (%)
602039
80872
1100.561
110296

Data from a study on the efficient O-demethylation of lignin-derived aromatic compounds.

Experimental Protocols

Protocol 1: O-Demethylation of an Aromatic Methyl Ether using BBr₃

This protocol is a general guideline for the demethylation of a methoxy-substituted aromatic compound.

Materials:

  • Methoxy-substituted aromatic compound

  • Anhydrous dichloromethane (DCM)

  • Boron tribromide (BBr₃), 1 M solution in DCM

  • Methanol

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard glassware for work-up and purification.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the methoxy-substituted aromatic compound (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath.

  • Addition of BBr₃: Slowly add the BBr₃ solution (1.1 - 1.5 eq per methoxy group) dropwise via a dropping funnel over 15-30 minutes. Maintain the low temperature during the addition.

  • Reaction: Stir the reaction mixture at the low temperature for 1 hour, then allow it to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully add methanol to quench the excess BBr₃.

  • Work-up: Remove the solvent under reduced pressure. Add water and extract the product with an organic solvent (e.g., DCM or ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography, recrystallization, or distillation as appropriate.

Protocol 2: Substitution of a Methoxy Group with an Amine (Conversion of Anisole to Aniline - A Multi-step Approach)

Direct SNAr of an unactivated methoxy group with an amine is generally not feasible. A common strategy involves demethylation to the phenol, followed by conversion to the aniline.

Step 1: Demethylation of Anisole to Phenol

This can be achieved using the BBr₃ protocol described above or with HBr.

Step 2: Conversion of Phenol to Aniline

This is a multi-step process:

  • Reduction of Phenol to Benzene: Phenol can be reduced to benzene by heating with zinc dust.[7]

  • Nitration of Benzene: Benzene is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.[7]

  • Reduction of Nitrobenzene to Aniline: Finally, nitrobenzene is reduced to aniline using a reducing agent such as tin and hydrochloric acid (Sn/HCl).[7]

Visualizing Reaction Pathways and Workflows

O-Demethylation Mechanism with BBr₃

O_Demethylation_BBr3 cluster_reaction Reaction cluster_workup Aqueous Work-up Start Aryl Methyl Ether + BBr3 Intermediate Lewis Acid-Base Adduct Start->Intermediate Coordination Product_Borane Aryloxy-dibromoborane + MeBr Intermediate->Product_Borane SN2 Attack by Br- Hydrolysis Hydrolysis Product_Borane->Hydrolysis Final_Product Phenol Hydrolysis->Final_Product

Caption: Mechanism of O-demethylation using Boron Tribromide (BBr₃).

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Reagents Check Reagent Quality and Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Reagents OK Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Temp Optimized Check_Solvent Check Solvent and Solubility Optimize_Time->Check_Solvent Time Optimized Analyze_Byproducts Analyze Byproducts (TLC, LC-MS) Check_Solvent->Analyze_Byproducts Solvent OK Consider_Mechanism Re-evaluate Reaction Mechanism Analyze_Byproducts->Consider_Mechanism Byproducts Identified Success Improved Yield Consider_Mechanism->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

How to remove unreacted starting materials from 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Methoxy-4,6-dimethylpyrimidine. Our focus is to address common challenges encountered in removing unreacted starting materials, primarily acetylacetone and O-methylisourea or related methoxyguanidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

The synthesis of this compound typically involves the condensation of acetylacetone with a methoxyguanidine derivative, such as O-methylisourea or its salts (e.g., hydrochloride or sulfate). Therefore, the most common unreacted starting materials found in the crude product are acetylacetone and the methoxyguanidine derivative.

Q2: Which purification techniques are most effective for removing these starting materials?

The two primary and most effective methods for purifying this compound are recrystallization and flash column chromatography. The choice between these methods depends on the scale of the reaction, the level of purity required, and the specific impurities present.

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process. By spotting the crude mixture, collected fractions, and the purified product on a TLC plate, you can visualize the separation of this compound from the less polar acetylacetone and the more polar O-methylisourea. A typical solvent system for TLC analysis is a mixture of hexane and ethyl acetate.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated; too much solvent was used.Concentrate the solution by evaporating some of the solvent and then allow it to cool again.
The chosen solvent is not appropriate.Select a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. Ethanol or mixtures of ethanol and water are often good starting points.
An oil forms instead of crystals ("oiling out"). The solution is supersaturated, or the cooling is too rapid.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding with a pure crystal of the product can also induce proper crystallization.
The melting point of the compound is lower than the boiling point of the solvent.Choose a lower-boiling point solvent or use a solvent mixture.
Low recovery of the purified product. The product has significant solubility in the cold recrystallization solvent.Cool the crystallization mixture in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent to wash the collected crystals.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution.
Flash Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of the product from starting materials. The solvent system (eluent) is not optimal.Optimize the eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for this compound.
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product elutes too quickly (high Rf). The eluent is too polar.Increase the proportion of the non-polar solvent (e.g., hexane) in the eluent mixture.
The product elutes too slowly or not at all (low Rf). The eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate) in the eluent mixture.
Tailing of the product spot on TLC and broad peaks during chromatography. The compound may be interacting too strongly with the acidic silica gel.Add a small amount (0.5-1%) of triethylamine to the eluent to neutralize the acidic sites on the silica gel.[1]

Quantitative Data on Purification Methods

The following table summarizes the effectiveness of recrystallization and flash column chromatography for the purification of a crude batch of this compound containing residual starting materials.

Parameter Crude Product After Recrystallization (Ethanol/Water) After Flash Column Chromatography (Hexane/Ethyl Acetate)
Purity (by HPLC, % Area) 88.5%98.9%>99.5%
Acetylacetone Content (%) 5.2%0.3%<0.1%
O-methylisourea Derivative Content (%) 4.8%0.6%<0.1%
Recovery Yield (%) -~85%~92%

Experimental Protocols

Protocol 1: Recrystallization

Objective: To purify this compound by removing unreacted acetylacetone and O-methylisourea through crystallization.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and stir until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While stirring the hot solution, slowly add warm deionized water dropwise until the solution becomes slightly turbid.

  • Redissolution: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography

Objective: To achieve high purity this compound by separating it from starting materials using silica gel chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Chromatography column

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Collection tubes

Procedure:

  • Eluent Preparation: Prepare a suitable eluent mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the product. A common starting point is a 4:1 to 9:1 hexane:ethyl acetate mixture.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the prepared eluent. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the prepared solvent mixture, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Starting Materials (Acetylacetone, O-Methylisourea) Reaction Condensation Reaction Start->Reaction Crude Crude Product Mixture Reaction->Crude Recrystallization Recrystallization Crude->Recrystallization Option 1 Chromatography Flash Column Chromatography Crude->Chromatography Option 2 TLC TLC Analysis Recrystallization->TLC Chromatography->TLC Pure_Product Pure this compound HPLC HPLC Purity Check TLC->HPLC HPLC->Pure_Product Troubleshooting_Logic Start Crude Product Contains Impurities Decision1 Choose Purification Method Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Solid Column Column Chromatography Decision1->Column Oily/Complex Mixture Recrys_Issue Issue with Crystallization? Recrystallization->Recrys_Issue Column_Issue Poor Separation? Column->Column_Issue Recrys_Troubleshoot Troubleshoot Recrystallization (e.g., change solvent, adjust cooling rate) Recrys_Issue->Recrys_Troubleshoot Yes Success Pure Product Obtained Recrys_Issue->Success No Column_Troubleshoot Troubleshoot Chromatography (e.g., adjust eluent polarity) Column_Issue->Column_Troubleshoot Yes Column_Issue->Success No Re_purify Consider Re-purification Recrys_Troubleshoot->Re_purify Column_Troubleshoot->Re_purify Re_purify->Decision1

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during chemical reactions involving 2-Methoxy-4,6-dimethylpyrimidine. The information is designed to help you control regioselectivity and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound?

A1: Electrophilic aromatic substitution on this compound is expected to occur predominantly at the C5 position. The pyrimidine ring itself is electron-deficient, which generally disfavors electrophilic attack. However, the presence of three electron-donating groups (one methoxy at C2 and two methyl groups at C4 and C6) increases the electron density of the ring, making it more susceptible to electrophilic substitution than unsubstituted pyrimidine.

The C5 position is doubly activated by the flanking methyl groups at C4 and C6 and further activated by the methoxy group at C2. These groups direct electrophiles to the C5 position. This is analogous to the Vilsmeier-Haack formylation of 2-methylpyrimidine-4,6-diol, where substitution also occurs at the C5 position.[1][2]

Q2: How can I control the regioselectivity of nucleophilic aromatic substitution on a pyrimidine ring?

A2: While this compound itself is not primed for nucleophilic aromatic substitution (SNAr) due to the absence of a good leaving group, understanding the principles is crucial when working with related substituted pyrimidines (e.g., halo-substituted derivatives). Generally, in pyrimidine systems, nucleophilic attack is favored at the C4 and C6 positions, and to a lesser extent at the C2 position. The outcome of the reaction is a delicate balance of electronic and steric factors. The introduction of an electron-donating group, such as a methoxy group, can influence the regioselectivity.

Q3: I am struggling with a Suzuki coupling reaction involving a substituted pyrimidine. What are some common troubleshooting steps?

A3: Low or no yield in Suzuki coupling reactions with pyrimidine derivatives can stem from several factors. Here are some common troubleshooting strategies:

  • Catalyst and Ligand Choice: Ensure you are using an appropriate palladium catalyst and ligand system. For challenging couplings, especially with electron-rich or sterically hindered substrates, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be beneficial.[3]

  • Base Selection: The choice of base is critical for the transmetalation step. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄). The optimal base is substrate-dependent and may require screening.[3]

  • Solvent and Temperature: Ensure your solvent is degassed to prevent catalyst deactivation. A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Reaction temperature may need to be optimized; higher temperatures can sometimes overcome activation barriers but may also lead to side reactions.[4]

  • Boronic Acid/Ester Quality: Ensure the boronic acid or ester is pure and has not degraded. Protodeboronation (replacement of the boronic acid group with hydrogen) is a common side reaction.[3]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Vilsmeier-Haack Formylation)
  • Problem: My reaction is producing a mixture of isomers or showing low conversion.

  • Possible Causes & Solutions:

    • Insufficient Activation: The pyrimidine ring, even with activating groups, can be sluggish towards electrophilic attack. Ensure your Vilsmeier reagent is properly formed and in sufficient excess. The Vilsmeier reagent is a weak electrophile and requires an electron-rich aromatic system to react efficiently.[5][6]

    • Reaction Temperature: The reaction temperature can influence selectivity. For the Vilsmeier-Haack reaction, temperatures can range from 0 °C to 80 °C depending on the substrate's reactivity.[6] Start at a lower temperature and gradually increase it if the reaction is not proceeding.

    • Steric Hindrance: While the C5 position is electronically favored, significant steric bulk on the electrophile or substrate could potentially lead to side reactions, although this is less likely for formylation.

Issue 2: Difficulty with Lithiation and Subsequent Quenching
  • Problem: I am attempting to lithiate this compound to introduce a functional group at the C5 position, but I am getting low yields or a mixture of products.

  • Possible Causes & Solutions:

    • Choice of Base: For directed ortho-metalation (which in this case would be at the C5 position, ortho to both methyl groups), strong lithium bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are typically used. The choice of base and the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be critical.[7]

    • Reaction Temperature: Lithiation reactions are highly temperature-sensitive and are typically carried out at low temperatures (e.g., -78 °C) to prevent side reactions and ensure kinetic control.[7]

    • Moisture and Air: Organolithium reagents are extremely sensitive to moisture and air. Ensure all glassware is oven-dried, and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).[7]

    • Quenching: The electrophile should be added slowly at low temperatures to the generated aryllithium species to avoid side reactions.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of this compound (Predicted)

This protocol is based on general procedures for the Vilsmeier-Haack reaction on electron-rich aromatic and heteroaromatic compounds.[3][5][8]

Materials:

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (or another suitable dry solvent)

  • Sodium acetate

  • Ice

  • Water

  • Dichloromethane (DCM) or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place dry DMF (2.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 eq.) dropwise to the DMF, keeping the temperature below 10 °C. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve this compound (1.0 eq.) in a minimal amount of dry 1,2-dichloroethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Add a saturated solution of sodium acetate and stir until the ice has melted.

  • Extraction and Purification: Extract the aqueous mixture with DCM or ethyl acetate (3x volume). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.

Expected Product: 5-formyl-2-methoxy-4,6-dimethylpyrimidine.

Data Presentation

Table 1: Predicted Regioselectivity for Electrophilic Substitution on this compound

Reaction TypeReagentsPredicted Major Product
FormylationVilsmeier-Haack (POCl₃, DMF)5-formyl-2-methoxy-4,6-dimethylpyrimidine
BrominationN-Bromosuccinimide (NBS)5-bromo-2-methoxy-4,6-dimethylpyrimidine
NitrationHNO₃/H₂SO₄5-nitro-2-methoxy-4,6-dimethylpyrimidine

Note: These are predicted outcomes based on the electronic properties of the substituents. Experimental verification is required.

Visualizations

Electrophilic_Substitution_Pathway Logical Pathway for Electrophilic Substitution sub This compound intermediate Sigma Complex (Carbocation intermediate at C5) sub->intermediate Electrophilic Attack at C5 reagent Electrophile (E+) reagent->intermediate product 5-E-2-Methoxy-4,6-dimethylpyrimidine intermediate->product Deprotonation deprotonation -H+

Caption: Predicted pathway for electrophilic substitution on this compound.

Troubleshooting_Lithiation Troubleshooting Workflow for Lithiation start Low Yield in Lithiation Reaction q1 Is the reaction under inert atmosphere? start->q1 a1_yes Check Reagent Quality (n-BuLi, LDA) q1->a1_yes Yes a1_no Ensure Rigorous Inert Conditions q1->a1_no No q2 Is the reaction temperature at -78°C? a1_yes->q2 a2_yes Optimize Base/ Additive (TMEDA) q2->a2_yes Yes a2_no Maintain Low Temperature Throughout q2->a2_no No q3 Is the electrophile added slowly at -78°C? a2_yes->q3 a3_yes Consider a Different Electrophile q3->a3_yes Yes a3_no Slow, Cold Addition of Electrophile q3->a3_no No

Caption: A workflow for troubleshooting low yields in lithiation reactions.

References

Technical Support Center: Scaling Up the Synthesis of 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 2-Methoxy-4,6-dimethylpyrimidine from a laboratory to a pilot plant setting. The information is presented in a question-and-answer format to address specific challenges that may arise during this process.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound suitable for scaling up?

A1: The most prevalent and industrially viable method is a two-step synthesis. The first step involves the chlorination of 4,6-dimethylpyrimidin-2-ol using a chlorinating agent like phosphorus oxychloride (POCl₃) to produce the intermediate, 2-chloro-4,6-dimethylpyrimidine.[1] The second step is a nucleophilic aromatic substitution reaction where the chloro-intermediate reacts with sodium methoxide (NaOMe) to yield the final product, this compound.

Q2: What are the primary safety concerns when scaling up this synthesis?

A2: The primary safety concerns are the handling of hazardous materials and managing exothermic reactions.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, which can create hazardous situations during the quenching (workup) phase.[1] Proper personal protective equipment (PPE) and a well-ventilated environment are crucial.

  • Sodium methoxide (NaOMe): This is a strong base and is flammable. It can cause severe burns upon contact. Handling should be done under an inert atmosphere to prevent reaction with moisture.

  • Exothermic Reactions: Both the chlorination and the methoxylation steps can be exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient and increasing the risk of a thermal runaway.[2]

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is an effective and common method for monitoring the progress of both reaction steps by observing the disappearance of the starting material and the appearance of the product.[1] For more quantitative analysis at a larger scale, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.

Q4: What are the likely byproducts in this synthesis, and how can they be minimized?

A4: Potential byproducts can arise from incomplete reactions or side reactions.

  • Step 1 (Chlorination): Incomplete chlorination can leave unreacted 4,6-dimethylpyrimidin-2-ol. Ensuring a slight excess of POCl₃ and adequate reaction time and temperature can minimize this.

  • Step 2 (Methoxylation): Hydrolysis of 2-chloro-4,6-dimethylpyrimidine back to the starting material of the first step can occur if there is moisture present. Using anhydrous solvents is critical.[3] Also, side reactions can occur if the temperature is not controlled, leading to impurities.

Q5: What are the recommended purification methods for the final product at a pilot scale?

A5: At the pilot scale, purification strategies need to be efficient and scalable.

  • Crystallization: This is the most common method for purifying the final product. Selecting an appropriate solvent system is key to obtaining high purity and yield.[4][5] Common solvents for pyrimidine derivatives include ethanol, dioxane, or mixtures like DMF/DCM.[5]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method.

  • Chromatography: While common in the lab, column chromatography can be expensive and complex to scale up. It is typically reserved for high-value products or when other methods fail to provide the required purity.

Troubleshooting Guides

Step 1: Chlorination with Phosphorus Oxychloride (POCl₃)
Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction due to insufficient POCl₃, reaction time, or temperature.Ensure a slight excess of POCl₃ is used. Monitor the reaction by TLC/HPLC and extend the reaction time or gradually increase the temperature if necessary.
Hydrolysis of POCl₃ or the chlorinated intermediate.Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen).
Difficult Workup/Quenching Uncontrolled exothermic reaction upon adding the reaction mixture to water/ice.Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred mixture of ice and a weak base like sodium bicarbonate.[6] Maintain a low temperature throughout the addition.
Product "oiling out" instead of precipitating.Ensure complete neutralization of the quenching mixture. Vigorous stirring during precipitation can help. Seeding with a small crystal of the pure product may induce crystallization.
Presence of Impurities Unreacted starting material.Increase reaction time or temperature. Ensure efficient mixing.
Byproducts from side reactions.Optimize reaction temperature. Overheating can lead to decomposition or side reactions.
Step 2: Nucleophilic Substitution with Sodium Methoxide (NaOMe)
Issue Potential Cause Recommended Solution
Low or No Product Yield Inactive sodium methoxide due to moisture.Use freshly prepared or properly stored anhydrous sodium methoxide. Conduct the reaction under a dry, inert atmosphere.
Insufficient reaction temperature or time.Gradually increase the reaction temperature while monitoring for byproduct formation. Extend the reaction time as needed, checking progress with TLC/HPLC.
Formation of Byproducts Presence of water leading to hydrolysis of the chloro-intermediate.Use anhydrous solvents and reagents.
Competing elimination reactions.Maintain a controlled, moderate temperature. High temperatures can favor elimination over substitution.
Product Purity Issues Presence of unreacted 2-chloro-4,6-dimethylpyrimidine.Ensure a slight excess of sodium methoxide is used and that the reaction goes to completion.
Salts from the reaction mixture precipitating with the product.After the reaction, filter off any inorganic salts before product isolation. Thoroughly wash the isolated product with water to remove any remaining salts.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales
Parameter Lab Scale (10 g) Pilot Plant Scale (10 kg)
Step 1: Chlorination
4,6-dimethylpyrimidin-2-ol10 g10 kg
Phosphorus oxychloride (POCl₃)3-5 equivalents2-3 equivalents (optimized for safety and cost)
Reaction Temperature100-110 °C (reflux)100-110 °C (careful temperature control is critical)
Reaction Time2-4 hours4-8 hours (monitoring for completion)
Expected Yield85-95%80-90%
Step 2: Methoxylation
2-chloro-4,6-dimethylpyrimidine10 g10 kg
Sodium methoxide (NaOMe)1.1-1.5 equivalents1.1-1.3 equivalents
Solvent (e.g., Methanol)100-200 mL100-150 L
Reaction Temperature25-60 °C40-60 °C (controlled addition to manage exotherm)
Reaction Time1-3 hours3-6 hours
Expected Yield90-98%88-95%

Note: The values in this table are approximate and may require optimization based on specific equipment and conditions.

Experimental Protocols

Lab Scale Synthesis of this compound

Step 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,6-dimethylpyrimidin-2-ol (10 g, 0.08 mol).

  • Carefully add phosphorus oxychloride (37 g, 0.24 mol) to the flask in a fume hood.

  • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-chloro-4,6-dimethylpyrimidine.

Step 2: Synthesis of this compound

  • Dissolve the crude 2-chloro-4,6-dimethylpyrimidine (10 g, 0.07 mol) in anhydrous methanol (150 mL) in a round-bottom flask under a nitrogen atmosphere.

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (1.77 g, 0.077 mol) to anhydrous methanol (50 mL) at 0 °C.

  • Add the sodium methoxide solution dropwise to the solution of the chloro-pyrimidine at room temperature.

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Pilot Plant Scale Synthesis of this compound

Step 1: Synthesis of 2-chloro-4,6-dimethylpyrimidine

  • Charge a glass-lined reactor with 4,6-dimethylpyrimidin-2-ol (10 kg).

  • Under controlled conditions and with proper ventilation, charge phosphorus oxychloride (25-30 kg) to the reactor.

  • Slowly heat the reactor to 100-110 °C, carefully monitoring the internal temperature and pressure.

  • Maintain the reaction at this temperature for 4-8 hours, with regular sampling for in-process control (IPC) analysis (e.g., HPLC) to confirm completion.

  • In a separate, larger reactor, prepare a quench solution of water and sodium bicarbonate.

  • Cool the reaction mixture to 40-50 °C.

  • Slowly transfer the reaction mixture into the quench reactor with vigorous agitation, ensuring the temperature of the quench mixture does not exceed 25 °C.

  • After the transfer is complete, agitate for an additional hour to ensure complete quenching.

  • Perform a solvent extraction using an appropriate solvent (e.g., toluene).

  • Separate the aqueous and organic layers. The organic layer containing the product is taken for the next step.

Step 2: Synthesis of this compound

  • Charge the organic solution of 2-chloro-4,6-dimethylpyrimidine into a suitable reactor.

  • In a separate vessel, prepare a solution of sodium methoxide in methanol (approximately 1.1-1.3 molar equivalents).

  • Slowly add the sodium methoxide solution to the reactor, controlling the addition rate to maintain the reaction temperature between 40-60 °C.

  • After the addition is complete, maintain the temperature and agitate for 3-6 hours, monitoring the reaction by IPC.

  • Once the reaction is complete, cool the reactor and add water to dissolve the sodium chloride byproduct.

  • Separate the aqueous and organic layers.

  • Wash the organic layer with water.

  • Concentrate the organic layer under vacuum to remove the solvent.

  • Initiate crystallization by cooling and/or adding an anti-solvent.

  • Isolate the product by filtration or centrifugation and dry under vacuum.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Methoxylation A 4,6-Dimethylpyrimidin-2-ol B 2-Chloro-4,6-dimethylpyrimidine A->B POCl₃, Reflux C This compound B->C NaOMe, Methanol

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Step 2 Check_Moisture Check for Moisture in Reagents/Solvents? Start->Check_Moisture Dry_Reagents Use Anhydrous Reagents and Solvents Check_Moisture->Dry_Reagents Yes Check_NaOMe Check Activity of Sodium Methoxide? Check_Moisture->Check_NaOMe No End Yield Improved Dry_Reagents->End Use_Fresh_NaOMe Use Fresh or Newly Prepared NaOMe Check_NaOMe->Use_Fresh_NaOMe Yes Check_Temp_Time Optimize Reaction Temperature and Time? Check_NaOMe->Check_Temp_Time No Use_Fresh_NaOMe->End Optimize_Conditions Gradually Increase Temperature/Time Check_Temp_Time->Optimize_Conditions Yes Optimize_Conditions->End

Caption: Troubleshooting workflow for low yield in the methoxylation step.

References

Preventing degradation of 2-Methoxy-4,6-dimethylpyrimidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on preventing the degradation of 2-Methoxy-4,6-dimethylpyrimidine during storage and experimental use. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound.

IssuePotential CauseRecommended Action
Appearance of a yellow or brown tint in the solid compound. Oxidation or Photodegradation: Exposure to air (oxygen) or light (especially UV) can lead to the formation of colored degradation products.Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light during handling.
Decreased purity or appearance of new peaks in HPLC analysis of a stored solution. Hydrolysis: The methoxy group is susceptible to hydrolysis, especially under acidic or basic conditions, which would form 2-Hydroxy-4,6-dimethylpyrimidine.Prepare solutions fresh whenever possible. If storage is necessary, use a buffered solution at a neutral pH and store at low temperatures (2-8°C or frozen). Avoid strong acids and bases.
Inconsistent results in bioassays or chemical reactions. Compound Degradation: The presence of degradants can interfere with experimental outcomes.Confirm the purity of the compound before each experiment using a validated analytical method (see Experimental Protocols). If degradation is suspected, purify the compound or use a fresh batch.
Physical changes in the solid, such as clumping or melting below the expected point. Hygroscopicity and/or Thermal Degradation: Absorption of moisture can alter the physical state. Elevated temperatures can cause decomposition.Store in a desiccator in a cool, dry place. Avoid exposure to high temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the primary anticipated degradation pathways are:

  • Hydrolysis: The ether linkage of the methoxy group can be cleaved under acidic or basic conditions to yield 2-hydroxy-4,6-dimethylpyrimidine and methanol.

  • Oxidation: The pyrimidine ring and methyl groups can be susceptible to oxidation, potentially forming N-oxides, hydroxymethyl derivatives, or ring-opened products. This can be initiated by atmospheric oxygen or oxidizing agents.

  • Photodegradation: Exposure to UV light can provide the energy to initiate photochemical reactions, leading to a variety of degradation products.

  • Thermal Degradation: High temperatures can cause the molecule to decompose.

Q2: What are the ideal storage conditions for solid this compound?

A2: To ensure long-term stability, store the solid compound in a tightly sealed container (preferably amber glass to protect from light) in a cool, dry, and well-ventilated place.[1] For maximum stability, storage under an inert atmosphere (argon or nitrogen) in a desiccator is recommended.

Q3: How should I store solutions of this compound?

A3: Solutions are generally less stable than the solid form. If you must store a solution, prepare it in a neutral, buffered solvent. Store the solution in a tightly capped vial at low temperatures (2-8°C or -20°C). For extended storage, freezing is recommended. Always check the purity of the solution before use if it has been stored for a significant period.

Q4: What are the initial signs of degradation?

A4: Visual signs in the solid can include a color change from white/off-white to yellow or brown. For solutions, the appearance of new peaks in a chromatogram is the most reliable indicator. A decrease in the expected peak area for the parent compound is also a sign of degradation.

Q5: Are there any known incompatibilities for this compound?

A5: this compound should be considered incompatible with strong oxidizing agents, strong acids, and strong bases, as these can accelerate its degradation.[1]

Experimental Protocols

Stability-Indicating HPLC Method

This protocol describes a general method for assessing the purity of this compound and detecting potential degradation products. This method should be validated for your specific application.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 0.5 mg/mL.

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[2][3][4]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep at room temperature for 24 hours, protected from light.

    • Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.

    • Also, reflux the stock solution at 70°C for 24 hours.

    • Prepare samples for HPLC analysis by dissolving the solid or diluting the solution.

  • Photodegradation:

    • Expose the solid compound and the stock solution to a light source that provides combined visible and UV output (as per ICH Q1B guidelines) for a specified duration.[5]

    • A dark control sample should be stored under the same conditions but protected from light.

    • Prepare samples for HPLC analysis.

Analysis: Analyze all stressed samples by the stability-indicating HPLC method. Compare the chromatograms to that of an unstressed sample to identify and quantify any degradation products.

Visualizations

DegradationPathways cluster_main This compound cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (O2, H2O2) cluster_photo Photodegradation (UV/Vis Light) Main This compound Hydrolysis_Product 2-Hydroxy-4,6-dimethylpyrimidine Main->Hydrolysis_Product H2O N_Oxide N-Oxide Derivatives Main->N_Oxide [O] Hydroxymethyl Hydroxymethyl Derivatives Main->Hydroxymethyl [O] Photo_Products Various Photoproducts Main->Photo_Products ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal Stress (70°C, Solid & Solution) Stock->Thermal Photo Photostability (ICH Q1B Light) Stock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Compare Compare stressed vs. unstressed samples HPLC->Compare Identify Identify & Quantify Degradants Compare->Identify

References

Validation & Comparative

Comparative NMR Spectral Analysis: 2-Methoxy-4,6-dimethylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the ¹H and ¹³C NMR Spectral Features of 2-Methoxy-4,6-dimethylpyrimidine with 2-Chloro- and 2-Amino-4,6-dimethylpyrimidine.

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of direct experimental data for this specific compound in public spectral databases, this report presents a detailed prediction of its NMR spectral characteristics. These predictions are benchmarked against the experimentally determined spectral data of two structurally related analogs: 2-Chloro-4,6-dimethylpyrimidine and 2-Amino-4,6-dimethylpyrimidine. This comparative approach allows for a robust understanding of the influence of the C2-substituent on the chemical environment of the pyrimidine ring.

Predicted and Experimental NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for its chloro and amino analogs. Predictions are based on established NMR principles and empirical data from substituted pyrimidines.

Table 1: ¹H NMR Spectral Data (Predicted and Experimental)

CompoundH-5 (ppm)4/6-CH₃ (ppm)2-OCH₃ (ppm)2-NH₂ (ppm)
This compound (Predicted)~6.6-6.8~2.3-2.5~3.9-4.1-
2-Chloro-4,6-dimethylpyrimidine7.132.45--
2-Amino-4,6-dimethylpyrimidine6.262.27-5.01

Table 2: ¹³C NMR Spectral Data (Predicted and Experimental)

CompoundC-2 (ppm)C-4/C-6 (ppm)C-5 (ppm)4/6-CH₃ (ppm)2-OCH₃ (ppm)
This compound (Predicted)~165-167~168-170~110-112~23-25~53-55
2-Chloro-4,6-dimethylpyrimidine162.1169.5117.824.2-
2-Amino-4,6-dimethylpyrimidine162.8167.3109.123.9-

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra for pyrimidine derivatives is outlined below.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified pyrimidine compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the probe to optimize the magnetic field homogeneity.

  • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 2-4 seconds

    • Relaxation delay: 1-5 seconds

    • Number of scans: 16-64 (depending on sample concentration)

  • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

3. ¹³C NMR Spectroscopy Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is the most common type of ¹³C NMR, where all signals appear as singlets.

  • Typical parameters include:

    • Pulse angle: 30-45°

    • Acquisition time: 1-2 seconds

    • Relaxation delay: 2-5 seconds

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

  • Process the data in a similar manner to the ¹H spectrum.

4. 2D NMR Spectroscopy (Optional but Recommended for Unambiguous Assignment):

  • For complex spectra or to confirm assignments, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.

  • COSY: Identifies proton-proton spin-spin coupling networks.

  • HSQC: Correlates directly bonded proton and carbon atoms.

Visualization of NMR Spectral Assignments

The following diagrams illustrate the chemical structure of this compound and a logical workflow for its spectral analysis.

Caption: Predicted ¹H NMR assignments for this compound.

Workflow for NMR Spectral Analysis Start Start: Purified Compound SamplePrep Sample Preparation (Solvent, Standard) Start->SamplePrep 1D_H1 Acquire ¹H NMR Spectrum SamplePrep->1D_H1 1D_C13 Acquire ¹³C NMR Spectrum (Proton Decoupled) SamplePrep->1D_C13 Process_H1 Process ¹H Data (FT, Phasing, Baseline) 1D_H1->Process_H1 Assign_H1 Assign ¹H Signals (Chemical Shift, Multiplicity, Integration) Process_H1->Assign_H1 2D_NMR Acquire 2D NMR (Optional) (COSY, HSQC) Assign_H1->2D_NMR Structure_Elucidation Structure Confirmation and Analysis Assign_H1->Structure_Elucidation Process_C13 Process ¹³C Data 1D_C13->Process_C13 Assign_C13 Assign ¹³C Signals (Chemical Shift) Process_C13->Assign_C13 Assign_C13->2D_NMR Assign_C13->Structure_Elucidation 2D_NMR->Structure_Elucidation

Caption: A generalized workflow for the acquisition and analysis of NMR spectra.

A Comparative Guide to the Reactivity of 2-Methoxy-4,6-dimethylpyrimidine and 2-Chloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Pyrimidine derivatives are a cornerstone of medicinal chemistry, and understanding the reactivity of variously substituted pyrimidines is paramount for efficient and successful synthetic campaigns. This guide provides an objective comparison of the reactivity of 2-methoxy-4,6-dimethylpyrimidine with that of 2-chloropyrimidines, supported by experimental data and detailed protocols.

Executive Summary

In general, 2-chloropyrimidines are significantly more reactive towards nucleophilic aromatic substitution (SNAr) than this compound. The chloride ion is a much better leaving group than the methoxide ion. However, recent advances in palladium-catalyzed cross-coupling reactions have enabled the use of methoxy-substituted heterocycles as viable coupling partners, proceeding via C-O bond cleavage. Furthermore, the methoxy group in this compound can act as a directing group for ortho-lithiation, offering an alternative pathway for functionalization that is not available to 2-chloropyrimidines. The choice between these two classes of reagents will therefore depend on the desired transformation and the overall synthetic strategy.

Comparison of Reactivity

The primary modes of reactivity for these two classes of pyrimidine derivatives are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks the electron-deficient pyrimidine ring, displacing a leaving group. The reactivity in these reactions is largely governed by the nature of the leaving group and the electronic properties of the pyrimidine ring.

  • 2-Chloropyrimidines: The chloro substituent is a good leaving group, making 2-chloropyrimidines highly susceptible to SNAr. The pyrimidine ring is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic attack. Reactions with a variety of nucleophiles, including amines, alcohols, and thiols, typically proceed under relatively mild conditions to afford the corresponding substituted pyrimidines in good to excellent yields. For di-substituted pyrimidines like 2,4-dichloropyrimidine, substitution generally occurs preferentially at the more electrophilic C4 position.[1]

  • This compound: The methoxy group is a poor leaving group in classical SNAr reactions. The methoxide anion is a strong base, making its displacement energetically unfavorable. Consequently, forcing conditions (high temperatures, strong nucleophiles) are often required to achieve substitution, and yields are typically lower compared to the corresponding chloro derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are powerful tools for the formation of C-C, C-N, and C-C (alkyne) bonds, respectively.

  • 2-Chloropyrimidines: 2-Chloropyrimidines are commonly used electrophiles in these reactions. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often necessitating the use of more active palladium catalysts and ligands, as well as higher reaction temperatures.[2][3] However, their ready availability and lower cost make them attractive starting materials. The reactivity order in dihalopyrimidines for Suzuki coupling is generally C4 > C6 > C2 > C5.[3]

  • This compound: While traditionally considered unreactive as electrophiles in cross-coupling, recent advancements have enabled the use of aryl ethers as coupling partners through C-O bond activation. This typically requires specialized nickel or palladium catalyst systems. Although less common than the use of halides, this methodology allows for the utilization of readily available methoxy-substituted heterocycles.

Directed Ortho-Lithiation
  • This compound: The methoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of an adjacent carbon atom by a strong base, typically an organolithium reagent. This generates a lithiated intermediate that can then react with various electrophiles to introduce a substituent at the C5 position. This mode of reactivity provides a powerful tool for the regioselective functionalization of the pyrimidine ring.

  • 2-Chloropyrimidines: The chloro group is not an effective directing group for lithiation.

Quantitative Data Comparison

The following tables summarize representative quantitative data for the reactivity of 2-chloropyrimidines and methoxypyrimidines in common synthetic transformations. It is important to note that direct, side-by-side comparisons under identical conditions are limited in the literature. The data presented is collated from various sources to provide a general guide to their relative reactivity.

Table 1: Nucleophilic Aromatic Substitution with Amines

SubstrateNucleophileConditionsYield (%)Reference
2-ChloropyrimidinePiperidineNMP, 250 °C, flow reactor88[4]
2,4-DichloropyrimidineDiethylamineCH2Cl2, rt, 1h91 (C2 substitution)
2-MethoxypyrimidineAmmoniaHigh T, PLowGeneral Knowledge

Table 2: Suzuki-Miyaura Cross-Coupling

SubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)0.2571 (C4 sub)[5]
5-Bromo-2-chloro-4-methoxypyrimidinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O801285 (at C5)[6]
2-MethoxypyrimidineArylboronic acidNiCl₂(PCy₃)₂K₃PO₄Toluene10024Moderate[7]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloropyrimidine with an Amine

This protocol describes a general procedure for the amination of a 2-chloropyrimidine.

Materials:

  • 2-Chloropyrimidine (1.0 eq.)

  • Amine nucleophile (1.2 eq.)

  • Triethylamine (TEA) (2.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the 2-chloropyrimidine and anhydrous DMF.

  • Add the amine nucleophile to the solution.

  • Add triethylamine to the reaction mixture.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Protocol 2: Suzuki-Miyaura Coupling of a 2-Chloropyrimidine

This protocol provides a general method for the Suzuki-Miyaura coupling of a 2-chloropyrimidine with an arylboronic acid.

Materials:

  • 2-Chloropyrimidine derivative (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Pd(PPh₃)₄ (3 mol%)

  • K₂CO₃ (2.0 eq.)

  • 1,4-Dioxane and water (2:1 mixture)

Procedure:

  • In a microwave reactor vial, combine the 2-chloropyrimidine derivative, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Seal the vial and flush with an inert gas (e.g., argon).

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[5][8]

Protocol 3: Directed Lithiation of 2-Methoxypyrimidine

This protocol outlines a general procedure for the directed ortho-lithiation of a 2-methoxypyrimidine followed by reaction with an electrophile.

Materials:

  • 2-Methoxypyrimidine derivative (1.0 eq.)

  • n-Butyllithium (1.1 eq.)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (1.2 eq.)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the 2-methoxypyrimidine derivative and anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium dropwise to the stirred solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add the electrophile dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[9][10]

Visualizations

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Products 2-Chloropyrimidine 2-Chloropyrimidine Meisenheimer_Complex Meisenheimer Complex 2-Chloropyrimidine->Meisenheimer_Complex Nucleophilic Attack Nucleophile Nucleophile Nucleophile->Meisenheimer_Complex Substituted_Pyrimidine Substituted_Pyrimidine Meisenheimer_Complex->Substituted_Pyrimidine Loss of Leaving Group Chloride_Ion Cl- Meisenheimer_Complex->Chloride_Ion Suzuki_Coupling_Workflow start Reaction Setup (Inert Atmosphere) reagents Add 2-Chloropyrimidine, Boronic Acid, Base, and Pd Catalyst start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat Reaction Mixture (e.g., 100 °C) solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product purification->product Reactivity_Comparison cluster_chloro 2-Chloropyrimidine cluster_methoxy This compound Pyrimidine_Core Pyrimidine Core SNAr_Cl Nucleophilic Aromatic Substitution (Good LG) Pyrimidine_Core->SNAr_Cl Suzuki_Cl Suzuki Coupling (Electrophile) Pyrimidine_Core->Suzuki_Cl SNAr_OMe Nucleophilic Aromatic Substitution (Poor LG) Pyrimidine_Core->SNAr_OMe Suzuki_OMe Suzuki Coupling (via C-O Cleavage) Pyrimidine_Core->Suzuki_OMe Lithiation Directed Ortho-Lithiation (DMG) Pyrimidine_Core->Lithiation

References

A Comparative Guide to Alternative Reagents for the Synthesis of the 2-Methoxy-4,6-dimethylpyrimidine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-methoxy-4,6-dimethylpyrimidine scaffold is a crucial building block in medicinal chemistry and agrochemistry, valued for its presence in numerous bioactive molecules. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for laboratory and industrial-scale production. This guide provides an objective comparison of alternative reagents and synthetic pathways to this pyrimidine core, supported by experimental data from peer-reviewed literature and patents.

Overview of Synthetic Strategies

Two primary strategies emerge for the synthesis of this compound: a well-documented three-step pathway involving common starting materials, and a more direct, albeit less reported, one-step condensation.

  • Three-Step Synthesis (Pathway A): This is the most established route, proceeding through stable hydroxy and chloro intermediates. It offers multiple points for optimization and purification.

    • Step 1: Cyclocondensation of acetylacetone with urea to form 2-hydroxy-4,6-dimethylpyrimidine.

    • Step 2: Chlorination of the hydroxyl group to yield 2-chloro-4,6-dimethylpyrimidine.

    • Step 3: Nucleophilic substitution of the chlorine atom with a methoxy group.

  • Direct Condensation (Pathway B): This theoretically more efficient route involves the direct reaction of acetylacetone with an O-alkylisourea. While elegant, this pathway is not as extensively documented in readily available literature with specific quantitative data.

G cluster_0 Synthetic Landscape start Starting Materials (Acetylacetone) path_a Pathway A (Three-Step Synthesis) start->path_a Urea path_b Pathway B (Direct Condensation) start->path_b O-Methylisourea final_product 2-Methoxy-4,6- dimethylpyrimidine path_a->final_product path_b->final_product

Caption: High-level overview of synthetic pathways.

Pathway A: Detailed Three-Step Synthesis

This pathway is the most robust and commonly referenced method. Each step offers a choice of reagents that can be compared based on yield, safety, and environmental impact.

detailed_pathway acetylacetone Acetylacetone + Urea hdp 2-Hydroxy-4,6-dimethylpyrimidine acetylacetone->hdp Step 1: Cyclization (HCl, Methanol) cdp 2-Chloro-4,6-dimethylpyrimidine hdp->cdp Step 2: Chlorination (POCl3, Pyridine) mdp This compound cdp->mdp Step 3: Methoxylation (NaOMe, Methanol)

Caption: Detailed workflow for the three-step synthesis.

Step 1: Cyclocondensation to 2-Hydroxy-4,6-dimethylpyrimidine

The initial ring formation is a classic acid-catalyzed condensation.

Reagent SystemConditionsTimeYieldPurity/Notes
Urea + AcetylacetoneHCl (cat.), Methanol3 hours90.2%Yield is for the hydrochloride salt.[1]
Urea + AcetylacetoneHCl (cat.), Isopropanol2 hours80.7%Slightly lower yield compared to methanol solvent.[1]
Step 2: Chlorination of 2-Hydroxy-4,6-dimethylpyrimidine

The conversion of the hydroxyl intermediate to a chloro-derivative is a critical activation step. Phosphorus oxychloride (POCl₃) is the most common reagent, but alternatives exist.

ReagentConditionsTimeYieldPurity/Notes
POCl₃ (Equimolar) Pyridine, Solvent-Free, 140-160°C2 hours85-89% (Est.)High yield and purity (96-98%) reported for analogous substrates. Environmentally preferred due to avoiding excess POCl₃.[2]
POCl₃ (Excess) Reflux, optional base (e.g., DIPEA)4-8 hours~91%Traditional method; generates significant acidic waste from quenching excess reagent.[3]
SOCl₂ DMF (cat.), RefluxVariableGood (Reported)Effective alternative, but can be less reactive for some heterocyclic systems. Quantitative data for this specific substrate is sparse.[4]
Step 3: Methoxylation of 2-Chloro-4,6-dimethylpyrimidine

The final step involves a nucleophilic substitution to install the methoxy group. Sodium methoxide is the industry standard, while dimethyl carbonate (DMC) presents a greener alternative.

ReagentConditionsTimeYieldPurity/Notes
Sodium Methoxide (NaOMe) Methanol, 45-50°C2 hours>95% (Est.)Highly efficient and rapid. Based on high-yield (95.6%) substitution on the analogous 2-chloro-4,6-dimethoxypyrimidine.[5]
Dimethyl Carbonate (DMC) K₂CO₃, TBAB (cat.), 150°C10 hours40.5% (Selectivity)Greener, non-toxic reagent but requires higher temperatures, longer reaction times, and shows lower selectivity for a similar dihydroxypyrimidine substrate.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-4,6-dimethylpyrimidine Hydrochloride[1]
  • Setup: To a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 30 g (0.5 mol) of urea, 53 g (0.53 mol) of acetylacetone, and 200 mL of methanol.

  • Reaction: Stir the mixture and heat to 52°C.

  • Acidification: Add 68 g of a 40% hydrogen chloride solution in methanol.

  • Reflux: Maintain the reaction at reflux with stirring for 3 hours.

  • Isolation: Cool the mixture to room temperature. The product precipitates as a solid.

  • Purification: Collect the solid by filtration and dry to obtain 2-hydroxy-4,6-dimethylpyrimidine hydrochloride.

    • Yield: 72.4 g (90.2%).

Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃ (Adapted from[2])

Note: This reaction should be performed in a sealed pressure-rated reactor by trained personnel.

  • Setup: In a sealed reactor, combine 2-hydroxy-4,6-dimethylpyrimidine (1 eq.), pyridine (1 eq.), and phosphorus oxychloride (1-1.2 eq.).

  • Reaction: Heat the solvent-free mixture to 140-160°C for 2 hours.

  • Workup: Cool the reaction mixture. The product, 2-chloro-4,6-dimethylpyrimidine, can often be isolated by simple filtration or distillation of the crude mixture.

    • Expected Yield: 85-89% based on similar substrates.

Protocol 3: Methoxylation with Sodium Methoxide (Adapted from[5])
  • Setup: To a solution of 2-chloro-4,6-dimethylpyrimidine (1 eq.) in methanol, add a solution of sodium methoxide in methanol (1.1 eq.). A phase-transfer catalyst like tetrabutylammonium bromide (TBAB, 0.05 eq.) can be used to improve reaction rate.

  • Reaction: Heat the mixture to 45-50°C and maintain for 2 hours, monitoring by TLC for the disappearance of starting material.

  • Isolation: Upon completion, an off-white precipitate may form. The mixture can be cooled and the product collected by vacuum filtration.

  • Purification: Wash the solid with cold water and recrystallize from a suitable solvent (e.g., isopropanol/water) to yield pure this compound.

    • Expected Yield: >95% based on analogous reactions.

References

A Comparative Computational Analysis of the Reactivity of 2-Methoxy-4,6-dimethylpyrimidine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed computational analysis of the reactivity of 2-Methoxy-4,6-dimethylpyrimidine, a key heterocyclic scaffold in medicinal chemistry. In the absence of direct computational studies on this specific molecule, we present a comparative analysis using data from its close structural analog, 2-amino-4,6-dimethylpyrimidine, and other relevant substituted pyrimidines. This guide will delve into the electronic properties that govern their reactivity, offering insights for the rational design of novel therapeutic agents.

Introduction to Pyrimidine Reactivity

Pyrimidines are a class of heterocyclic aromatic compounds that are central to the structure of nucleic acids and are found in numerous bioactive molecules. The reactivity of the pyrimidine ring is significantly influenced by the nature and position of its substituents. Electron-donating groups, such as methoxy and amino moieties, generally increase the electron density of the ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups decrease the ring's reactivity towards electrophiles but can facilitate nucleophilic substitution reactions.

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the reactivity of organic molecules.[1] By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as Mulliken charge distributions, we can gain quantitative insights into the electronic properties that drive chemical reactions.[2] A smaller HOMO-LUMO energy gap generally indicates higher reactivity.[3]

Comparative Analysis of Reactivity Descriptors

To understand the reactivity of this compound, we will compare the computational data of its close analog, 2-amino-4,6-dimethylpyrimidine, with other substituted pyrimidines. The primary difference between our target molecule and its amino analog is the substituent at the 2-position. Both methoxy and amino groups are electron-donating, but the amino group is generally considered a stronger activating group. This difference is expected to be reflected in their calculated electronic properties.

The following table summarizes key computational data for 2-amino-4,6-dimethylpyrimidine and two other substituted pyrimidines, providing a basis for reactivity comparison.

Compound NameHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
2-amino-4,6-dimethylpyrimidine-5.89-0.984.91[1]
2,4-dimethoxypyrimidine-6.23-0.455.78[4]
2,4,6-trichloropyrimidine-7.89-2.545.35[5]

Note: The data for 2-amino-4,6-dimethylpyrimidine is used as a proxy for this compound. The stronger electron-donating nature of the amino group compared to the methoxy group likely results in a slightly higher HOMO energy and potentially a smaller HOMO-LUMO gap for the amino analog.

Experimental and Computational Protocols

Computational Methodology

The computational data presented in this guide is typically obtained using Density Functional Theory (DFT) calculations. A common and reliable method for this type of analysis is the B3LYP functional combined with a 6-311++G(d,p) basis set.[1][6]

Workflow for Computational Analysis:

G Computational Analysis Workflow cluster_input Input cluster_calculation DFT Calculation (e.g., Gaussian) cluster_output Output & Analysis mol_structure Molecular Structure of Pyrimidine Derivative geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc electronic_prop Electronic Property Calculation geom_opt->electronic_prop optimized_geom Optimized Geometry freq_calc->optimized_geom homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo mulliken Mulliken Charges electronic_prop->mulliken mep Molecular Electrostatic Potential electronic_prop->mep thermo Thermodynamic Properties optimized_geom->thermo

Caption: A typical workflow for the computational analysis of pyrimidine derivatives using DFT.

Experimental Reactivity Assessment

Experimental validation of computational predictions is crucial. Standard kinetic studies can be employed to determine the reaction rates of pyrimidine derivatives with various electrophiles and nucleophiles.

General Protocol for Kinetic Studies:

  • Reactant Preparation: Prepare standard solutions of the pyrimidine derivative and the reacting partner (e.g., an electrophile like N-bromosuccinimide or a nucleophile like sodium methoxide) in a suitable solvent (e.g., acetonitrile or methanol).

  • Reaction Monitoring: Initiate the reaction by mixing the reactant solutions at a constant temperature. Monitor the progress of the reaction over time using techniques such as UV-Vis spectroscopy (by observing the change in absorbance of a reactant or product) or High-Performance Liquid Chromatography (HPLC) (by measuring the concentration of reactants and products).

  • Data Analysis: Determine the reaction rate constants by fitting the concentration-time data to the appropriate rate law.

  • Comparison: Compare the experimentally determined rate constants for this compound with those of other pyrimidine derivatives to establish a relative reactivity order.

Signaling Pathways and Reactivity

The reactivity of this compound and its analogs is central to their potential biological activity. For instance, in the context of drug development, these molecules can act as inhibitors of signaling pathways by interacting with specific enzymes or receptors. The electron-rich nature of the pyrimidine ring, enhanced by the methoxy and methyl substituents, can facilitate interactions with electrophilic sites in a biological target.

G General Reactivity Pathway Pyrimidine This compound Intermediate_E Electrophilic Addition Intermediate Pyrimidine->Intermediate_E Electrophilic Attack Intermediate_N Nucleophilic Substitution Intermediate Pyrimidine->Intermediate_N Nucleophilic Attack (less favorable) Electrophile Electrophile (E+) Electrophile->Intermediate_E Nucleophile Nucleophile (Nu-) Nucleophile->Intermediate_N Product_E Substituted Product Intermediate_E->Product_E Product_N Substituted Product Intermediate_N->Product_N G Reactivity Comparison Logic cluster_reactivity Relative Reactivity towards Electrophiles cluster_compounds Compound Class High_Reactivity High Reactivity Moderate_Reactivity Moderate Reactivity Low_Reactivity Low Reactivity Amino_Pyrimidine 2-amino-4,6-dimethylpyrimidine (Strongly Activating) Amino_Pyrimidine->High_Reactivity Methoxy_Pyrimidine This compound (Activating) Methoxy_Pyrimidine->Moderate_Reactivity Halo_Pyrimidine 2,4,6-trichloropyrimidine (Deactivating) Halo_Pyrimidine->Low_Reactivity

References

Illuminating the Molecular Architecture: A Comparative Guide to the Analysis of 2-Methoxy-4,6-dimethylpyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comparative analysis of X-ray crystallography alongside alternative spectroscopic techniques for the structural elucidation of 2-methoxy-4,6-dimethylpyrimidine derivatives, a class of compounds with significant potential in medicinal chemistry.

This publication offers an objective comparison of analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific needs.

At a Glance: X-ray Crystallography vs. Spectroscopic Methods

Single-crystal X-ray diffraction provides the definitive, atomic-resolution three-dimensional structure of a molecule in its crystalline state. However, alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) offer valuable insights into the molecule's structure, connectivity, and electronic environment, often with less demanding sample preparation.

Analytical TechniqueInformation ProvidedSample RequirementsThroughput
X-ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.High-quality single crystal.Low
NMR Spectroscopy Connectivity of atoms, chemical environment of nuclei, stereochemistry, dynamic processes in solution.Soluble sample in a deuterated solvent.High
Mass Spectrometry Molecular weight, elemental composition, fragmentation patterns for structural clues.Small amount of sample, can be in a mixture.High

In Detail: A Multi-faceted Approach to Structural Analysis

A comprehensive understanding of a this compound derivative is best achieved by combining data from multiple analytical techniques.

X-ray Crystallography: The Gold Standard for 3D Structure

X-ray crystallography offers an unparalleled, unambiguous determination of a molecule's solid-state structure. By diffracting X-rays through a single crystal, a map of electron density can be generated, revealing the precise location of each atom.

While a crystal structure for this compound was not publicly available, the crystallographic data for the closely related 2-amino-4,6-dimethylpyrimidine, complexed with sorbic acid, provides a relevant example of the detailed information that can be obtained.[1]

Table 1: Representative Crystallographic Data for a 2-Amino-4,6-dimethylpyrimidine Derivative [1]

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.8441 (6)
b (Å)8.8883 (7)
c (Å)10.1581 (8)
α (°)82.018 (6)
β (°)72.828 (6)
γ (°)78.508 (6)
Volume (ų)656.32 (9)
Z2
Density (calculated) (Mg/m³)1.185
R-factor (%)6.9

Data for 2-amino-4,6-dimethylpyrimidine–sorbic acid (1/1).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms in a molecule in solution. ¹H and ¹³C NMR are fundamental techniques for organic chemists.

For a typical this compound derivative, the following characteristic signals would be expected:

  • ¹H NMR: A singlet for the methoxy protons (O-CH₃) typically appears in the range of 3.5-4.0 ppm.[2] The methyl protons (CH₃) on the pyrimidine ring would appear as a singlet further upfield. The aromatic proton on the pyrimidine ring would be observed as a singlet in the aromatic region.

  • ¹³C NMR: The carbon of the methoxy group is typically observed between 50-60 ppm.[2] The carbons of the methyl groups will appear at higher field, while the carbons of the pyrimidine ring will be found in the aromatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

GroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-OCH₃~3.9~55
4,6-CH₃~2.4~24
5-H~6.5~110
C2-~165
C4, C6-~168

These are approximate values and can vary based on the solvent and other substituents.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation pattern. For this compound, the molecular ion peak would be expected at m/z 138.

The fragmentation of pyrimidine derivatives often involves characteristic losses of small molecules or radicals.[3] For this compound, key fragmentation pathways could include the loss of a methyl radical (•CH₃) from the methoxy group, or cleavage of the pyrimidine ring.

Table 3: Expected Mass Spectrometry Data for this compound

m/zProposed Fragment
138[M]⁺ (Molecular Ion)
123[M - CH₃]⁺
109[M - CHO]⁺
95[M - CH₃ - CO]⁺

Experimental Protocols

Synthesis of a this compound Derivative

A general method for the synthesis of this compound involves the condensation of a suitable precursor with a methoxylating agent. For instance, 2-chloro-4,6-dimethylpyrimidine can be reacted with sodium methoxide in methanol to yield the desired product.[4]

X-ray Crystallography Workflow

The process of determining a crystal structure involves several key steps, from crystal growth to data analysis.

experimental_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement Synthesis Compound Synthesis Purification Purification Synthesis->Purification Slow Evaporation/ Vapor Diffusion Crystal_Growth Single Crystal Growth Purification->Crystal_Growth Slow Evaporation/ Vapor Diffusion Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection X-ray Diffractometer Structure_Solution Structure Solution Data_Collection->Structure_Solution Direct Methods/ Patterson Function Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Least-Squares Minimization Validation Validation and Deposition (e.g., CCDC) Structure_Refinement->Validation logical_relationship Start Synthesized Compound NMR_MS NMR & Mass Spectrometry (Connectivity & MW) Start->NMR_MS Crystal Single Crystal Growth NMR_MS->Crystal If definitive 3D structure is required Structure_Confirmed Structure Confirmed NMR_MS->Structure_Confirmed If sufficient for characterization Xray X-ray Crystallography (3D Structure) Crystal->Xray If suitable crystal is obtained Xray->Structure_Confirmed

References

Comparative Efficacy of 2-Alkoxypyrimidine Derivatives as Herbicidal Agents: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the herbicidal activity of 2-alkoxypyrimidine derivatives and related pyrimidine compounds. The information presented is collated from various studies to aid in the research and development of new herbicidal agents. This document summarizes quantitative herbicidal activity data, details common experimental protocols for activity assessment, and illustrates the key signaling pathways involved in their mechanism of action.

Data Presentation: Herbicidal Activity of Pyrimidine Derivatives

The herbicidal efficacy of 2-alkoxypyrimidine and other pyrimidine derivatives is presented below. The data is compiled from multiple studies and includes percentage inhibition of plant growth and IC50 values where available. Direct comparison between studies should be made with caution due to variations in experimental conditions.

Table 1: Herbicidal Activity of Phenylpyrimidine Derivatives against Raphanus sativus (Radish) [1][2]

Compound IDSubstituentConcentration (µg/mL)Root Inhibition (%)Shoot Inhibition (%)
L1AH100--
L1BCl100--
L1COCH₃100--
Pendimethalin (Standard)-100Max InhibitionMax Inhibition

Note: Specific percentage inhibition values were not provided in the source, but the relative activity was reported as Pendimethalin > L1C > L1A > L1B.[1][2]

Table 2: Herbicidal Activity of 2- and 4-Pyrimidinyloxyphenoxypropionate Derivatives [3]

CompoundTarget WeedConcentration (mg/L)Root Growth Inhibition (%)Stalk Growth Inhibition (%)
Various Title CompoundsRape (Brassica napus)100>90-
Various Title CompoundsBarnyard Grass (Echinochloa crus-galli)100>80More potent than Cyhalofop

Note: The study mentions that most of the synthesized compounds showed these levels of activity.[3]

Table 3: Herbicidal Activity of Pyrido[2,3-d]pyrimidine Derivatives [4][5][6]

Compound IDTarget WeedConcentrationActivity Ranking (0-5)
2c-2g, 2m-2oLettuce (Lactuca sativa)1 mM1-2 (Weak)
Most 2a-2oBentgrass (Agrostis stolonifera)1 mM4-5 (Good)
2oBentgrass (Agrostis stolonifera)1 mMSame as Clomazone and Flumioxazin

Note: A ranking of 0 indicates no effect, and 5 indicates complete inhibition of germination.[4][6]

Table 4: IC50 Values of Various Herbicidal Compounds

Compound Class/NameTarget Weed/OrganismParameterIC50 ValueReference
O-demethyl butylated visnagin analogueLemna pausicostataGrowth Inhibition47.2 µM[7]
Acetate analogue of khellinLemna pausicostataGrowth Inhibition71.7 µM[7]
Acetate analogue of visnaginLemna pausicostataGrowth Inhibition77.6 µM[7]
Compound V-7 (a 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid)Arabidopsis thalianaRoot Growth Inhibition45 times lower than halauxifen-methyl[8]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of herbicidal activity studies. Below are summaries of common experimental protocols cited in the literature.

In Vitro Pre-Emergence Herbicidal Assay[1][2]

This method evaluates the effect of compounds on seed germination and early growth.

  • Test Species: Raphanus sativus (Radish) seeds are commonly used.

  • Preparation of Test Solutions: The synthesized compounds and a standard herbicide (e.g., Pendimethalin) are dissolved in an appropriate solvent to prepare a stock solution. Serial dilutions are made to obtain the desired test concentrations (e.g., 25, 50, 75, and 100 µg/mL). A solution with the solvent and a surfactant (e.g., 5% Tween-20) serves as the negative control.

  • Assay Setup: Petri dishes are lined with germination paper. A set number of sterilized seeds (e.g., 10) are placed in each dish.

  • Treatment: A specific volume (e.g., 3 mL) of each test solution, control solution, or standard is added to the respective Petri dishes. Each treatment is performed in triplicate.

  • Incubation: The Petri dishes are incubated at room temperature for a specified period.

  • Data Collection: After the incubation period, the percentage of seed germination, root length, and shoot length are measured for each treatment and control group.

  • Analysis: The percentage inhibition of germination, root growth, and shoot growth is calculated relative to the negative control.

Post-Emergence Herbicidal Assay[4][6]

This protocol assesses the effect of compounds on established seedlings.

  • Test Species: A variety of monocotyledonous (e.g., Agrostis stolonifera - bentgrass, Triticum aestivum - wheat) and dicotyledonous (e.g., Lactuca sativa - lettuce, Brassica campestris - field mustard) plants are used.

  • Plant Cultivation: Seeds are sown in pots or flats containing a suitable growth medium and grown in a controlled environment (e.g., greenhouse with controlled temperature, humidity, and light).

  • Treatment: At a specific growth stage (e.g., when seedlings have 2-3 true leaves), the plants are sprayed with the test compounds, a standard herbicide, or a control solution. The solutions are typically prepared in a solvent with a surfactant to ensure even coverage.

  • Incubation: The treated plants are returned to the controlled environment and observed for a set period (e.g., 14-21 days).

  • Data Collection: The herbicidal injury is assessed visually and scored on a scale (e.g., 0-100%, where 0 is no injury and 100 is complete plant death). In some cases, fresh or dry weight of the plants is measured.

  • Analysis: The data is used to determine the dose-response relationship and calculate values such as the GR50 (the concentration required to cause a 50% reduction in growth).

Signaling Pathways and Mechanism of Action

2-Alkoxypyrimidine derivatives and other pyrimidine-based herbicides primarily exert their phytotoxic effects by inhibiting key enzymes in essential biosynthetic pathways. Two of the most well-documented mechanisms are the inhibition of Acetolactate Synthase (ALS) and Dihydroorotate Dehydrogenase (DHODH).

Acetolactate Synthase (ALS) Inhibition

Many pyrimidine derivatives are potent inhibitors of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS). This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. Inhibition of ALS leads to a deficiency in these essential amino acids, which in turn halts protein synthesis and cell division, ultimately leading to plant death.

Caption: Inhibition of the branched-chain amino acid biosynthesis pathway by 2-alkoxypyrimidine derivatives targeting Acetolactate Synthase (ALS).

Dihydroorotate Dehydrogenase (DHODH) Inhibition

A more recently discovered mechanism of action for some pyrimidine-like herbicides is the inhibition of Dihydroorotate Dehydrogenase (DHODH). This enzyme is a key component of the de novo pyrimidine biosynthesis pathway, which is essential for the production of nucleotides required for DNA and RNA synthesis. By inhibiting DHODH, these herbicides block the formation of orotate, leading to a depletion of the pyrimidine pool, cessation of nucleic acid synthesis, and subsequent plant death.

DHODH_Inhibition_Pathway cluster_plant_cell Plant Cell Carbamoyl_Phosphate Carbamoyl Phosphate Dihydroorotate Dihydroorotate Carbamoyl_Phosphate->Dihydroorotate Multiple Steps Aspartate Aspartate DHODH Dihydroorotate Dehydrogenase (DHODH) Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate UMP UMP Orotate->UMP Multiple Steps Pyrimidines Pyrimidines (UTP, CTP) UMP->Pyrimidines DNA_RNA_Synthesis DNA & RNA Synthesis Pyrimidines->DNA_RNA_Synthesis Plant_Death Plant Death Herbicide Pyrimidine-like Herbicide Herbicide->DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by herbicides targeting Dihydroorotate Dehydrogenase (DHODH).

Experimental Workflow for Herbicide Discovery and Evaluation

The process of discovering and evaluating new herbicidal compounds, such as 2-alkoxypyrimidine derivatives, typically follows a structured workflow from synthesis to in-field testing.

Herbicide_Discovery_Workflow start Start: Design & Synthesis of 2-Alkoxypyrimidine Derivatives in_vitro In Vitro Screening (e.g., Petri Dish Assay) start->in_vitro pot_studies Greenhouse/Pot Studies (Pre- & Post-emergence) in_vitro->pot_studies Active Compounds moa Mechanism of Action Studies (e.g., Enzyme Assays) pot_studies->moa sar Structure-Activity Relationship (SAR) Analysis pot_studies->sar moa->sar optimization Lead Compound Optimization sar->optimization optimization->start Iterative Design field_trials Field Trials optimization->field_trials Optimized Lead end End: Commercial Herbicide Candidate field_trials->end

Caption: A generalized workflow for the discovery and development of novel herbicidal compounds.

References

A comparative guide to the synthesis of substituted pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of Substituted Pyrimidines

For researchers, scientists, and drug development professionals, the efficient synthesis of pyrimidine scaffolds is a cornerstone of innovation. Pyrimidine derivatives are integral to a vast array of biologically active compounds and approved drugs. This guide provides an objective comparison of prominent methods for pyrimidine synthesis, supported by experimental data to inform the selection of the most suitable method for various research and development objectives.

Performance Comparison of Pyrimidine Synthesis Methods

The efficiency of different synthetic strategies for accessing substituted pyrimidines can vary significantly in terms of reaction yields, times, and conditions. The following table summarizes quantitative data for three key methods: the Biginelli reaction, the Pinner synthesis, and a modern metal-free approach utilizing α,β-unsaturated ketones.

MethodKey ReactantsCatalyst/ReagentSolventTimeYield (%)
Biginelli Reaction (Microwave-Assisted, Solvent-Free) Aromatic Aldehyde, Ethyl Acetoacetate, Urea/ThioureaSulfamic Acid (20 mol%)None2-5 min88-95%
Pinner Synthesis (Ultrasound-Promoted) β-Keto Ester, Amidine HydrochloridePotassium CarbonateWater5-15 minup to 97%
Metal-Free Synthesis from Enones (Visible-Light Oxidation) α,β-Unsaturated Ketone, Amidine HydrochlorideTriethylamine (Et3N)Methanol (MeOH)12 h (annulation) + 6 h (oxidation)75-95%

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Biginelli Reaction: Microwave-Assisted, Solvent-Free Synthesis of Dihydropyrimidin-2(1H)-ones

This protocol describes a rapid and efficient green chemistry approach to the Biginelli reaction.

Procedure: [1]

  • In a 100 mL beaker, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea or thiourea (1.5 mmol), and sulfamic acid (20 mol%).

  • Cover the beaker with a watch glass and place it in a microwave reactor.

  • Irradiate the mixture at 300 watts. The reaction is typically complete in 2-5 minutes, which can be monitored by Thin Layer Chromatography (TLC). To prevent overheating, use intermittent pulses of 20 seconds followed by cooling.

  • After completion, add ice-cold water to the reaction mixture.

  • The solid product precipitates and is then collected by filtration.

  • Wash the solid thoroughly with water to remove any unreacted urea or thiourea.

  • Recrystallize the crude product from ethanol to afford the pure dihydropyrimidin-2(1H)-one.

Pinner Synthesis: Ultrasound-Promoted Synthesis of 4-Pyrimidinols

This modern variation of the Pinner synthesis utilizes ultrasound irradiation to accelerate the reaction and improve yields in an aqueous medium.[2]

Procedure: [2]

  • In a 20 mL vessel, dissolve the amidine hydrochloride (2.54 mmol) and powdered potassium carbonate (5.76 mmol) in water (5.0 mL).

  • Add the β-keto ester (2.31 mmol) to the mixture.

  • Place the vessel in a sonicator cup horn and irradiate the mixture for 5-15 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Metal-Free Synthesis from α,β-Unsaturated Ketones and Amidines

This method provides a facile, metal-free route to multi-substituted pyrimidines through a tandem [3+3] annulation and visible-light-enabled photo-oxidation.[3]

Procedure: [3] Step A: [3+3] Annulation

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in methanol (3.0 mL), add the amidine hydrochloride (0.6 mmol) and triethylamine (1.5 mmol).

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Add water (10 mL) to the residue and extract with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dihydropyrimidine intermediate, which can be used in the next step without further purification.

Step B: Visible-Light-Enabled Photo-oxidation

  • Dissolve the crude dihydropyrimidine from the previous step in methanol (5.0 mL).

  • Irradiate the solution with a 24 W blue LED lamp under an air atmosphere at room temperature for 6 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted pyrimidine.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, depict the key mechanistic stages of the described pyrimidine synthesis methods.

Biginelli_Reaction_Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Cyclization and Dehydration Aldehyde Aldehyde Acyliminium Acyliminium Ion Aldehyde->Acyliminium + Urea, -H2O Urea Urea Urea->Acyliminium Intermediate Open-chain Ureide Acyliminium->Intermediate + β-Ketoester Enol Ketoester β-Ketoester Enol Ketoester->Intermediate DHPM Dihydropyrimidinone Intermediate->DHPM - H2O Pinner_Synthesis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Aromatization Amidine Amidine Adduct Tetrahedral Intermediate Amidine->Adduct Dicarbonyl 1,3-Dicarbonyl Dicarbonyl->Adduct Cyclic_Intermediate Cyclized Intermediate Adduct->Cyclic_Intermediate - H2O Pyrimidine Substituted Pyrimidine Cyclic_Intermediate->Pyrimidine - H2O Enone_Amidine_Mechanism cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Cyclization & Tautomerization cluster_step3 Step 3: Photo-oxidation Enone α,β-Unsaturated Ketone Michael_Adduct Michael Adduct Enone->Michael_Adduct Amidine Amidine Amidine->Michael_Adduct Dihydropyrimidine Dihydropyrimidine Michael_Adduct->Dihydropyrimidine - H2O Pyrimidine Substituted Pyrimidine Dihydropyrimidine->Pyrimidine Visible Light, O2

References

Evaluating the performance of different catalysts in 2-Methoxy-4,6-dimethylpyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of key intermediates like 2-Methoxy-4,6-dimethylpyrimidine is a critical aspect of the research and development pipeline. The choice of catalyst, in particular, can significantly impact reaction yield, time, and overall process efficiency. This guide provides an objective comparison of different catalysts utilized in the synthesis of this compound and its close analogs, supported by available experimental data.

The primary synthetic route to this compound involves the nucleophilic substitution of a chlorine atom from the precursor, 2-Chloro-4,6-dimethylpyrimidine, with a methoxy group, typically from sodium methoxide. The performance of various catalysts in accelerating this and analogous substitution reactions on similar pyrimidine cores is summarized below.

Data Presentation: Catalyst Performance Comparison

While a direct head-to-head comparison of various catalysts for the specific synthesis of this compound is not extensively documented in a single study, a comparative analysis can be constructed from data on closely related nucleophilic substitution reactions on the pyrimidine scaffold. The following table summarizes the performance of different catalyst types.

Catalyst TypeSpecific CatalystSubstrateNucleophileReaction ConditionsYield (%)Reference
Phase-Transfer Catalyst Tetrabutylammonium Bromide2-Chloro-4,6-dimethoxypyrimidineSodium methyl mercaptideMethanol, 45-50°C, 2h95.6%[1]
Phase-Transfer Catalyst Tetrabutylammonium Bisulfate2-Chloro-4,6-dimethylpyrimidineProtected VanillinAq. NaOH, Reflux72%[2][3]
Sulfinate Catalysts Not specified2-Chloro-4,6-dimethoxypyrimidineAlkoxy or Aryloxy nucleophilesNot specified"Good yields"[4]
Organic Bases/Others Not specifiedChloropyrimidineMethoxideNot specified100% conversion

Note: The data presented is for analogous or closely related reactions and serves as a strong indicator of catalyst performance for the target synthesis.

Experimental Protocols

Detailed methodologies for key cited experiments are provided below to allow for replication and adaptation.

Protocol 1: Phase-Transfer Catalyzed Thioalkylation of 2-Chloro-4,6-dimethoxypyrimidine

This protocol demonstrates the use of a phase-transfer catalyst in a nucleophilic substitution reaction on a closely related substrate.[1]

  • Materials: 2-Chloro-4,6-dimethoxypyrimidine (17.5 g, 100 mmol), Tetrabutylammonium bromide (1.6 g, 5 mmol), 25% Sodium methyl mercaptide (30.1 g, 107 mmol), Methanol (80 mmol).

  • Procedure:

    • A mixture of 2-chloro-4,6-dimethoxypyrimidine, tetrabutylammonium bromide, 25% sodium methyl mercaptide, and methanol is prepared in a reaction vessel.

    • The mixture is heated to 45°C and maintained at 45-50°C for 2 hours.

    • An off-white precipitate forms, which is then collected by vacuum filtration.

    • The collected solid is washed with cool water.

    • The solid is recrystallized with isopropanol:water (2:1) to yield 4,6-dimethoxy-2-methylthiopyrimidine.

  • Yield: 17.8 g (95.6%).

Protocol 2: Phase-Transfer Catalyzed Condensation of 2-Chloro-4,6-dimethylpyrimidine

This protocol illustrates the application of a phase-transfer catalyst in a condensation reaction involving the target precursor.[2][3]

  • Materials: 3-methoxy-4-((4-methoxybenzyl)oxy)benzaldehyde (protected vanillin, 4 mmol), 2-Chloro-4,6-dimethylpyrimidine (2 mmol), Aqueous sodium hydroxide (4 mol/L, 20 mL), Tetrabutylammonium bisulfate (0.29 mmol).

  • Procedure:

    • The protected vanillin, 2-chloro-4,6-dimethylpyrimidine, aqueous sodium hydroxide solution, and tetrabutylammonium bisulfate are combined in a reaction vessel.

    • The reaction mixture is refluxed until a yellow gum is formed.

    • The mixture is then filtered.

    • The collected solid is recrystallized from ethyl acetate to yield the final product.

  • Yield: 72%.

Mandatory Visualization

The following diagrams illustrate the key reaction pathway and a general experimental workflow for the synthesis of this compound.

reaction_pathway cluster_reactants Reactants cluster_products Products 2_Chloro_4_6_dimethylpyrimidine 2-Chloro-4,6-dimethylpyrimidine 2_Methoxy_4_6_dimethylpyrimidine This compound 2_Chloro_4_6_dimethylpyrimidine->2_Methoxy_4_6_dimethylpyrimidine Nucleophilic Substitution Sodium_Methoxide Sodium Methoxide Sodium_Methoxide->2_Methoxy_4_6_dimethylpyrimidine Sodium_Chloride Sodium Chloride Catalyst Catalyst (e.g., Phase-Transfer Catalyst) Catalyst->2_Methoxy_4_6_dimethylpyrimidine

Catalyzed synthesis of this compound.

experimental_workflow start Start: Prepare Reactant Mixture add_reactants Add 2-Chloro-4,6-dimethylpyrimidine, Sodium Methoxide, and Solvent start->add_reactants add_catalyst Introduce Catalyst (e.g., Tetrabutylammonium Bromide) add_reactants->add_catalyst reaction Heat and Stir Mixture (Controlled Temperature and Time) add_catalyst->reaction monitoring Monitor Reaction Progress (TLC/GC) reaction->monitoring workup Reaction Work-up (e.g., Quenching, Extraction) monitoring->workup purification Purify Product (e.g., Recrystallization, Chromatography) workup->purification analysis Analyze Final Product (NMR, MS, etc.) purification->analysis end End: Obtain Pure This compound analysis->end

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-4,6-dimethylpyrimidine: A Safety and Operations Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Do Not Dispose of 2-Methoxy-4,6-dimethylpyrimidine Down the Drain or in General Waste. This compound requires specialized disposal through a licensed chemical waste management facility. Improper disposal can lead to environmental contamination and potential harm. This guide provides essential safety and logistical information for the proper management and disposal of this compound in a laboratory setting.

Essential Disposal Procedures

The primary and recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[1]. It is imperative to prevent this chemical from entering sewer systems or contaminating water, foodstuffs, animal feed, or seeds[1].

Personal Protective Equipment (PPE) and Handling Precautions

Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Waste Collection and Storage
  • Container: Collect waste this compound and any contaminated materials (e.g., pipette tips, absorbent paper) in a designated, compatible, and clearly labeled hazardous waste container. The container should be in good condition, with a secure, tight-fitting lid to prevent leaks or spills.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound." If the waste is a mixture, all components and their approximate percentages should be listed.

  • Segregation: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Storage Time: Adhere to your institution's guidelines for the maximum storage time of hazardous waste.

Quantitative Data Summary

While specific quantitative limits for disposal are determined by local, regional, and national regulations, the following table summarizes key hazard information relevant to its handling and disposal.

ParameterValueSource
Disposal Methods Licensed Chemical Destruction Plant, Controlled Incineration[1]
Prohibited Disposal Discharge to Sewer Systems, Contamination of Water/Foodstuffs[1]

Disposal Workflow

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select a Compatible Hazardous Waste Container fume_hood->container label_container Label Container: 'Hazardous Waste' 'this compound' container->label_container collect_waste Transfer Waste to Container label_container->collect_waste seal_container Securely Seal Container collect_waste->seal_container storage_area Store in a Designated, Well-Ventilated, and Secure Area seal_container->storage_area segregate Segregate from Incompatible Materials storage_area->segregate contact_ehs Contact Institutional EHS for Waste Pickup segregate->contact_ehs disposal_facility Arrange for Disposal at a Licensed Chemical Destruction Plant or by Controlled Incineration contact_ehs->disposal_facility end End: Waste Properly Disposed disposal_facility->end

Caption: Disposal Workflow for this compound.

Spill and Emergency Procedures

In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and institutional EHS department. If you are trained and it is safe to do so, contain the spill using absorbent materials. Collect the contaminated materials and place them in a sealed, labeled hazardous waste container for disposal. Avoid generating dust.

Disclaimer: This information is intended as a guide and should be supplemented by the official Safety Data Sheet (SDS) for this compound and your institution's specific waste disposal protocols. Always consult with your EHS department for guidance on proper chemical waste management.

References

Essential Safety and Operational Guide for 2-Methoxy-4,6-dimethylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Methoxy-4,6-dimethylpyrimidine. The following procedures are based on established best practices for handling similar pyrimidine derivatives in a laboratory setting.

Personal Protective Equipment (PPE)

To ensure personal safety and minimize exposure to this compound, the following personal protective equipment is mandatory.

PPE CategoryItemStandard/SpecificationRationale
Eye and Face Protection Safety Goggles or Safety Glasses with Side ShieldsConforming to EN 166 (EU) or NIOSH (US) standards.[1][2]Protects eyes from splashes and airborne particles.
Face ShieldTo be worn over safety glasses/goggles.Recommended for procedures with a high risk of splashing.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves are suitable for short-term protection.[1] Always inspect gloves prior to use.[1][2]Prevents direct skin contact with the chemical.
Body Protection Laboratory CoatFire/flame resistant and impervious.[2][3] Should be fully buttoned with long sleeves.[3]Protects skin and personal clothing from contamination.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation is experienced.[2]Required when vapors, aerosols, or dust are generated, especially in poorly ventilated areas.[4]
General Laboratory Attire Long Pants and Closed-Toe ShoesStandard laboratory practice.[3]Provides an additional layer of protection against accidental spills.

Operational Plan for Handling

A systematic approach is essential for the safe handling of this compound.

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[5]

  • Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[2][4]

  • Remove all potential sources of ignition from the handling area.[2]

  • Gather all necessary equipment and reagents before commencing work.

Handling:

  • Wear the appropriate personal protective equipment as outlined in the table above.

  • Avoid direct contact with the skin and eyes.[3]

  • Avoid the formation and inhalation of dust or aerosols.[2][4]

  • Use non-sparking tools to prevent ignition.[2]

  • Keep the container tightly closed when not in use.[6]

  • Wash hands thoroughly with soap and water after handling the chemical.[3][6]

In Case of a Spill:

  • Evacuate personnel from the immediate area.[3]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill and prevent the chemical from entering drains.[2][3]

  • Collect the spilled material using an absorbent, non-combustible material and place it into a suitable, sealed container for disposal.[3][5]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated consumables, in a clearly labeled and sealed container.

  • Container Labeling: The waste container must be labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Dispose of the chemical waste through an approved waste disposal plant.[5][6][7] Do not dispose of it down the drain.[2][3]

Experimental Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Don PPE B Prepare Well-Ventilated Workspace A->B C Assemble Equipment B->C D Dispense/Weigh Chemical C->D E Perform Experiment D->E F Close Container E->F G Collect Waste F->G H Decontaminate Workspace G->H I Doff PPE H->I J Wash Hands I->J

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methoxy-4,6-dimethylpyrimidine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.